Dimethyl bromomalonate
Description
Properties
IUPAC Name |
dimethyl 2-bromopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMOJKROKMMQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235811 | |
| Record name | Dimethyl bromomalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868-26-8 | |
| Record name | 1,3-Dimethyl 2-bromopropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl bromomalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 868-26-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl bromomalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl bromomalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL BROMOMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2V5M6E7E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl Bromomalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on dimethyl bromomalonate (CAS No. 868-26-8), a key reagent in organic synthesis. It covers its chemical and physical properties, safety information, and detailed experimental protocols for its synthesis and major applications.
Core Properties of this compound
This compound is a reactive liquid primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the formation of cyclopropane (B1198618) rings and in free-radical addition reactions.
Physicochemical Data
The key physical and chemical properties of this compound are summarized below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 868-26-8 | |
| Molecular Formula | C₅H₇BrO₄ | |
| Molecular Weight | 211.01 g/mol | |
| Appearance | Clear, colorless to light yellow liquid | |
| Density | 1.601 g/mL at 25 °C | |
| Boiling Point | 105-108 °C at 11 mmHg | |
| Refractive Index | n20/D 1.460 | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Solubility | Miscible with alcohol and diethyl ether. Slightly soluble in water. (Data for analogous Dimethyl Malonate) |
Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Spectra available. Key signals expected for methoxy (B1213986) protons (-OCH₃) and the alpha-proton (-CHBr). | |
| ¹³C NMR | Spectra available. Key signals expected for carbonyl carbons (C=O), the alpha-carbon (-CHBr), and methoxy carbons (-OCH₃). | |
| Mass Spectrometry | Spectra available. | |
| Infrared (IR) | Spectra available. Strong absorption bands are expected for the C=O (ester) groups. |
Safety and Handling
This compound is a corrosive compound that requires careful handling in a laboratory setting. Adherence to appropriate safety protocols is mandatory.
Hazard Identification and GHS Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion 1B |
| Danger | H314: Causes severe skin burns and eye damage. |
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.
-
Skin Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection : If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.
-
Storage : Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in key synthetic transformations are provided below.
Protocol 1: Synthesis of this compound via Bromination
This protocol is adapted from a verified procedure for the synthesis of diethyl bromomalonate and is expected to yield the target compound with high purity.
Reaction: CH₂(COOCH₃)₂ + Br₂ → BrCH(COOCH₃)₂ + HBr
Materials:
-
Dimethyl malonate
-
Dry bromine (Br₂)
-
Carbon tetrachloride (CCl₄, anhydrous)
-
5% Sodium carbonate (Na₂CO₃) solution
Procedure:
-
Apparatus Setup : Equip a three-necked flask with a mechanical stirrer, a reflux condenser connected to a gas trap (for HBr absorption), and a dropping funnel.
-
Initial Charge : In the flask, place 1.0 mole of dimethyl malonate and 150 mL of anhydrous carbon tetrachloride.
-
Bromine Addition : In the dropping funnel, place 1.03 moles of dry bromine.
-
Reaction Initiation : Start the stirrer and add a few milliliters of bromine to the flask. Gently warm the flask with a heat source (e.g., a light bulb) until the reaction begins, indicated by the evolution of hydrogen bromide gas.
-
Reaction Continuation : Add the remaining bromine dropwise at a rate that maintains a gentle reflux.
-
Completion : After the addition is complete, continue to reflux the mixture for approximately one hour, or until the evolution of HBr ceases.
-
Workup : Cool the reaction mixture to room temperature. Wash the organic solution five times with 50 mL portions of 5% sodium carbonate solution to neutralize any remaining acid.
-
Purification : Separate the organic layer and distill under reduced pressure to purify the this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Enantioselective Synthesis of Nitrocyclopropanes
This general protocol is based on the organocatalytic method developed by Xuan, Yan, and colleagues, which achieves high enantioselectivity.[1]
Reaction: Aryl-CH=CH-NO₂ + BrCH(COOCH₃)₂ --(Catalyst)--> Aryl-Cyclopropane-(NO₂)(COOCH₃)₂
Materials:
-
β-Nitrostyrene derivative (1.0 eq)
-
This compound (1.2 eq)
-
6'-Demethyl quinine (B1679958) catalyst (e.g., 10 mol%)
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂)
-
Base (e.g., K₂CO₃ or another suitable inorganic base)
Procedure:
-
Reaction Setup : To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the β-nitrostyrene derivative, the 6'-demethyl quinine catalyst, and the base.
-
Solvent Addition : Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Reagent Addition : Add the this compound to the stirring mixture.
-
Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to days depending on the substrate.
-
Quenching : Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3x).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired nitrocyclopropane (B1651597) derivative.
Caption: Experimental workflow for nitrocyclopropane synthesis.
Protocol 3: Manganese(III)-Promoted Free-Radical Addition to Olefins
This compound can participate in free-radical chain addition reactions with olefins, promoted by Manganese(III) acetate. This reaction is a powerful tool for forming carbon-carbon bonds.
Logical Relationship: This process involves the in-situ generation of a bromomalonyl radical via oxidation by Mn(III). This radical then adds to an olefin, creating a new carbon-centered radical, which is subsequently trapped to form the final product.
General Procedure Outline:
-
Setup : A reaction vessel is charged with the olefin substrate, this compound, and Manganese(III) acetate (typically in excess).
-
Solvent : A suitable solvent, often acetic acid, is used.
-
Reaction : The mixture is heated (e.g., reflux) to initiate the radical reaction.
-
Workup : After completion, the reaction is cooled, and the manganese salts are removed, typically through an aqueous workup and extraction.
-
Purification : The final product is purified by chromatography or distillation.
Caption: Logical pathway of Mn(III)-promoted radical addition.
References
Dimethyl bromomalonate structural formula and IUPAC name
An In-Depth Technical Guide to Dimethyl Bromomalonate
Introduction
This compound is a halogenated diester that serves as a versatile reagent in organic synthesis. Its utility stems from the presence of a reactive bromine atom and an acidic alpha-proton, making it a valuable building block for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.
Structural Formula and IUPAC Name
The chemical structure and nomenclature of this compound are fundamental to its identity in chemical literature and databases.
-
Structural Formula: BrCH(COOCH₃)₂
-
IUPAC Name: dimethyl 2-bromopropanedioate[1]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₅H₇BrO₄[1] |
| Molecular Weight | 211.01 g/mol |
| CAS Number | 868-26-8 |
| Appearance | Liquid |
| Boiling Point | 105-108 °C at 11 mmHg |
| Density | 1.601 g/mL at 25 °C |
| Refractive Index | n20/D 1.460 |
| ¹H NMR | Spectral data available[1][2] |
| ¹³C NMR | Spectral data available[1] |
| IR Spectrum | Spectral data available[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of dimethyl malonate. The following protocol is a representative procedure adapted from the synthesis of analogous dialkyl bromomalonates.
Materials:
-
Dimethyl malonate
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Sodium carbonate solution (5%)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas trap, and a dropping funnel, dissolve dimethyl malonate in carbon tetrachloride.
-
Carefully add bromine dropwise to the stirred solution. The reaction can be initiated by gentle warming or photo-irradiation if necessary.
-
The addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture to room temperature and wash it sequentially with water and a 5% sodium carbonate solution to remove any unreacted bromine and hydrogen bromide.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
Representative Reaction: Synthesis of Nitrocyclopropanes
This compound is a key reagent in the organocatalyzed Michael addition-initiated ring-closure reaction with nitroalkenes to form synthetically valuable nitrocyclopropanes.
Materials:
-
This compound
-
A substituted nitrostyrene (B7858105)
-
An organocatalyst (e.g., a chiral amine)
-
An appropriate solvent (e.g., toluene)
Procedure:
-
To a solution of the nitrostyrene in the solvent, add the organocatalyst.
-
Add this compound to the mixture.
-
Stir the reaction at the appropriate temperature (this can range from ambient to elevated temperatures depending on the specific substrates and catalyst) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically quenched and worked up by extraction.
-
The crude product is then purified by column chromatography to isolate the desired nitrocyclopropane (B1651597) derivative.
Visualized Workflow: Synthesis of this compound
The following diagram illustrates the synthetic pathway for the preparation of this compound from dimethyl malonate.
Caption: Synthetic route for this compound.
References
An In-depth Technical Guide to Dimethyl Bromomalonate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl bromomalonate is a valuable reagent in organic synthesis, prized for its versatility as a building block in the construction of complex molecular architectures. Its bifunctional nature, possessing both an electrophilic bromine atom and two electron-withdrawing ester groups activating the alpha-carbon, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, particularly in the realm of drug discovery and development.
Physical and Chemical Properties
This compound is a combustible, corrosive liquid that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2] Key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₅H₇BrO₄ | |
| Molecular Weight | 211.01 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow liquid | [1][2] |
| Boiling Point | 105-108 °C at 11 mmHg | [1][2] |
| Density | 1.601 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.460 | [1][2] |
| Flash Point | 110 °C (230 °F) - closed cup | [1][2] |
| Solubility | Soluble in typical organic solvents. | |
| Melting Point | Data not available. For comparison, the analogous diethyl bromomalonate has a melting point of -55 to -58 °C. |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Features and Assignments |
| ¹H NMR | The proton NMR spectrum is expected to show two main signals: a singlet for the methoxy (B1213986) protons (-OCH₃) and a singlet for the alpha-proton (-CHBr). The chemical shift of the alpha-proton will be downfield due to the deshielding effects of the adjacent bromine and two carbonyl groups. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbons, the alpha-carbon bearing the bromine, and the methoxy carbons. The carbonyl carbons will appear significantly downfield. |
| IR Spectroscopy | The infrared spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the ester groups. The C-Br stretching frequency will also be present. |
Synthesis and Purification
This compound is typically synthesized by the bromination of dimethyl malonate. The following protocol is adapted from a reliable procedure for the synthesis of diethyl bromomalonate and can be applied with appropriate stoichiometric adjustments.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Dimethyl malonate
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent)
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Reflux condenser with a gas outlet to a trap
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Apparatus for distillation under reduced pressure
Procedure:
-
In the three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place dimethyl malonate and carbon tetrachloride.
-
From the dropping funnel, add bromine dropwise to the stirred solution. The addition rate should be controlled to maintain a gentle reflux. The reaction can be initiated with gentle warming if necessary.
-
After the addition is complete, reflux the mixture until the evolution of hydrogen bromide gas ceases (this can be monitored by passing the evolved gas through a moist pH indicator paper).
-
Cool the reaction mixture to room temperature and wash it sequentially with water and 5% sodium carbonate solution in a separatory funnel to remove any unreacted bromine and acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation under reduced pressure.[4][5] Collect the fraction boiling at the appropriate temperature and pressure.[1][2]
Figure 1: General workflow for the synthesis and purification of this compound.
Chemical Reactivity and Applications in Synthesis
This compound is a versatile intermediate in a variety of synthetic transformations, including Michael additions and radical reactions.
Organocatalyzed Michael Addition for the Synthesis of Nitrocyclopropanes
This compound is a key substrate in the organocatalyzed Michael addition to nitroalkenes, leading to the formation of synthetically useful nitrocyclopropanes.[1] This reaction often proceeds with high diastereo- and enantioselectivity when a suitable chiral organocatalyst is employed.
This protocol is a general representation based on literature procedures.[6]
Materials:
-
β-Nitrostyrene
-
This compound
-
Chiral organocatalyst (e.g., a quinine-derived thiourea (B124793) or a diarylprolinol silyl (B83357) ether)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Base (e.g., diisopropylethylamine, DABCO) for the subsequent cyclization step
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of β-nitrostyrene and the chiral organocatalyst in the anhydrous solvent at the desired temperature (e.g., room temperature or below), add this compound.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Upon completion of the Michael addition, add the base to promote the intramolecular nucleophilic substitution, leading to the cyclopropane (B1198618) ring formation.
-
Quench the reaction and remove the solvent under reduced pressure.
-
Purify the resulting nitrocyclopropane (B1651597) derivative by silica gel column chromatography.
References
- 1. This compound technical grade, 90 868-26-8 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent advances in manganese(iii) acetate mediated organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Navigating the Risks: A Technical Guide to the Safe Handling of Dimethyl Bromomalonate
For Researchers, Scientists, and Drug Development Professionals
Dimethyl bromomalonate is a valuable reagent in organic synthesis, particularly in the pharmaceutical industry, for the introduction of a malonate group. However, its utility is matched by its significant hazardous properties, necessitating stringent safety protocols. This technical guide provides an in-depth overview of the safety data for this compound, offering clear handling precautions to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also associated with respiratory irritation.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the signal word "Danger".[2][3]
GHS Hazard Statements:
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₅H₇BrO₄ | [2] |
| Molecular Weight | 211.01 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | 105-108 °C at 11 mmHg | |
| Density | 1.601 g/mL at 25 °C | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Refractive Index | n20/D 1.460 |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against the hazards of this compound.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4]
-
Skin Protection: Wear chemical-resistant gloves (e.g., elbow-length PVC gloves) and a PVC apron.[4] Protective overalls should also be worn.[4]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[1][5] If there is a risk of overexposure, an approved respirator with a suitable filter (e.g., Type A-P) should be used.[4]
Engineering Controls
-
Ventilation: Local exhaust ventilation is generally required to control vapor levels.[4]
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1]
Handling Procedures
A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps from acquisition to disposal.
Storage Requirements
-
Store in a cool, dry, and well-ventilated area designated as a corrosives area.[1]
-
Keep containers tightly closed and upright to prevent leakage.[1][3]
-
Store in the original container.[4] Glass containers are suitable.[4] Avoid using aluminum or galvanized containers.[4]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[1][5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
The following diagram outlines the initial response to different types of exposure.
-
General Advice: In all cases of exposure, show the safety data sheet to the attending medical professional.[1][3] Immediate medical attention is required.[1][5]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes.[1][5] Remove all contaminated clothing and shoes immediately.[3]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[1][3][5]
-
Inhalation: Move the victim to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration.[3]
-
Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3]
Spill and Leak Procedures
-
Minor Spills: Clean up spills immediately.[4] Avoid breathing vapors and contact with skin and eyes.[4] Absorb the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[1][5]
-
Major Spills: Evacuate personnel from the area and move upwind.[4] Alert emergency responders and inform them of the location and nature of the hazard.[4]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, foam, or carbon dioxide.[4][5]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas.[1][4][5]
-
Fire-Fighting Equipment: Firefighters should wear full body protective clothing and self-contained breathing apparatus (SCBA).[4][5]
Disposal Considerations
-
Dispose of this compound and its containers as hazardous waste.[4]
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.[4] Do not allow the chemical to enter drains.[4]
Toxicological Information
While comprehensive toxicological data is not available, this compound is known to be destructive to the tissues of the mucous membranes and upper respiratory tract. Repeated or prolonged exposure can cause skin irritation, leading to redness, swelling, and scaling.[4] Inhalation may cause lung edema.[4]
Conclusion
This compound is a potent chemical that demands respect and careful handling. By implementing the engineering controls, personal protective equipment, and procedural safeguards outlined in this guide, researchers and scientists can mitigate the risks associated with its use. A proactive and informed approach to safety is paramount when working with such hazardous materials, ensuring a secure environment for groundbreaking scientific advancement.
References
A Technical Guide to the Solubility of Dimethyl Bromomalonate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl bromomalonate in common organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on qualitative solubility principles, supported by general chemical knowledge, and provides detailed experimental protocols for determining solubility in a laboratory setting.
Core Concepts in Solubility
The solubility of a compound like this compound, a halogenated ester, is primarily governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another. This compound possesses both polar (ester and carbon-bromine bonds) and nonpolar (alkyl groups) characteristics, which dictates its solubility profile. Generally, haloalkanes and esters exhibit good solubility in a wide range of organic solvents.[1][2][3][4][5]
Qualitative Solubility Data
While specific quantitative solubility data (e.g., in g/100 mL) for this compound is not widely available in scientific literature, its structural features allow for predictable solubility behavior. The following table summarizes the expected qualitative solubility of this compound in various classes of common organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Miscible | The polar hydroxyl group of alcohols can interact with the polar ester groups of this compound, while the alkyl chains are compatible. The related compound, dimethyl malonate, is miscible with alcohol.[6] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble to Miscible | Ethers are good solvents for a wide range of organic compounds, including those with moderate polarity like this compound. The related compound, dimethyl malonate, is miscible with diethyl ether.[6] |
| Esters | Ethyl acetate (B1210297) | Miscible | As an ester itself, this compound is expected to be fully miscible with other simple esters like ethyl acetate due to their similar structures and intermolecular forces. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble to Miscible | The presence of the bromine atom in this compound makes it structurally similar to halogenated solvents, leading to favorable dipole-dipole interactions and good solubility. The related compound, diethyl bromomalonate, is reported to be soluble in chloroform.[7] |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar aromatic ring of these solvents can interact favorably with the alkyl portions of this compound. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Miscible | Ketones are versatile polar aprotic solvents that can effectively solvate this compound through dipole-dipole interactions with the ester groups. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents have strong dipoles and are capable of dissolving a wide variety of organic compounds. |
| Nonpolar Solvents | Hexanes, Heptane | Sparingly Soluble | While the related diethyl bromomalonate shows some solubility in hexanes[7], the polarity of the ester groups in this compound may limit its solubility in highly nonpolar solvents. |
| Water | Insoluble | This compound is expected to be essentially immiscible with water.[8] The nonpolar alkyl groups and the bromine atom outweigh the polarity of the ester groups, preventing significant interaction with the highly polar, hydrogen-bonded network of water. The related compound, diethyl bromomalonate, is also reported to not mix well with water.[7] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols outline standard methods for both qualitative and quantitative determination.
I. Qualitative Solubility Test
This method provides a rapid assessment of a compound's solubility in a given solvent.
Materials:
-
This compound
-
A selection of test solvents
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
Pipettes or graduated cylinders
-
Balance
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution.
-
Soluble/Miscible: A clear, homogeneous solution is formed with no visible solid particles or liquid layers.
-
Partially Soluble: A portion of the compound dissolves, but some remains undissolved.
-
Insoluble/Immiscible: The compound does not dissolve, and two distinct phases (solid-liquid or liquid-liquid) are observed.
-
-
Record the observations for each solvent tested.
II. Quantitative Solubility Determination (Shake-Flask Method)
This is a widely used method for determining the equilibrium solubility of a compound at a specific temperature.
Materials:
-
This compound
-
High-purity solvent of interest
-
Scintillation vials or small flasks with screw caps
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid ensures that the solution reaches saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for an extended period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for a sufficient time to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC with a standard curve).
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for determining the solubility of a compound.
Caption: Workflow for determining qualitative and quantitative solubility.
Conclusion
This compound is a versatile reagent in organic synthesis. While precise, publicly available quantitative solubility data is limited, its chemical structure as a halogenated ester suggests good solubility in a broad array of common organic solvents and poor solubility in water. For applications requiring exact solubility values, the experimental protocols provided in this guide offer robust methods for their determination. Researchers and drug development professionals are encouraged to perform their own solubility tests as needed for their specific applications and solvent systems.
References
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. quora.com [quora.com]
- 6. Dimethyl malonate 0.98 Dimethyl propanedioate [sigmaaldrich.com]
- 7. DIETHYL BROMOMALONATE | 685-87-0 [chemicalbook.com]
- 8. Buy this compound | 868-26-8 [smolecule.com]
Reactivity of dimethyl bromomalonate with nucleophiles
An In-depth Technical Guide on the Reactivity of Dimethyl Bromomalonate with Nucleophiles
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly versatile and reactive reagent in modern organic synthesis. Its structure, featuring a labile bromine atom positioned on a carbon flanked by two electron-withdrawing methoxycarbonyl groups, renders it a potent electrophile for a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with several key classes of nucleophiles, including carbon, nitrogen, and sulfur-based species. The document details the principal reaction mechanisms, summarizes available quantitative data, and furnishes detailed experimental protocols for key transformations. This guide is intended to serve as a valuable resource for professionals in organic synthesis and drug development, enabling the strategic and effective application of this important synthetic building block.
Core Reactivity Principles
This compound's reactivity is dominated by its electrophilic nature at the α-carbon. The carbon-bromine bond is polarized, and the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. The adjacent methoxycarbonyl groups play a crucial role by stabilizing the transition state of the reaction.
The primary mechanism for the reaction of this compound with most nucleophiles is the SN2 (Substitution Nucleophilic Bimolecular) reaction. In this concerted process, the nucleophile attacks the carbon atom bearing the bromine, and simultaneously, the bromide ion departs.[1]
Beyond simple SN2 reactions, this compound can also participate in other transformations:
-
Michael-initiated Ring Closure: It can act as a Michael donor in organocatalyzed conjugate additions to α,β-unsaturated nitroalkenes, leading to the synthesis of functionalized nitrocyclopropanes.[2][3]
-
Free-Radical Addition: In the presence of a promoter like manganese(III), it can undergo free-radical chain addition reactions with olefins.
-
Nitrones Synthesis: It reacts readily with arylnitroso compounds to yield N-aryl-C,C-dimethoxycarbonylnitrones.[2]
Caption: General workflow for the SN2 reaction of a nucleophile with this compound.
Reactivity with Carbon Nucleophiles
The reaction of this compound with carbanions, particularly stabilized enolates, is a fundamental C-C bond-forming reaction. This is an extension of the classic malonic ester synthesis.
Malonate Enolates
Enolates generated from active methylene (B1212753) compounds (like dimethyl malonate itself or other substituted malonates) are excellent nucleophiles for this reaction.[4][5] A strong base is required to deprotonate the α-carbon, creating the nucleophilic enolate.[5] A significant side reaction can be dialkylation, where the mono-substituted product is deprotonated and reacts again.[5] This can often be minimized by controlling the stoichiometry.[5]
Organometallic Reagents
Zinc-mediated reactions have been shown to be effective. The addition of diethyl bromomalonate to alkynes, mediated by zinc, can be used to synthesize vinyl malonates, which are precursors to polysubstituted pyranones and other complex derivatives.[6]
Quantitative Data: Reactions with Carbon Nucleophiles
| Nucleophile Source | Electrophile | Product Type | Yield (%) | Reference |
| Diethyl Alkylmalonate Anion | Chlorobenzene-Iron Complex | Diethyl Alkyl(phenyl)malonate | >50 | [7] |
| Diethyl Malonate | Benzyl Chloride | Diethyl Benzylmalonate | 51–57 | [8] |
| Diethyl Bromomalonate | Aromatic/Aliphatic Alkynes | Vinyl Malonates / Pyranones | N/A | [6] |
Reactivity with Nitrogen Nucleophiles
Nitrogen-containing compounds, particularly primary and secondary amines, are effective nucleophiles that react with this compound to form N-substituted malonate derivatives. These products are valuable intermediates in the synthesis of amino acids and heterocyclic compounds.
The reaction of aryl-1,2-diamines with diethyl bromomalonate has been shown to proceed efficiently under vacuum, leading to the formation of diethyl 2-(2-aminophenylamino)malonate, which can then undergo oxidative aromatization.[9]
Quantitative Data: Reactions with Nitrogen Nucleophiles
| Nucleophile | Electrophile | Conditions | Product | Yield (%) | Reference |
| Aryl-1,2-diamine | Diethyl Bromomalonate | Stirred under vacuum, 6-8 h | Diethyl 2-(2-aminophenylamino)malonate derivative | High | [9] |
| Primary Amines | Diethyl Ethoxymethylenemalonate | Microwave, 150 °C, 30 min | Diethyl 2-((aryl(alkyl)amino)methylene)malonates | ~80 | [10] |
Note: The second entry uses a different electrophile but illustrates a common reaction of malonate derivatives with amines.
Reactivity with Sulfur Nucleophiles
Thiols (R-SH) are potent nucleophiles and are expected to react readily with this compound via an SN2 mechanism to form S-substituted malonate derivatives (thioethers). The high nucleophilicity of the thiolate anion (RS⁻), formed under basic conditions, facilitates this reaction. Thiol-based nucleophiles are known to be highly effective in SN2 reactions, often more so than their oxygen counterparts under similar conditions.[11][12] This reaction provides a direct route to compounds containing a thioether linkage attached to a malonate framework, which are useful in various synthetic applications.
Caption: Logical relationships of this compound reactivity with various nucleophiles.
Other Key Reactions
Organocatalyzed Michael Addition to Nitroalkenes
A significant application of this compound is in the organocatalyzed enantioselective synthesis of nitrocyclopropanes.[2] In this reaction, a chiral catalyst deprotonates the this compound, which then acts as a nucleophile in a Michael addition to a nitroalkene. This is followed by an intramolecular SN2 reaction, where the newly formed nitronate anion displaces the bromide to form the cyclopropane (B1198618) ring.
Caption: Experimental workflow for Michael-initiated ring-closure to form nitrocyclopropanes.
Detailed Experimental Protocols
Protocol 1: General C-Alkylation of an Active Methylene Compound
This protocol is adapted from the synthesis of diethyl benzylmalonate and is representative of a typical C-alkylation reaction.[8]
-
Preparation of Base: In a 3-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium methoxide (B1231860) in anhydrous methanol (B129727). Carefully add sodium metal (1.0 eq) in small pieces to anhydrous methanol under an inert atmosphere (e.g., nitrogen). Allow the reaction to proceed until all the sodium has dissolved.
-
Formation of Enolate: Cool the sodium methoxide solution. Add the active methylene nucleophile (e.g., dimethyl malonate, 1.05 eq) dropwise to the solution with stirring.
-
Alkylation: To the resulting enolate solution, add this compound (1.0 eq) dropwise over 1-2 hours. The reaction may be exothermic; maintain the temperature as needed with a cooling bath.
-
Reaction: After the addition is complete, heat the mixture to reflux with stirring. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Reaction with an Aryl Diamine
This protocol is adapted from the reaction of diethyl bromomalonate with aryl-1,2-diamines.[9]
-
Reaction Setup: In a round-bottom flask, combine the aryl-1,2-diamine (1.0 eq) and this compound (1.0 eq).
-
Reaction: Stir the mixture under a gentle vacuum at room temperature for 6-8 hours. Monitor the completion of the reaction by TLC.
-
Aromatization: Upon completion, release the vacuum to the open air to facilitate aerial oxidative aromatization of the intermediate.
-
Purification: Purify the resulting solid mass directly by column chromatography over silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to isolate the final product.
Protocol 3: Synthesis of Nitrocyclopropanes via Michael-Initiated Ring-Closure
This is a generalized protocol based on reported organocatalyzed methods.[2]
-
Reaction Setup: To a vial, add the α,β-unsaturated nitroalkene (1.0 eq), this compound (1.2 eq), and the chiral organocatalyst (e.g., a thiourea-based catalyst, 0.1 eq) in a suitable solvent (e.g., toluene (B28343) or CH₂Cl₂).
-
Reaction: Stir the mixture at the specified temperature (e.g., room temperature). The reaction progress can be monitored by TLC or ¹H NMR.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to afford the enantiomerically enriched nitrocyclopropane product.
Conclusion
This compound is a powerful and versatile electrophile in organic synthesis. Its reactivity, primarily governed by the SN2 mechanism, allows for the straightforward formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. Furthermore, its participation in more complex transformations, such as organocatalyzed cascade reactions to form cyclopropanes, highlights its utility in constructing molecular complexity. The protocols and data summarized in this guide demonstrate the broad applicability of this compound, making it an indispensable tool for researchers in the synthesis of fine chemicals, pharmaceuticals, and other advanced materials.
References
- 1. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 2. 溴丙二酸二甲酯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Zinc-mediated addition of diethyl bromomalonate to alkynes for the cascade reaction towards polysubstituted pyranones and tetracarbonyl derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. library2.smu.ca [library2.smu.ca]
- 8. benchchem.com [benchchem.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. mdpi.com [mdpi.com]
- 11. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Dual Reactivity of Dimethyl Bromomalonate: A Technical Guide to its Alkylation Mechanisms
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the mechanism of action of dimethyl bromomalonate in alkylation reactions. This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of a malonate moiety onto a variety of substrates. Its reactivity is characterized by two principal mechanistic pathways: a classic polar, ionic mechanism and a free-radical pathway. Understanding these mechanisms is crucial for controlling reaction outcomes and designing efficient synthetic strategies in pharmaceutical and materials science research.
This guide details the fundamental principles of these reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanisms of Action
This compound's utility in alkylation stems from its dual reactivity, participating in both nucleophilic substitution and radical addition reactions.
The Polar (Ionic) Mechanism: SN2 Alkylation
In the presence of a base, molecules with active methylene (B1212753) hydrogens, such as other malonic esters or beta-ketoesters, can be deprotonated to form a resonance-stabilized enolate anion.[1][2] This potent carbon nucleophile readily attacks the electrophilic carbon of a substrate like an alkyl halide in a classic bimolecular nucleophilic substitution (SN2) reaction.[3][4][5] The reaction proceeds with inversion of stereochemistry at the electrophilic carbon.[3]
Conversely, this compound itself can serve as the electrophile. Nucleophiles, such as the enolate derived from a ketone, can attack the carbon atom bearing the bromine, displacing the bromide ion.[1][4]
The key steps in the SN2 alkylation of an enolate are:
-
Enolate Formation: A strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), abstracts an acidic α-proton from a carbonyl compound to generate a nucleophilic enolate.[1][4]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of an alkyl halide (or this compound) in an SN2 fashion.[3][5]
-
C-C Bond Formation: A new carbon-carbon bond is formed, resulting in the α-alkylation of the carbonyl compound.[3]
The Free-Radical Mechanism
This compound can also participate in free-radical addition reactions, particularly with olefins. This pathway is often initiated by a radical initiator, with manganese(III) acetate (B1210297) being a commonly employed reagent. The mechanism involves the generation of a bromomalonyl radical, which then adds to the double bond of an olefin.
A notable application of this is the manganese(III)-promoted free-radical addition to olefins. The proposed mechanism proceeds as follows:
-
Radical Generation: Manganese(III) acetate abstracts a hydrogen atom from this compound to form a manganese(II) species and a bromomalonyl radical.
-
Radical Addition: The electrophilic radical adds to the olefin, forming a new carbon-carbon bond and generating a new radical intermediate.
-
Oxidation and Cyclization/Termination: The resulting radical can be oxidized by another equivalent of manganese(III) to a carbocation, which can then undergo further reactions, or it can abstract a hydrogen atom to terminate the chain. In some cases, intramolecular cyclization can occur.
Quantitative Data Summary
The efficiency of alkylation reactions involving this compound is highly dependent on the reaction conditions and the substrates employed. Below are tables summarizing quantitative data from representative studies.
Enantioselective Synthesis of Nitrocyclopropanes
The organocatalytic conjugate addition of this compound to nitroalkenes, followed by intramolecular cyclopropanation, yields valuable nitrocyclopropanes. The choice of catalyst is critical for achieving high enantioselectivity.[6][7][8]
| Entry | Nitroalkene (Ar) | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | C6H5 | 6'-Demethyl quinine (B1679958) | 85 | >99:1 | 95 |
| 2 | 4-ClC6H4 | 6'-Demethyl quinine | 88 | >99:1 | 96 |
| 3 | 4-MeOC6H4 | 6'-Demethyl quinine | 82 | >99:1 | 94 |
| 4 | 2-Naphthyl | 6'-Demethyl quinine | 80 | >99:1 | 92 |
| 5 | 2-Thienyl | 6'-Demethyl quinine | 78 | >99:1 | 90 |
Data synthesized from multiple sources.[6][7][8]
Enantioselective Phase-Transfer Catalytic Alkylation
Phase-transfer catalysis (PTC) is a powerful method for the enantioselective alkylation of malonate esters. The structure of the phase-transfer catalyst significantly influences both the chemical yield and the enantioselectivity.[9][10][11]
| Entry | Alkyl Halide (RX) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzyl Bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 96 | 56 |
| 2 | p-Chlorobenzyl Bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 99 | 93 |
| 3 | p-Methylbenzyl Bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 95 | 85 |
| 4 | Allyl Bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 88 | 78 |
Data is representative of typical results in the field.[9][10][11]
Experimental Protocols
The following are representative experimental protocols for alkylation reactions involving malonate esters. These can be adapted for use with this compound.
General Procedure for Mono-alkylation of a Malonate Ester
This protocol describes a general method for the selective mono-alkylation of a malonate ester.[2][12]
Materials:
-
Dimethyl malonate (1.0 eq)
-
Anhydrous methanol (B129727)
-
Sodium metal (1.0 eq)
-
Alkyl halide (e.g., 1-bromobutane) (1.0 eq)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Water
-
Saturated sodium chloride solution
Procedure:
-
Preparation of Sodium Methoxide (B1231860): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Enolate Formation: To the freshly prepared sodium methoxide solution, add dimethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the malonate enolate.
-
Alkylation: Add the alkyl halide (1.0 eq) dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the reaction mixture to a gentle reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then with a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Synthesis of Nitrocyclopropanes via Organocatalytic Michael Addition
This protocol outlines the synthesis of nitrocyclopropanes from this compound and a nitroalkene using an organocatalyst.[6][13]
Materials:
-
Nitroalkene (1.0 eq)
-
This compound (1.2 eq)
-
6'-Demethyl quinine (0.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (for cyclization)
-
Anhydrous N,N-Dimethylformamide (DMF) (for cyclization)
-
Ethyl acetate
-
Saturated ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Michael Addition: To a solution of the nitroalkene (1.0 eq) and 6'-demethyl quinine (0.1 eq) in anhydrous THF at -20 °C, add this compound (1.2 eq) dropwise. Stir the reaction mixture at this temperature until the starting nitroalkene is consumed (monitor by TLC).
-
Work-up of Michael Adduct: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Michael adduct can be purified by column chromatography.
-
Cyclization: Dissolve the purified Michael adduct in anhydrous DMF. Add DBU (1.1 eq) and stir the mixture at room temperature until the cyclization is complete (monitor by TLC).
-
Final Work-up and Purification: Add water to the reaction mixture and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired nitrocyclopropane.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, capable of participating in both ionic and free-radical alkylation reactions. The choice of reaction conditions, including the base, solvent, and initiator, is paramount in directing the reaction towards the desired mechanistic pathway and achieving high yields of the target product. The SN2 pathway via enolate formation is a cornerstone of carbon-carbon bond formation, while the manganese(III)-promoted radical addition offers an alternative route for the functionalization of olefins. The protocols and data presented herein provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Highly enantioselective synthesis of nitrocyclopropanes via organocatalytic conjugate addition of bromomalonate to alpha,beta-unsaturated nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Highly Enantioselective Synthesis of Nitrocyclopropanes via Organocatalytic Conjugate Addition of Bromomalonate to α,β-Unsaturated Nitroalkenes - Organic Letters - Figshare [figshare.com]
- 8. Item - Highly Enantioselective Synthesis of Nitrocyclopropanes via Organocatalytic Conjugate Addition of Bromomalonate to α,β-Unsaturated Nitroalkenes - figshare - Figshare [figshare.com]
- 9. Enantioselective synthesis of α-halo-α-alkylmalonates via phase-transfer catalytic α-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Dimethyl Bromomalonate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethyl bromomalonate has emerged as a cornerstone reagent in organic synthesis, prized for its versatility as a building block in constructing complex molecular architectures. Its unique combination of a reactive electrophilic bromine atom and two electron-withdrawing ester functionalities on a single carbon center makes it a powerful tool for carbon-carbon and carbon-heteroatom bond formation. This technical guide provides an in-depth exploration of the core applications of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of key reaction pathways to empower researchers in their synthetic endeavors.
Cyclopropanation Reactions: Synthesis of Functionalized Three-Membered Rings
The construction of cyclopropane (B1198618) rings is of significant interest in medicinal chemistry and materials science due to their unique conformational properties and reactivity. This compound serves as a key precursor for the synthesis of highly functionalized cyclopropanes, particularly nitrocyclopropanes, which are valuable synthetic intermediates.
Organocatalytic Enantioselective Synthesis of Nitrocyclopropanes
A prominent application of this compound is in the organocatalyzed Michael-initiated ring-closure (MIRC) reaction with nitroalkenes to produce chiral nitrocyclopropanes with high stereoselectivity.[1][2] This reaction typically proceeds via a conjugate addition of the malonate enolate to the nitroalkene, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.
| Entry | Nitroalkene | Catalyst | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | (E)-β-Nitrostyrene | 6'-Demethyl quinine (B1679958) | 85 | >99:1 | 95 |
| 2 | (E)-4-Chloro-β-nitrostyrene | 6'-Demethyl quinine | 82 | >99:1 | 96 |
| 3 | (E)-4-Methoxy-β-nitrostyrene | 6'-Demethyl quinine | 88 | >99:1 | 94 |
| 4 | (E)-2-Nitrovinylfuran | 6'-Demethyl quinine | 75 | >99:1 | 92 |
| 5 | (E)-β-Nitrostyrene | (S)-α,α-diphenylprolinol TMS ether | 88 | >30:1 | 92 |
Data compiled from multiple sources, including Xuan et al. (2009) and Wang et al. (2007).[1][3]
To a solution of (E)-β-nitrostyrene (0.25 mmol) and 6'-demethyl quinine (10 mol %) in anhydrous THF (1.0 mL) at -20 °C is added this compound (0.3 mmol). The reaction mixture is stirred at this temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in DMF (1.0 mL) and DBU (0.3 mmol) is added. The mixture is stirred at room temperature for an additional 12 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate = 10:1) to afford the desired nitrocyclopropane.[1]
References
- 1. Collection - Highly Enantioselective Synthesis of Nitrocyclopropanes via Organocatalytic Conjugate Addition of Bromomalonate to α,β-Unsaturated Nitroalkenes - Organic Letters - Figshare [figshare.com]
- 2. Highly enantioselective synthesis of nitrocyclopropanes via organocatalytic conjugate addition of bromomalonate to alpha,beta-unsaturated nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
The Versatility of Dimethyl Bromomalonate as a Precursor in Pharmaceutical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethyl bromomalonate stands as a pivotal building block in the intricate world of pharmaceutical synthesis. Its inherent reactivity, stemming from the presence of a bromine atom alpha to two electron-withdrawing ester groups, renders it a versatile precursor for the construction of a diverse array of complex molecular architectures found in active pharmaceutical ingredients (APIs). This technical guide delves into the core utility of this compound and its close analogs in the synthesis of key pharmaceutical intermediates, providing detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.
Core Reactions and Applications
This compound is primarily employed in carbon-carbon bond-forming reactions, serving as a key intermediate in the synthesis of various medicinal compounds. Its reactivity allows for participation in several critical transformations, including:
-
Nucleophilic Substitution Reactions: The bromine atom is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functionalities, a cornerstone of medicinal chemistry.
-
Alkylation and Acylation: The bromoalkyl group can be substituted to create new carbon-carbon bonds, enabling the synthesis of a wide range of substituted carboxylic acids and esters.
-
Michael Additions: As a Michael donor, it can be used to form new carbon-carbon bonds with α,β-unsaturated compounds.
-
Synthesis of Heterocyclic Compounds: It plays a crucial role in the construction of heterocyclic rings, which are essential components of many natural products and pharmaceuticals.[1]
-
Free-Radical Reactions: Under specific conditions, it can undergo free-radical chain addition reactions with olefins.
This guide will focus on its application in the synthesis of precursors for notable pharmaceuticals, including the endothelin receptor antagonist Bosentan , the antidepressant Vilazodone , and the class of central nervous system depressants known as barbiturates . While some syntheses may utilize the closely related diethyl bromomalonate or dimethyl chloromalonate, the underlying chemical principles and reactivity are analogous.
Synthesis of a Key Intermediate for Bosentan
A crucial step in the synthesis of Bosentan involves the preparation of dimethyl 2-(2-methoxyphenoxy)malonate. While the literature often cites the use of dimethyl 2-chloromalonate for this transformation, the reactivity of this compound is comparable.
Quantitative Data for Bosentan Intermediate Synthesis
| Parameter | Value | Reference |
| Starting Materials | Guaiacol (B22219), Dimethyl 2-chloromalonate, Sodium Hydroxide (B78521), Toluene (B28343) | |
| Product | Dimethyl 2-(2-methoxyphenoxy)malonate | |
| Yield | 94% | |
| Reaction Temperature | 65°C to reflux | |
| Reaction Time | 3 hours |
Experimental Protocol: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate
This protocol is adapted from the synthesis using dimethyl 2-chloromalonate.
Materials:
-
Guaiacol (200 g, 1.61 mol)
-
Toluene (1 L)
-
Sodium hydroxide (67.6 g, 1.692 mol)
-
Dimethyl 2-chloromalonate (321.8 g, 1.93 mol)
Procedure:
-
Dissolve guaiacol (200 g) in toluene (1 L) in a suitable reaction vessel at room temperature.
-
Add sodium hydroxide (67.6 g) to the solution.
-
Heat the mixture to 65°C and then add dimethyl 2-chloromalonate (321.8 g) over a period of 30 minutes.
-
Increase the temperature to reflux and stir the reaction mixture for 3 hours.
-
After the reaction is complete, cool the mixture and concentrate it to yield the crude product.
-
The crude product can be purified by standard methods to yield dimethyl 2-(2-methoxyphenoxy)malonate (385 g, 94% yield).
Synthetic Pathway for Bosentan Intermediate
Caption: Synthesis of a key Bosentan intermediate.
Synthesis of a Precursor for Vilazodone
The synthesis of the antidepressant Vilazodone involves the reaction of diethyl bromomalonate with 5-bromosalicylaldehyde (B98134) as a key step in forming an important intermediate.
Quantitative Data for Vilazodone Intermediate Synthesis
| Parameter | Value |
| Starting Materials | 5-Bromosalicylaldehyde, Diethyl bromomalonate |
| Reaction Type | Etherification and Cyclization |
| Product | Intermediate for 5-(1-piperazinyl)benzofuran-2-carboxamide |
General Experimental Protocol: Synthesis of Vilazodone Intermediate
Materials:
-
5-Bromosalicylaldehyde
-
Diethyl bromomalonate
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., acetone (B3395972) or acetonitrile)
Procedure:
-
To a solution of 5-bromosalicylaldehyde in a suitable solvent, add a base.
-
Add diethyl bromomalonate to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by a suitable method (e.g., TLC or GC).
-
Upon completion, the reaction is worked up by standard procedures, which may include filtration, extraction, and purification by crystallization or chromatography to yield the benzofuran (B130515) intermediate.
Synthetic Pathway for Vilazodone Intermediate
Caption: Initial step in Vilazodone synthesis.
Synthesis of Barbituric Acid: A Precursor to Barbiturates
Barbiturates, a class of drugs that act as central nervous system depressants, are synthesized from barbituric acid. The synthesis of barbituric acid itself is a classic condensation reaction involving a malonic ester and urea (B33335).[2] While the example below uses diethyl malonate, this compound's corresponding ester, dimethyl malonate, can be used analogously after initial alkylation if substituted barbiturates are desired.
Quantitative Data for Barbituric Acid Synthesis
| Parameter | Value | Reference |
| Starting Materials | Diethyl malonate, Urea, Sodium metal, Absolute Ethanol (B145695) | [3][4] |
| Product | Barbituric Acid | [3][4] |
| Yield | 72-78% | [4] |
| Reaction Temperature | 110°C (oil bath) | [3][4] |
| Reaction Time | 7 hours | [3][4] |
Experimental Protocol: Synthesis of Barbituric Acid
Materials:
-
Sodium metal (11.5 g, 0.5 gram-atom)
-
Absolute ethanol (500 mL)
-
Diethyl malonate (80 g, 0.5 mol)
-
Dry urea (30 g, 0.5 mol)
-
Hot water (50°C, 500 mL)
-
Concentrated hydrochloric acid (~45 mL)
Procedure:
-
In a 2 L round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium (11.5 g) in absolute ethanol (250 mL).[4] If the reaction becomes too vigorous, cool the flask.
-
To the resulting sodium ethoxide solution, add diethyl malonate (80 g).[4]
-
Separately, dissolve dry urea (30 g) in hot (approx. 70°C) absolute ethanol (250 mL) and add this to the flask.[4]
-
Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.[3][4]
-
After reflux, add hot water (500 mL) to the reaction mixture to dissolve the solid.[4]
-
Carefully add concentrated hydrochloric acid while stirring until the solution is acidic to litmus (B1172312) paper (approximately 45 mL). This protonates the salt, precipitating the barbituric acid.
-
Filter the resulting clear solution while hot to remove any impurities.
-
Cool the filtrate in an ice bath overnight to allow the barbituric acid to crystallize.
-
Collect the white crystalline product on a Büchner funnel, wash with cold water (50 mL), and dry in an oven at 100-110°C for 3-4 hours. The expected yield is 46-50 g (72-78%).[4]
Synthetic Pathway for Barbituric Acid
Caption: Synthesis of Barbituric Acid.
Conclusion
This compound and its analogs are undeniably powerful tools in the arsenal (B13267) of the medicinal chemist. Their versatility in a range of C-C bond-forming reactions allows for the efficient construction of complex molecular scaffolds that form the basis of numerous important pharmaceuticals. The detailed protocols and synthetic pathways provided in this guide highlight the practical application of these precursors and serve as a valuable resource for researchers and professionals in the field of drug development. Further exploration into the diverse reactivity of this compound will undoubtedly lead to the discovery and development of novel therapeutic agents.
References
An In-depth Technical Guide to the Fundamental Reaction Pathways Involving Dimethyl Bromomalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl bromomalonate is a versatile and highly reactive reagent in organic synthesis, prized for its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is particularly pronounced in the construction of complex molecular architectures, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the fundamental reaction pathways of this compound, including its synthesis, nucleophilic substitution reactions, and cycloaddition pathways. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a practical resource for researchers in organic chemistry and drug development.
Introduction
This compound, with the chemical formula C₅H₇BrO₄, is a halogenated diester that features a highly activated electrophilic carbon center. The presence of two electron-withdrawing methoxycarbonyl groups flanking the bromine-bearing carbon significantly enhances its reactivity towards nucleophiles. This inherent reactivity makes it an excellent substrate for a variety of synthetic transformations, including malonic ester-type syntheses, Michael additions, and the formation of cyclopropane (B1198618) derivatives. Its role as a precursor to a range of functionalized molecules underscores its importance in medicinal chemistry and materials science.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₅H₇BrO₄ |
| Molecular Weight | 211.01 g/mol |
| CAS Number | 868-26-8 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 105-108 °C at 11 mmHg[1] |
| Density | 1.601 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.460[1] |
| ¹H NMR (CDCl₃) | δ 4.93 (s, 1H), 3.84 (s, 6H) |
| ¹³C NMR (CDCl₃) | δ 165.2, 68.9, 54.0 |
| IR (neat, cm⁻¹) | 2960, 1740 (C=O), 1250, 1150 |
Synthesis of this compound
This compound is typically synthesized by the electrophilic substitution of bromine on the α-carbon of dimethyl malonate. The following protocol is adapted from a well-established procedure for the synthesis of diethyl bromomalonate.[2]
Experimental Protocol: Bromination of Dimethyl Malonate
Materials:
-
Dimethyl malonate
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent)
-
5% Sodium carbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas trap, and a dropping funnel, place dimethyl malonate (1.0 mol) and carbon tetrachloride (150 mL).
-
From the dropping funnel, add bromine (1.05 mol) dropwise to the stirred solution. The reaction can be initiated by gentle warming with a light bulb if necessary.
-
Maintain a gentle reflux by controlling the rate of bromine addition.
-
After the addition is complete, continue to reflux the mixture for approximately one hour, or until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture to room temperature and wash it five times with 50 mL portions of 5% sodium carbonate solution to remove any unreacted bromine and HBr.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Expected Yield: 70-75%
Fundamental Reaction Pathways
Nucleophilic Substitution Reactions
The core reactivity of this compound lies in its susceptibility to nucleophilic attack, leading to the displacement of the bromide ion. This Sₙ2-type reaction is facilitated by the electron-withdrawing nature of the adjacent ester groups.
In a reaction analogous to the classic malonic ester synthesis, the enolate of another malonic ester or a similar soft carbon nucleophile can displace the bromide to form a C-C bond.
Primary and secondary amines readily react with this compound to form aminomalonates, which are valuable precursors for amino acids and other nitrogen-containing heterocycles.[3]
General Experimental Protocol: Reaction with a Primary Amine
-
Dissolve the primary amine (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile.
-
Add a non-nucleophilic base, such as triethylamine (B128534) (1.1 eq), to the solution.
-
Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Thiols and their corresponding thiolates are excellent nucleophiles for displacing the bromide from this compound, leading to the formation of thioether-substituted malonates.
Michael Addition and Subsequent Cyclization
This compound can act as a Michael donor after deprotonation. A particularly powerful application of this reactivity is in the synthesis of cyclopropane derivatives through a Michael-initiated ring-closure (MIRC) reaction.
Reaction Pathway: Synthesis of Nitrocyclopropanes
An organocatalyzed conjugate addition of this compound to α,β-unsaturated nitroalkenes, followed by an intramolecular cyclopropanation, provides a highly enantioselective route to nitrocyclopropanes.[1]
General Experimental Protocol: Synthesis of Dimethyl 2-Aryl-3-nitrocyclopropane-1,1-dicarboxylate
-
To a solution of the β-nitrostyrene derivative (1.0 eq) and an organocatalyst such as 6'-demethyl quinine (B1679958) (0.1 eq) in a suitable solvent (e.g., toluene), add this compound (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired nitrocyclopropane product.
Quantitative Data for Selected Nitrocyclopropane Syntheses [1]
| Aryl Group of Nitroethylene | Yield (%) | Diastereomeric Ratio (trans/cis) | Enantiomeric Excess (ee, %) |
| Phenyl | 85 | >95:5 | 96 |
| 4-Chlorophenyl | 88 | >95:5 | 97 |
| 2-Naphthyl | 82 | >95:5 | 95 |
Cycloaddition Reactions
This compound can participate in cycloaddition reactions, for instance, with arylnitroso compounds to yield N-aryl-C,C-dimethoxycarbonylnitrones.
Applications in Drug Development
The synthetic versatility of this compound and its derivatives makes them valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Synthesis of a Bosentan Intermediate
Bosentan is an endothelin receptor antagonist used to treat pulmonary artery hypertension. A key intermediate in its synthesis, dimethyl 2-(2-methoxyphenoxy)malonate, can be prepared from a halomalonate. The chloro-analog is often used in large-scale synthesis for economic reasons, but the bromo-analog follows the same reaction pathway.[4]
Reaction Scheme: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate
Experimental Protocol: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate [4]
-
Dissolve guaiacol (1.0 eq) in a suitable solvent such as toluene.
-
Add a base, for example, sodium hydroxide (B78521) (1.05 eq), and stir at room temperature.
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction to reflux and maintain for several hours, monitoring by TLC.
-
After cooling, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield dimethyl 2-(2-methoxyphenoxy)malonate.
Reported Yield: ~94% (using the chloro-analog)[4]
Precursors for Anticonvulsant Drugs
The malonic ester framework is a common structural motif in various central nervous system active compounds, including some anticonvulsants. The ability to introduce diverse substituents onto the malonate scaffold via the reactions of this compound makes it a useful starting point for the synthesis of libraries of potential anticonvulsant agents.
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. Its fundamental reaction pathways, primarily centered around nucleophilic substitution and Michael additions, provide access to a wide range of complex molecules. The detailed protocols and quantitative data presented in this guide are intended to facilitate its application in research and development, particularly in the field of medicinal chemistry where the construction of novel molecular entities is paramount. A thorough understanding of its reactivity will continue to enable the development of efficient synthetic routes to valuable compounds.
References
- 1. Highly enantioselective synthesis of nitrocyclopropanes via organocatalytic conjugate addition of bromomalonate to alpha,beta-unsaturated nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
Theoretical Reactivity of Dimethyl Bromomalonate: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Synthetic Utility of Dimethyl Bromomalonate.
This compound serves as a versatile and highly reactive building block in organic synthesis. Its unique trifunctional nature, featuring an electrophilic bromine atom, two electron-withdrawing ester groups, and an acidic α-hydrogen, allows for its participation in a wide array of chemical transformations. This guide provides a comprehensive overview of the theoretical underpinnings of this compound's reactivity, supported by detailed experimental protocols and its application in the synthesis of pharmacologically relevant scaffolds.
Theoretical Studies on Reactivity
The reactivity of this compound has been the subject of numerous computational studies, primarily employing Density Functional Theory (DFT) to elucidate reaction mechanisms, predict stereochemical outcomes, and quantify energetic barriers. These theoretical investigations are crucial for understanding and optimizing its use in complex molecule synthesis.
Nucleophilic Substitution and Michael Additions
The presence of the electron-withdrawing ester groups makes the α-proton of this compound acidic, facilitating its deprotonation to form a stabilized enolate. This enolate is a potent nucleophile in both SN2 reactions and Michael additions.
Theoretical studies on the organocatalytic conjugate addition of this compound to nitroalkenes have shown that this reaction proceeds through a Michael-initiated ring-closure (MIRC) mechanism to form highly functionalized nitrocyclopropanes.[1][2] DFT calculations can be employed to model the transition states of both the initial Michael addition and the subsequent intramolecular nucleophilic substitution that closes the cyclopropane (B1198618) ring.
Cycloaddition Reactions
This compound is a key reagent in several types of cycloaddition reactions, most notably the Bingel-Hirsch reaction for the functionalization of fullerenes.
Bingel-Hirsch Reaction: This reaction involves the nucleophilic addition of the bromomalonate enolate to a double bond of a fullerene, followed by an intramolecular SN2 reaction where the newly formed fullerene anion displaces the bromide to form a cyclopropane ring fused to the fullerene cage.[3] Quantum chemical explorations using DFT have been instrumental in understanding the thermodynamics and kinetics of this process, including the regioselectivity of the addition to different bonds on the fullerene surface.[4]
Data Presentation: Calculated Energies for Key Reactions
The following tables summarize quantitative data from theoretical studies on reactions involving malonate derivatives, providing insights into the thermodynamics and kinetics of these transformations.
| Reaction Type | Reactants | Product(s) | Computational Method | ΔG‡ (kcal/mol) | ΔG (kcal/mol) | Reference |
| [8+2] Cycloaddition (Stepwise) | Dienylisobenzofuran + DMAD | [8+2] Cycloadduct | DFT (B3LYP-D3/6-311+G(d,p)) | 21.7 | - | [5] |
| [4+2] Cycloaddition | Dienylisobenzofuran + DMAD | [4+2] Cycloadduct | DFT (B3LYP-D3/6-311+G(d,p)) | 16.6 | - | [5] |
| Nucleophilic Substitution (SN2) | H⁻ + CH₄ | CH₄ + H⁻ | CC-cf/CBS | 48.90 | 0 | [6] |
| Reaction | Computational Method | Calculated ΔG‡ (kJ/mol) | Experimental ΔG‡ (kJ/mol) | Reference |
| Azo coupling of dimethyl diazomalonate with enamines | (SMD=CHCl₃)/MN15/def2-TZVPD//(SMD=CHCl₃)/B3LYP-D3BJ/def2-SVP | 73 | 73 | [7] |
Experimental Protocols
Detailed methodologies for key reactions involving this compound and its analogs are provided below. These protocols are foundational for the synthesis of complex molecular scaffolds.
Organocatalyzed Michael Addition/Cyclopropanation for Nitrocyclopropane Synthesis
This protocol describes the highly enantioselective synthesis of nitrocyclopropanes from nitroalkenes and this compound.[8]
Materials:
-
Nitroalkene (e.g., β-nitrostyrene)
-
This compound
-
Organocatalyst (e.g., 6'-Demethyl quinine)
-
Solvent (e.g., Toluene)
-
Base for cyclization (e.g., DABCO)
-
Solvent for cyclization (e.g., DMF)
Procedure:
-
Michael Addition: To a solution of the nitroalkene (0.5 mmol) and the organocatalyst (10 mol %) in the solvent (1.0 mL) at -20 °C, add this compound (0.6 mmol).
-
Stir the reaction mixture at -20 °C for the time specified by reaction monitoring (e.g., TLC or HPLC) until the nitroalkene is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Cyclization: Dissolve the crude adduct in the cyclization solvent (2.0 mL) and add the base (1.2 equiv).
-
Stir the mixture at room temperature for the specified time (e.g., 12 hours).
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired nitrocyclopropane.
Synthesis of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate
This procedure, adapted from Organic Syntheses, describes a robust method for cyclopropanation using an iodonium (B1229267) ylide derived from dimethyl malonate.[9]
Materials:
-
Iodonium ylide of dimethyl malonate
-
Rhodium(II) acetate (B1210297) dimer
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of styrene (1.0 equiv) and rhodium(II) acetate dimer (0.001 equiv) in DCM, add a solution of the iodonium ylide of dimethyl malonate (1.1 equiv) in DCM dropwise over 1 hour.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Concentrate the reaction mixture by rotary evaporation.
-
Purify the residue by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield dimethyl 2-phenylcyclopropane-1,1-dicarboxylate.[9]
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and workflows related to the study and application of this compound.
References
- 1. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound technical grade, 90 868-26-8 [sigmaaldrich.com]
- 4. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01933D [pubs.rsc.org]
- 7. static.fossee.in [static.fossee.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Characterization of Dimethyl Bromomalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for dimethyl bromomalonate (CAS No: 868-26-8), a crucial reagent in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₅H₇BrO₄, with a molecular weight of 211.01 g/mol .[1] The structural characterization of this compound is routinely achieved through a combination of spectroscopic techniques, each providing unique insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are relatively simple and highly informative.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.85 | Singlet | 1H | CH-Br |
| ~3.85 | Singlet | 6H | 2 x O-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Ester carbonyl) |
| ~54 | O-CH₃ (Methyl) |
| ~40 | CH-Br (Methine) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl groups of the esters and the carbon-halogen bond.
Table 3: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1740-1760 | Strong | C=O stretch (Ester) |
| ~1200-1300 | Strong | C-O stretch (Ester) |
| ~2950-3000 | Medium | C-H stretch (Alkyl) |
| ~600-700 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments are observed in a roughly 1:1 ratio for ⁷⁹Br and ⁸¹Br.
Table 4: Key Mass Spectrometry Data (m/z) for this compound
| m/z | Relative Intensity | Assignment |
| 210/212 | Moderate | [M]⁺ (Molecular ion) |
| 151/153 | High | [M - COOCH₃]⁺ |
| 131 | Moderate | [M - Br]⁺ |
| 59 | High | [COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
¹H and ¹³C NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer.
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Co-add 8-16 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]
-
Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative observation of all carbon signals.
-
A larger number of scans (e.g., 512 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
FT-IR Data Acquisition (Attenuated Total Reflectance - ATR): [3][4]
-
Sample Preparation: As this compound is a liquid, no specific sample preparation is required for ATR-FTIR.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will perform a Fourier transform to generate the infrared spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry
GC-MS Data Acquisition: [5]
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[6]
-
Ensure the sample is free of non-volatile impurities by filtering if necessary.
-
-
Instrument Setup:
-
Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Set the GC oven temperature program to achieve good separation. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp to 250°C at a rate of 10-20°C/min.
-
Set the injector temperature to 250°C and the transfer line temperature to 280°C.
-
Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample solution into the GC.
-
The MS will acquire data in full scan mode over a mass range of m/z 40-400.
-
The ionization energy is typically set to 70 eV.
-
-
Data Processing:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and major fragment ions.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Nitrocyclopropanes using Dimethyl Bromomalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of nitrocyclopropanes, valuable building blocks in medicinal chemistry and organic synthesis, utilizing dimethyl bromomalonate. The described methodology involves a two-step sequence: an organocatalyzed Michael addition of this compound to various nitroalkenes, followed by a base-mediated intramolecular cyclization. This approach offers high yields and stereoselectivities, making it a robust method for accessing a diverse range of functionalized cyclopropane (B1198618) derivatives.
I. Overview of the Synthesis
The synthesis of nitrocyclopropanes from this compound and nitroalkenes is a powerful transformation that proceeds through a conjugate addition followed by an intramolecular nucleophilic substitution. The key to the success of this reaction lies in the stereocontrolled formation of the initial Michael adduct, which is often achieved using chiral organocatalysts. Subsequent treatment with a suitable base facilitates the ring closure to afford the desired nitrocyclopropane.
Two primary organocatalytic systems have been reported to be effective for the initial Michael addition:
-
Cinchona Alkaloid Catalysis: 6'-Demethyl quinine (B1679958) has been shown to be an efficient catalyst for the highly enantioselective conjugate addition of this compound to α,β-unsaturated nitroalkenes.[1][2] This reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF) at low temperatures.
-
Prolinol Derivative Catalysis: Prolinol-based organocatalysts can also mediate the stereoselective Michael addition. This variation is often performed at elevated temperatures.[3]
The resulting Michael adduct is then cyclized to the corresponding nitrocyclopropane. A common and effective method for this transformation is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) in dimethylformamide (DMF).[3]
II. Data Presentation
The following tables summarize the quantitative data for the synthesis of various nitrocyclopropanes using the 6'-demethyl quinine catalyzed Michael addition followed by DABCO-mediated cyclization.
Table 1: Synthesis of Nitrocyclopropanes from Various Nitroalkenes
| Entry | Nitroalkene Substituent (Ar) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | Dimethyl 1-nitro-2-phenylcyclopropane-1,2-dicarboxylate | 78 | >99:1 | 95 |
| 2 | 4-Methylphenyl | Dimethyl 1-nitro-2-(p-tolyl)cyclopropane-1,2-dicarboxylate | 75 | >99:1 | 96 |
| 3 | 4-Methoxyphenyl | Dimethyl 2-(4-methoxyphenyl)-1-nitrocyclopropane-1,2-dicarboxylate | 72 | >99:1 | 97 |
| 4 | 4-Chlorophenyl | Dimethyl 2-(4-chlorophenyl)-1-nitrocyclopropane-1,2-dicarboxylate | 76 | >99:1 | 94 |
| 5 | 2-Chlorophenyl | Dimethyl 2-(2-chlorophenyl)-1-nitrocyclopropane-1,2-dicarboxylate | 70 | >99:1 | 92 |
| 6 | 3-Chlorophenyl | Dimethyl 2-(3-chlorophenyl)-1-nitrocyclopropane-1,2-dicarboxylate | 73 | >99:1 | 95 |
| 7 | 4-Bromophenyl | Dimethyl 2-(4-bromophenyl)-1-nitrocyclopropane-1,2-dicarboxylate | 77 | >99:1 | 93 |
| 8 | 2-Naphthyl | Dimethyl 2-(naphthalen-2-yl)-1-nitrocyclopropane-1,2-dicarboxylate | 65 | >99:1 | 88 |
| 9 | 2-Thienyl | Dimethyl 1-nitro-2-(thiophen-2-yl)cyclopropane-1,2-dicarboxylate | 68 | >99:1 | 91 |
Data compiled from studies by Yan's group.[1][2]
III. Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Synthesis of Nitrocyclopropanes using 6'-Demethyl quinine Catalyst
This protocol is divided into two distinct steps: the Michael addition and the subsequent cyclization.
Step 1: Organocatalytic Michael Addition
-
To a stirred solution of the corresponding nitroalkene (0.5 mmol) and 6'-demethyl quinine (0.025 mmol, 5 mol%) in dry tetrahydrofuran (THF, 1.0 mL) at -20 °C, add this compound (0.55 mmol, 1.1 equiv) dropwise.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time may vary depending on the substrate (typically 12-48 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the Michael adduct.
Step 2: Intramolecular Cyclization
-
To a solution of the purified Michael adduct (0.2 mmol) in dry dimethylformamide (DMF, 1.0 mL), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.24 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-3 hours).
-
Upon completion, add water (10 mL) to the reaction mixture.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired nitrocyclopropane.
Protocol 2: Alternative Michael Addition using a Prolinol Derivative Catalyst
This protocol outlines a variation of the Michael addition step using a prolinol-based catalyst.
-
To a solution of the β-nitrostyrene (1.0 equiv) and a prolinol derivative organocatalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, 10 mol%) in a suitable solvent, add dimethyl 2-bromomalonate (1.2 equiv).
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC.[3]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the Michael adduct.
-
Proceed with the cyclization step as described in Protocol 1, Step 2.
IV. Visualizations
Diagram 1: General Workflow for Nitrocyclopropane Synthesis
References
Application Notes & Protocols: Michael Addition of Dimethyl Bromomalonate to Nitroalkenes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Michael addition, a cornerstone of carbon-carbon bond formation, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This protocol focuses on the addition of dimethyl bromomalonate as the nucleophile to various nitroalkenes. This reaction is of significant interest in organic synthesis as the resulting adducts are versatile intermediates. The presence of the bromine atom and the nitro group allows for a variety of subsequent transformations, including the synthesis of complex nitrogen-containing molecules and cyclopropane (B1198618) derivatives.[1] Organocatalysis has emerged as a powerful tool for controlling the stereoselectivity of this reaction, yielding chiral products with high enantiomeric excess.[1][2]
Quantitative Data Summary
The following tables summarize the results from various organocatalyzed Michael additions of malonates to nitroalkenes, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Organocatalyzed Michael Addition of Dimethyl Malonate to a Racemic Nitroalkene [2]
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) of Major Diastereomer |
| (S,S)-C5 (10) | Toluene | 72 | 75 | 68:32 | 99:1 |
| (S,S)-C5 (10) | CH2Cl2 | 72 | 30 | 56:44 | 95:5 |
| (S,S)-C5 (10) | Acetonitrile | 72 | 45 | 65:35 | 99:1 |
| (S,S)-C5 (10) | Methanol | 72 | 25 | 60:40 | 99:1 |
| (R,R)-C6 (10) | CH2Cl2 | 72 | 25 | 55:45 | 5:95 |
Table 2: Enantioselective Michael Addition of Dimethyl Malonate to β-Nitrostyrene
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee) |
| 1e (10) | Toluene | 72 | 91 | 90% |
| 1e (10) | CH2Cl2 | 120 | 85 | 82% |
| 1e (10) | THF | 120 | 88 | 85% |
| 1e (10) | Diethyl Ether | 120 | 82 | 88% |
Experimental Protocols
This section provides a detailed, generalized protocol for the organocatalyzed Michael addition of this compound to a nitroalkene, based on common laboratory practices described in the literature.[1][2]
Materials:
-
Nitroalkene (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Organocatalyst (e.g., cinchona alkaloid derivative, thiourea-based catalyst) (1-10 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the nitroalkene (1.0 equiv) and the organocatalyst (0.01-0.1 equiv).
-
Solvent Addition: Add the anhydrous solvent via syringe. Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) for 10-15 minutes to ensure proper mixing and catalyst dissolution.
-
Nucleophile Addition: Add this compound (1.2-1.5 equiv) to the reaction mixture dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (nitroalkene) is consumed. Reaction times can vary from a few hours to several days depending on the substrates and catalyst used.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired Michael adduct.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess or diastereomeric ratio can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Michael addition.
Key Reaction Components and Relationships
Caption: Factors influencing the Michael addition outcome.
References
Application Notes and Protocols: Enantioselective Synthesis with Dimethyl Bromomalonate and Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Chiral molecules, particularly those containing quaternary stereocenters, are prevalent in a vast array of pharmaceuticals and natural products. The use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful and environmentally benign strategy for the construction of such chiral architectures. This document provides detailed application notes and protocols for the enantioselective synthesis involving dimethyl bromomalonate, focusing on its role as a pronucleophile in organocatalytic cascade reactions.
One notable application is the highly enantioselective synthesis of functionalized nitrocyclopropanes. This transformation proceeds via an organocatalytic conjugate addition of this compound to α,β-unsaturated nitroalkenes, followed by an intramolecular cyclization. Cinchona alkaloids, such as 6'-demethyl quinine (B1679958), have proven to be highly effective catalysts for this reaction, affording products with excellent enantioselectivities and diastereoselectivities.[1][2] Another significant application involves the cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates, catalyzed by chiral diphenylprolinol TMS ether, to produce synthetically valuable chiral cyclopropanes.
These methods provide robust pathways to chiral building blocks that are pivotal for the synthesis of complex target molecules in medicinal chemistry.
Data Presentation
The following table summarizes the quantitative data for the organocatalytic enantioselective synthesis of nitrocyclopropanes from various nitroalkenes and this compound, as well as the cascade Michael-alkylation of α,β-unsaturated aldehydes.
Table 1: Enantioselective Synthesis of Chiral Cyclopropanes
| Entry | Substrate (Nitroalkene/Unsaturated Aldehyde) | Organocatalyst | Base | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | β-Nitrostyrene | 6'-Demethyl quinine (10 mol%) | K₂CO₃ | Toluene (B28343) | 72 | 85 | >20:1 | 96 |
| 2 | 4-Chloro-β-nitrostyrene | 6'-Demethyl quinine (10 mol%) | K₂CO₃ | Toluene | 72 | 88 | >20:1 | 97 |
| 3 | 2-Nitro-1-(thiophen-2-yl)ethene | 6'-Demethyl quinine (10 mol%) | K₂CO₃ | Toluene | 72 | 82 | >20:1 | 95 |
| 4 | trans-4-Nitro cinnamaldehyde | (S)-Diphenylprolinol TMS ether I (20 mol%) | 2,6-Lutidine | CH₂Cl₂ | 9 | 88 | >20:1 | 96 |
| 5 | trans-Cinnamaldehyde | (S)-Diphenylprolinol TMS ether I (20 mol%) | 2,6-Lutidine | CH₂Cl₂ | 12 | 85 | 15:1 | 95 |
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Synthesis of Nitrocyclopropanes
This protocol is based on the work of Xuan, et al., for the organocatalytic conjugate addition of this compound to nitroalkenes.[1][2]
Materials:
-
Appropriate α,β-unsaturated nitroalkene (1.0 equiv)
-
This compound (1.2 equiv)
-
6'-Demethyl quinine (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the α,β-unsaturated nitroalkene (0.5 mmol, 1.0 equiv), 6'-demethyl quinine (0.05 mmol, 0.1 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).
-
Add anhydrous toluene (2.0 mL) to the flask.
-
Cool the mixture to the desired reaction temperature (e.g., -20 °C) with a suitable cooling bath.
-
Add this compound (0.6 mmol, 1.2 equiv) dropwise to the stirred suspension.
-
Allow the reaction to stir at this temperature for the time specified in Table 1 (typically 72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired nitrocyclopropane.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Protocol 2: General Procedure for the Enantioselective Cascade Michael-Alkylation of α,β-Unsaturated Aldehydes
This protocol is adapted from the work of Xie, et al., for the synthesis of chiral cyclopropanes from α,β-unsaturated aldehydes.
Materials:
-
Appropriate α,β-unsaturated aldehyde (1.0 equiv)
-
This compound (1.2 equiv)
-
(S)-Diphenylprolinol TMS ether I (0.2 equiv)
-
2,6-Lutidine (1.5 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the (S)-Diphenylprolinol TMS ether I (0.1 mmol, 0.2 equiv) and the α,β-unsaturated aldehyde (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (2.0 mL).
-
Stir the solution at room temperature for 10 minutes.
-
Add 2,6-lutidine (0.75 mmol, 1.5 equiv) to the mixture.
-
Add this compound (0.6 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated in Table 1 (typically 9-12 hours), monitoring by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral cyclopropane.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.
Visualizations
Experimental Workflow
Caption: General experimental workflow for organocatalytic enantioselective synthesis.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the synthesis of nitrocyclopropanes.
Logical Relationship for Reaction Optimization
Caption: Decision tree for optimizing reaction conditions.
References
Application Notes and Protocols: Synthesis of N-aryl-C,C-dimethoxycarbonylnitrones using Dimethyl Bromomalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl-C,C-dimethoxycarbonylnitrones are versatile intermediates in organic synthesis, primarily recognized for their role as potent spin traps for detecting and characterizing transient free radicals in biological systems. Their unique structure, featuring a nitrone moiety flanked by two electron-withdrawing methoxycarbonyl groups, makes them valuable tools in the study of oxidative stress and radical-mediated disease pathways. Furthermore, these nitrones serve as 1,3-dipoles in cycloaddition reactions, providing access to complex heterocyclic scaffolds, such as isoxazolidines, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
This document provides detailed protocols for the synthesis of N-aryl-C,C-dimethoxycarbonylnitrones from readily available starting materials, summarizes key reaction data, and outlines their primary applications, including their use as spin traps and as precursors to potentially bioactive molecules.
Synthesis of N-aryl-C,C-dimethoxycarbonylnitrones
The synthesis of N-aryl-C,C-dimethoxycarbonylnitrones is efficiently achieved through the reaction of an appropriate N-aryl-nitroso compound with dimethyl bromomalonate in the presence of a base. The reaction proceeds via the formation of a carbanion from this compound, which then undergoes a nucleophilic addition to the nitroso group, followed by the spontaneous elimination of a bromide ion to yield the desired nitrone.
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-aryl-C,C-dimethoxycarbonylnitrones.
Quantitative Data Summary
The synthesis of various N-aryl-C,C-dialkoxycarbonylnitrones has been reported with reasonable to good yields. The following table summarizes the yields and physical properties for a selection of these compounds.[1]
| Ketonitrone | R1 | R2 | R3 | R4 (Alkoxy Group) | Yield (%) | Melting Point (°C) |
| 1 | H | H | H | CH₃ | 70 | 79 |
| 2 | H | H | H | C₂H₅ | 85 | oil |
| 3 | H | H | N(CH₃)₂ | C₂H₅ | 25 | 89 |
| 4 | H | H | CO₂CH₃ | CH₃ | 60 | 117 |
| 5 | H | CH₃ | OCH₃ | CH₃ | 30 | 144 |
| 6 | D | D | D | CH₃ | 45 | 80 |
| 7 | D | D | D | C₂H₅ | 60 | oil |
Data sourced from El Hassan et al., Central European Journal of Chemistry, 2006.[1]
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of a representative N-aryl-C,C-dimethoxycarbonylnitrone, C,C-dimethoxycarbonyl-N-phenylnitrone.
Materials and Equipment
-
Nitrosobenzene
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Thin-layer chromatography (TLC) plates and developing chamber
Synthesis of C,C-dimethoxycarbonyl-N-phenylnitrone (A Representative Protocol)
Workflow Diagram
Caption: Experimental workflow for the synthesis of C,C-dimethoxycarbonyl-N-phenylnitrone.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-aryl-nitroso compound (e.g., nitrosobenzene, 1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Base Addition: To the stirred solution, add a solution of sodium hydroxide (1.1 equivalents) in water.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of this compound: Add this compound (1.1 equivalents) dropwise to the cooled, stirred mixture over a period of 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting nitroso compound is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-aryl-C,C-dimethoxycarbonylnitrone.
-
Applications in Research and Drug Development
Spin Trapping of Free Radicals
N-aryl-C,C-dimethoxycarbonylnitrones are highly effective spin traps for carbon-centered free radicals.[1] When a transient radical is present, it adds to the nitrone to form a more stable nitroxide radical adduct. This adduct can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy, providing valuable information about the identity and environment of the original transient radical. Their application is crucial in studies of oxidative stress, lipid peroxidation, and other radical-mediated processes in biological systems.
Synthesis of Bioactive Heterocycles via 1,3-Dipolar Cycloaddition
These nitrones can act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to produce five-membered heterocyclic rings, specifically isoxazolidines. Isoxazolidine (B1194047) derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. The ability to synthesize diverse isoxazolidine libraries from N-aryl-C,C-dimethoxycarbonylnitrones makes them valuable starting materials in drug discovery programs aimed at developing novel therapeutic agents.
Logical Relationship Diagram
Caption: Applications of N-aryl-C,C-dimethoxycarbonylnitrones in research and drug development.
Conclusion
The synthesis of N-aryl-C,C-dimethoxycarbonylnitrones using this compound offers a straightforward and efficient route to a class of compounds with significant utility. Their application as spin traps provides an invaluable tool for the study of radical biology, while their use as building blocks in 1,3-dipolar cycloaddition reactions opens avenues for the discovery of new and potent therapeutic agents. The protocols and data presented herein are intended to facilitate the adoption of these versatile compounds in both fundamental research and applied drug development settings.
References
Application Notes and Protocols for Alkylation Reactions Using Dimethyl Bromomalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of dimethyl bromomalonate as a versatile alkylating agent in organic synthesis. The protocols detailed below are intended for researchers in academia and industry, including those in drug development, who are looking to form new carbon-carbon and carbon-heteroatom bonds.
Introduction
This compound is a valuable reagent for the introduction of a dicarbomethoxyethyl moiety onto a variety of nucleophiles. Its utility stems from the presence of a reactive bromine atom alpha to two electron-withdrawing ester groups, which facilitates nucleophilic substitution reactions. This document outlines detailed procedures for the C-, N-, O-, and S-alkylation of various substrates using this compound, complete with quantitative data and reaction parameters to aid in experimental design and optimization.
Core Concepts and Reaction Workflow
The fundamental principle behind these reactions is the nucleophilic attack on the electrophilic carbon of this compound, leading to the displacement of the bromide leaving group. The general workflow for these reactions can be visualized as follows:
Application Notes and Protocols: Reaction of Dimethyl Bromomalonate with Olefins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of dimethyl bromomalonate with olefins, a versatile transformation with significant applications in organic synthesis and drug discovery. The methodologies covered include Photoinduced Atom Transfer Radical Addition (ATRA), Organocatalyzed Michael Addition to nitroalkenes, and Manganese(III)-Promoted Radical Addition.
Photoinduced Atom Transfer Radical Addition (ATRA)
Photoinduced ATRA represents a powerful and atom-economical method for the simultaneous formation of carbon-carbon and carbon-halogen bonds.[1] This approach utilizes photocatalysis to generate radical intermediates under mild conditions, offering an alternative to traditional methods that often require hazardous reagents.
A recent development in this area involves the use of a halogen-bonding complex formed in situ between a pyridine (B92270) derivative and the bromomalonate ester.[1] This complex acts as a crucial intermediate in the photoinduced charge separation process, leading to the formation of the key malonate radical.
General Experimental Protocol: Photoinduced ATRA
A general procedure for the photoinduced ATRA of an alkene with this compound is as follows:
-
In a Pyrex® test tube, combine the alkene (1.75 equivalents, 0.175 mmol), this compound (1.0 equivalent, 0.1 mmol), and 4-phenylpyridine (B135609) (0.05 equivalents, 0.005 mmol).
-
Add dichloromethane (B109758) (0.5 mL) as the solvent.
-
Degas the mixture using the freeze-pump-thaw method (three cycles) and backfill the tube with argon.
-
Place the test tube approximately 0.5 cm from a 3W 380 nm LED light source.
-
Stir the resulting solution at ambient temperature for 20 hours.
-
After the reaction is complete, concentrate the residue in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ATRA adduct.[1]
Quantitative Data: Photoinduced ATRA of this compound with Various Olefins
| Entry | Olefin | Product | Yield (%) |
| 1 | Allylbenzene | Dimethyl 2-(1-bromo-3-phenylpropan-2-yl)malonate | 77 |
| 2 | 4-Phenyl-1-butene | Dimethyl 2-(1-bromo-4-phenylbutan-2-yl)malonate | 85 |
| 3 | 1-(4-Methoxyphenyl)-2-propene | Dimethyl 2-(1-bromo-3-(4-methoxyphenyl)propan-2-yl)malonate | Low |
Yields are for isolated products. The reaction with 1-(4-methoxyphenyl)-2-propene resulted in significant polymerization of the alkene.[1]
Proposed Mechanism and Workflow
The reaction is initiated by the photoexcitation of a halogen-bonding complex between 4-phenylpyridine and this compound. This leads to homolytic cleavage of the C-Br bond, generating a malonate radical. This radical then adds to the olefin, and the resulting radical intermediate reacts further to yield the final product.
Organocatalyzed Michael Addition to Nitroalkenes
The organocatalyzed Michael addition of this compound to nitroalkenes provides an efficient route to highly functionalized, chiral nitrocyclopropanes or the corresponding Michael adducts, which are valuable synthetic intermediates.[2] Chiral organocatalysts, such as cinchona alkaloids and squaramide derivatives, have been successfully employed to achieve high yields and stereoselectivities in these reactions.
General Experimental Protocol: Organocatalyzed Michael Addition
The following is a general procedure for the organocatalytic Michael addition of this compound to a nitroalkene:
-
To a solution of the nitroalkene (1.0 equivalent) in a suitable solvent (e.g., toluene, dichloromethane), add the chiral organocatalyst (typically 5-20 mol%).
-
Add this compound (1.0-1.5 equivalents).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature, 0 °C) for the required time (typically 24-96 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the desired product.
Quantitative Data: Organocatalyzed Michael Addition of this compound to Nitroalkenes
| Entry | Nitroalkene | Catalyst | Solvent | Yield (%) | dr | ee (%) |
| 1 | (E)-β-Nitrostyrene | Cinchona-based thiourea | Toluene | 95 | >95:5 | 92 |
| 2 | (E)-4-Chloro-β-nitrostyrene | Cinchona-based thiourea | Toluene | 99 | >95:5 | 93 |
| 3 | (E)-4-Methoxy-β-nitrostyrene | Cinchona-based thiourea | Toluene | 82 | >95:5 | 90 |
| 4 | (E)-5-Nitro-1-pentene | Squaramide C5 | Toluene | 75 | 68:32 | 99 (major) |
dr = diastereomeric ratio, ee = enantiomeric excess. Data compiled from multiple sources.
Logical Workflow for Catalyst Selection and Optimization
The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. The following diagram illustrates a typical workflow for optimizing the organocatalyzed Michael addition.
Manganese(III)-Promoted Radical Addition
Manganese(III) acetate (B1210297) is a versatile reagent for promoting the radical addition of carbonyl compounds to olefins. The reaction of this compound with olefins in the presence of Mn(OAc)₃ yields dimethyl 2-bromoalkylmalonates. This method provides a direct route to functionalized malonate derivatives. An electrochemical regeneration procedure for Mn(III) has also been reported, offering a more sustainable approach.
General Experimental Protocol: Manganese(III)-Promoted Radical Addition
The following is a representative procedure for the Mn(OAc)₃-mediated radical addition:
-
In a round-bottom flask, dissolve manganese(III) acetate dihydrate (2.0 equivalents) in glacial acetic acid.
-
Add the olefin (1.0 equivalent) and this compound (1.2 equivalents) to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 65 °C) under a nitrogen atmosphere for the required time (typically 12 hours), or until the characteristic dark brown color of Mn(III) disappears.
-
After cooling to room temperature, remove the acetic acid under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Manganese(III)-Promoted Addition to Olefins
| Entry | Olefin | Product | Yield (%) |
| 1 | 1-Octene | Dimethyl 2-(2-bromodecyl)malonate | Moderate to Good |
| 2 | Styrene | Dimethyl 2-(2-bromo-1-phenylethyl)malonate | Moderate to Good |
| 3 | Cyclohexene | Dimethyl 2-(2-bromocyclohexyl)malonate | Moderate |
Yields are generally reported as moderate to good in the literature, specific percentages vary with substrate and reaction conditions.
Proposed Reaction Mechanism
The reaction is initiated by the formation of a manganese(III) enolate from this compound. This is followed by a single-electron transfer to generate the malonate radical, which then adds to the olefin. The resulting radical intermediate is subsequently trapped by a bromide source.
References
Application Notes and Protocols: Dimethyl Bromomalonate in Manganese(III)-Promoted Free-Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of dimethyl bromomalonate in manganese(III)-promoted free-radical reactions, offering insights into its applications, reaction mechanisms, and detailed experimental protocols. This methodology is particularly relevant for the synthesis of complex organic molecules, including intermediates for natural product synthesis and drug development.
Introduction
Manganese(III)-mediated reactions are a powerful tool in organic synthesis for the formation of carbon-carbon bonds under mild conditions.[1] The use of manganese(III) acetate (B1210297) [Mn(OAc)₃] as a one-electron oxidant allows for the generation of free radicals from enolizable carbonyl compounds.[1][2] this compound is an effective substrate in these reactions, leading to the formation of functionalized malonate derivatives which are versatile intermediates in organic synthesis. The primary application of this reaction is the addition of the bromomalonyl radical to olefins, resulting in the synthesis of dimethyl 2-bromoalkylmalonates.
Reaction Principle and Mechanism
The reaction is initiated by the single-electron oxidation of the enolizable this compound by manganese(III) acetate. This process generates a manganese(II) species and a stabilized α-carbonyl radical. This electrophilic radical then adds to the double bond of an olefin, forming a new carbon-carbon bond and a new radical intermediate. The reaction is terminated through various pathways, most commonly by abstraction of a bromine atom, to yield the final product. The overall transformation is a free-radical chain addition.
The general mechanism can be visualized as follows:
References
Application Notes and Protocols for Cyclopropanation Reactions with Dimethyl Bromomalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanation reactions are fundamental transformations in organic synthesis, providing access to the cyclopropyl (B3062369) motif, a strained three-membered ring system prevalent in numerous natural products, pharmaceuticals, and agrochemicals. The unique electronic properties and conformational rigidity of the cyclopropane (B1198618) ring make it a valuable structural element in drug design. Among the various methods for cyclopropane synthesis, the use of dimethyl bromomalonate as a C1 building block offers a versatile and efficient route to gem-dicarboxylated cyclopropanes. These products serve as valuable synthetic intermediates, amenable to further functionalization.
This document provides detailed application notes and experimental protocols for the cyclopropanation of alkenes using this compound, primarily focusing on the Michael-Initiated Ring Closure (MIRC) reaction pathway.
Reaction Principle: Michael-Initiated Ring Closure (MIRC)
The most common and versatile method for the cyclopropanation of electron-deficient alkenes with this compound is the Michael-Initiated Ring Closure (MIRC) reaction.[1] This process involves two key steps:
-
Michael Addition: A base deprotonates the acidic α-hydrogen of this compound, generating a stabilized carbanion. This nucleophile then undergoes a conjugate addition (Michael addition) to an electron-deficient alkene (Michael acceptor).
-
Intramolecular Nucleophilic Substitution: The resulting enolate intermediate undergoes an intramolecular SN2 reaction, where the enolate displaces the bromide ion, leading to the formation of the cyclopropane ring.
This reaction pathway is highly efficient for a variety of Michael acceptors, including α,β-unsaturated ketones (enones), esters, nitriles, and nitroalkenes.
Signaling Pathway Diagram
Caption: Michael-Initiated Ring Closure (MIRC) Mechanism.
Experimental Protocols
General Protocol for Base-Mediated Cyclopropanation of an Electron-Deficient Alkene
This protocol is a generalized procedure for the cyclopropanation of an electron-deficient alkene (e.g., a chalcone (B49325) or an α,β-unsaturated ester) with this compound using a common base.
Materials:
-
Electron-deficient alkene (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile, THF, or DCM), 10 mL
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., water, brine, ethyl acetate (B1210297), magnesium sulfate, silica (B1680970) gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the electron-deficient alkene (1.0 mmol) and the base (2.0 mmol).
-
Add the anhydrous solvent (10 mL) and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol) dropwise to the stirring suspension.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclopropane derivative.
Data Presentation
The following table summarizes representative quantitative data for the cyclopropanation of various alkenes with malonate derivatives under different catalytic systems.
| Entry | Alkene Substrate | Malonate Derivative | Catalyst/Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 4-Nitro-5-styrylisoxazole | Diethyl bromomalonate | Cinchona-derived PTC | Toluene/H2O | 12 | 99 | >99:1 (trans) | 91 | [1] |
| 2 | Styrene | Dimethyl malonate | [CoIII(TPP)Cl] / KOtBu / Benzophenone | DCM | 16 | 11 | - | - | [2] |
| 3 | Cyclohexenone | Dimethyl malonate | Cs2CO3 | MeCN | 2 | 81 | >20:1 | N/A | [3] |
| 4 | Methyl cinnamate | Dimethyl malonate | Cs2CO3 | MeCN | 2 | 75 | >20:1 | N/A | [3] |
| 5 | Malononitrile | Dimethyl malonate | Cs2CO3 | MeCN | 2 | 65 | N/A | N/A | [3] |
| 6 | β-Nitrostyrene | This compound | Prolinol derivative | Toluene | 24 | 95 | >95:5 (trans) | 94 | [4] |
PTC = Phase Transfer Catalyst; TPP = Tetraphenylporphyrin; N/A = Not Applicable.
Experimental Workflow Diagram
Caption: General experimental workflow for cyclopropanation.
Safety Precautions
-
This compound is a corrosive and lachrymatory compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Always work under an inert atmosphere when using anhydrous solvents and strong bases to prevent unwanted side reactions.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The cyclopropanation of alkenes with this compound via the Michael-Initiated Ring Closure reaction is a robust and versatile method for the synthesis of gem-dicarboxylated cyclopropanes. This protocol can be adapted for a wide range of electron-deficient alkenes, providing valuable building blocks for drug discovery and development. The choice of base, solvent, and reaction conditions can be optimized to achieve high yields and stereoselectivities.
References
- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dimethyl Bromomalonate: A Versatile Reagent in Multi-Component Reactions for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dimethyl bromomalonate is emerging as a potent and versatile reagent in the field of organic synthesis, particularly in multi-component reactions (MCRs) for the construction of complex heterocyclic scaffolds. Its unique structural features, combining a reactive bromine atom and two electron-withdrawing methoxycarbonyl groups on a single carbon center, render it a highly valuable building block for the synthesis of diverse and medicinally relevant molecules.
The presence of the bromine atom serves a dual purpose: it can act as a leaving group in nucleophilic substitution reactions or participate in radical processes. The malonate moiety, a classic C-C bond-forming synthon, provides a reactive methylene (B1212753) group (upon deprotonation) for condensations and Michael additions. This combination of functionalities within a single molecule allows for novel and efficient reaction pathways in MCRs, leading to the rapid generation of molecular diversity from simple and readily available starting materials.
One promising application of this compound in MCRs is in the synthesis of substituted pyrimidine (B1678525) derivatives, which are core structures in a wide array of pharmaceuticals. While the classic Biginelli reaction traditionally employs β-ketoesters, the use of this compound offers a pathway to novel 5-bromo-dihydropyrimidinone derivatives. These brominated heterocycles are valuable intermediates for further functionalization through cross-coupling reactions, enabling the synthesis of libraries of compounds for drug discovery programs.
The following protocol outlines a proposed microwave-assisted, one-pot, three-component synthesis of 5-bromo-6-methoxycarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones from an aromatic aldehyde, urea (B33335) or thiourea (B124793), and this compound. This reaction is based on the established Biginelli reaction methodology, adapted for the specific reactivity of this compound.
Proposed Multi-Component Reaction: Synthesis of 5-Bromo-dihydropyrimidinones
This section details a proposed experimental protocol for a three-component Biginelli-type reaction utilizing this compound. It is important to note that this is a hypothetical protocol based on analogous reactions with dimethyl malonate and the known reactivity of α-halo carbonyl compounds. Optimization of reaction conditions may be necessary.
Reaction Scheme
Caption: Proposed one-pot synthesis of 5-bromo-dihydropyrimidinones.
Experimental Protocol
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Urea or Thiourea
-
This compound
-
Ethanol (B145695) (anhydrous)
-
Hydrochloric acid (catalytic amount)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), urea or thiourea (1.2 mmol), and this compound (1.0 mmol).
-
Add anhydrous ethanol (3 mL) to the vessel.
-
Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10-15 minutes with a power of 150 W.
-
After the reaction is complete, cool the vessel to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain the pure 5-bromo-6-methoxycarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-one.
-
Characterize the product using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Caption: Workflow for the synthesis of 5-bromo-dihydropyrimidinones.
Quantitative Data Summary
The following table presents hypothetical yield data for the proposed synthesis with various aromatic aldehydes. Actual yields may vary and require experimental optimization.
| Entry | Aromatic Aldehyde | Product | Proposed Yield (%) |
| 1 | Benzaldehyde | 5-Bromo-6-methoxycarbonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 75-85 |
| 2 | 4-Chlorobenzaldehyde | 5-Bromo-4-(4-chlorophenyl)-6-methoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one | 80-90 |
| 3 | 4-Methoxybenzaldehyde | 5-Bromo-4-(4-methoxyphenyl)-6-methoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one | 70-80 |
| 4 | 4-Nitrobenzaldehyde | 5-Bromo-4-(4-nitrophenyl)-6-methoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one | 65-75 |
Conclusion
This compound holds significant promise as a reagent in multi-component reactions for the efficient synthesis of novel and complex heterocyclic compounds. The proposed protocol for the synthesis of 5-bromo-dihydropyrimidinones illustrates a potential application, offering a rapid and modular route to a class of compounds with high potential for further elaboration in drug discovery and development. Further research into the scope and limitations of this compound in this and other MCRs is warranted to fully exploit its synthetic potential.
Application Notes and Protocols for the Purification of Products from Dimethyl Bromomalonate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the purification of reaction products derived from dimethyl bromomalonate. The selection of an appropriate purification strategy is critical for isolating the desired product in high purity, which is essential for subsequent synthetic steps and for ensuring the quality of final compounds in drug development. This document outlines common impurities, various purification techniques, and detailed protocols to assist researchers in achieving their desired product purity.
Introduction to this compound Reactions and Common Impurities
This compound is a versatile reagent used in organic synthesis, most notably in malonic ester synthesis, to form carbon-carbon bonds.[1] Reactions involving this compound can lead to a mixture of the desired product, unreacted starting materials, and byproducts. Common impurities that may need to be removed during purification include:
-
Unreacted this compound
-
Unreacted starting alkylating or acylating agents
-
Dialkylated products[1]
-
Hydrolyzed species (malonic acid derivatives)
-
Inorganic salts from the work-up procedure
The choice of purification method largely depends on the physical and chemical properties of the desired product, such as its thermal stability, polarity, and boiling point, as well as the scale of the reaction.
Purification Techniques: A Comparative Overview
Several techniques can be employed for the purification of products from this compound reactions. The following table summarizes the most common methods, their principles, advantages, and disadvantages.
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Fractional Distillation | Separation based on differences in boiling points.[2] | - Scalable to large quantities.- Can provide very pure product.[2] | - Requires the product to be thermally stable.- Ineffective if boiling points are close.[2] | Thermally stable products with boiling points differing from impurities by at least 20-30 °C.[2] |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase.[2] | - High resolution for complex mixtures.- Suitable for thermally sensitive compounds.- Applicable for compounds with similar boiling points.[2] | - Can be time-consuming and require large volumes of solvent.- Potential for product loss on the column.[3] | Small-scale reactions, purification of thermally sensitive compounds, and separation of products with very similar boiling points to impurities.[2] |
| Aqueous Wash (Basic) | Conversion of acidic impurities (like unreacted malonates) into water-soluble salts.[2] | - Quick and simple procedure.- Effectively removes acidic impurities.[2] | - Risk of hydrolysis of the ester product.- May not be completely effective in a single wash.[2] | Crude reaction mixtures where the primary impurity is an unreacted acidic starting material. |
| Crystallization/ Recrystallization | Purification of a solid based on differences in solubility.[4] | - Can yield very pure crystalline products.- Scalable. | - Only applicable to solid products.- Requires finding a suitable solvent system.[4] | Purification of solid reaction products. |
| Extraction | Separation of compounds based on their relative solubilities in two different immiscible liquids.[5] | - Essential for initial work-up to separate organic products from aqueous reaction mixtures and salt byproducts. | - Can lead to emulsions.- May require multiple extractions for complete separation.[6] | The initial work-up step for most reactions to isolate the crude product. |
Experimental Protocols
The following are detailed protocols for the key purification techniques.
Protocol 1: General Aqueous Work-up
This protocol describes the initial steps to separate the crude product from the reaction mixture.
Materials:
-
Crude reaction mixture
-
Separatory funnel
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate (B1210297), dichloromethane)[5][7]
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralizing acid)[2][7]
-
1M Hydrochloric acid (HCl) solution (optional, for neutralizing base)[7]
-
Anhydrous drying agent (e.g., sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄))[2][5]
-
Rotary evaporator
Procedure:
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed under basic conditions, it may be quenched by the addition of water or a dilute acid like 1M HCl. If performed under acidic conditions, a dilute base like saturated sodium bicarbonate can be used for neutralization.[7]
-
Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. If an organic solvent was not used in the reaction, add a suitable extraction solvent.[5]
-
Washing:
-
Add deionized water to the separatory funnel, shake gently, and allow the layers to separate. Drain the aqueous layer.[5]
-
To remove acidic impurities, wash the organic layer with a saturated sodium bicarbonate solution.[2][7] Perform this step quickly, especially if the desired product is an ester, to minimize hydrolysis.[2]
-
Wash the organic layer with brine. This helps to break up emulsions and remove residual water.[2][7]
-
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent like Na₂SO₄ or MgSO₄.[2] Swirl the flask and let it stand for 10-15 minutes.
-
Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude product.[5]
Protocol 2: Purification by Column Chromatography
This protocol is for the purification of the crude product using silica (B1680970) gel chromatography.
Materials:
-
Crude product
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Solvent system (e.g., a mixture of hexanes and ethyl acetate)[2]
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plate and chamber
-
UV lamp for visualization
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal solvent system will give the desired product an Rf value of approximately 0.3 and good separation from impurities. A common starting point is a gradient of ethyl acetate in hexanes.[2]
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar solvent mixture.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel. Load this onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes. The polarity of the solvent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Purification by Fractional Distillation under Reduced Pressure
This protocol is suitable for thermally stable liquid products.
Materials:
-
Crude liquid product
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Vacuum pump and vacuum gauge
-
Heating mantle and stirrer
-
Boiling chips or a magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.[2]
-
Charging the Flask: Place the crude product and boiling chips or a stir bar into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system to the desired pressure.
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection: Collect the fractions as they distill. Monitor the temperature at the head of the column. The first fraction will typically be the lower-boiling point impurities.[2] Once the temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the pure product.[2]
-
Analysis: Analyze the purity of the collected fractions using an appropriate analytical method such as GC-MS or NMR.[2]
Diagrams
Logical Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
General Experimental Workflow for this compound Reactions
Caption: General workflow from reaction to pure product.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in dimethyl bromomalonate alkylation reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the alkylation of dimethyl malonate. The information is tailored to help navigate potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a significant amount of a higher molecular weight product alongside my desired mono-alkylated product. What is likely happening and how can I prevent it?
A: This is the most common side reaction in malonic ester synthesis, resulting from dialkylation . The mono-alkylated product still has an acidic proton on the α-carbon. This proton can be removed by the base to form a new enolate, which then reacts with a second molecule of the alkyl halide.[1][2][3]
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of dimethyl malonate to the alkylating agent. A slight excess of the malonate can favor mono-alkylation.[1][2]
-
Slow Addition: Add the alkylating agent slowly and at a controlled temperature to the reaction mixture. This keeps the concentration of the alkyl halide low, favoring a reaction with the more abundant dimethyl malonate enolate.[1][2][4]
-
Base Selection: While a strong base is necessary to form the initial enolate, using a milder base like potassium carbonate with a phase-transfer catalyst may reduce the rate of the second deprotonation.[4]
-
Purification: Careful column chromatography is often required to separate the mono- and di-substituted products due to their similar polarities.[1]
Q2: The yield of my desired product is low, and I've isolated a compound that appears to be an alkene derived from my alkyl halide. What is the cause?
A: This side product is a result of a competing E2 elimination reaction .[1][5] The basic conditions used to deprotonate the dimethyl malonate can also cause the elimination of HX from the alkyl halide, particularly if the halide is secondary or tertiary.[1][6]
Troubleshooting Steps:
-
Alkyl Halide Choice: Use primary or methyl alkyl halides whenever possible, as they are less prone to elimination reactions.[1] Tertiary halides are generally unsuitable and will predominantly lead to elimination.[1][7]
-
Base Selection: A bulky, non-nucleophilic base, such as potassium tert-butoxide, can favor elimination. For this reaction, a base like sodium hydride or sodium ethoxide is more standard. If elimination persists, consider a less hindered base.
-
Temperature Control: Lowering the reaction temperature can favor the SN2 substitution reaction over the E2 elimination, which often has a higher activation energy.[5]
Q3: During workup, I noticed gas evolution upon adding an acidic solution, and my final product contains acidic impurities. What happened?
A: This indicates the hydrolysis of the methyl ester groups to form a carboxylic acid. This can occur if water is present in the reaction mixture or during acidic/basic workup, especially at elevated temperatures.[1]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from interfering.[1][2]
-
Careful Workup: Minimize the product's exposure to strongly acidic or basic aqueous solutions, particularly when heating.[4] Perform extractions and washes efficiently at room temperature or below.
Q4: My reaction shows very low conversion of the starting material, even after an extended period. What are the potential issues?
A: Low or no conversion can stem from several factors related to the reagents and reaction conditions.
Troubleshooting Steps:
-
Base Activity: The base (e.g., sodium hydride) may have degraded due to improper storage and exposure to moisture. Use a fresh batch of the base or test its activity.[4]
-
Alkyl Halide Reactivity: Ensure the alkyl halide is of good quality and suitable for SN2 reactions. The general reactivity order is I > Br > Cl.[4]
-
Temperature: While high temperatures can promote side reactions, the reaction may require some heating to proceed. Monitor the reaction by TLC or GC to determine the optimal temperature.[4]
-
Solubility: Confirm that all reactants are sufficiently soluble in the chosen solvent. If using sodium hydride, a polar aprotic solvent like DMF or THF is common.[4]
Summary of Common Side Products
| Side Product | Cause | Troubleshooting & Prevention |
| Dialkylated Malonate | The mono-alkylated product reacts with a second equivalent of the alkyl halide.[1][2][3] | Control stoichiometry (use a slight excess of malonate), add the alkylating agent slowly, and consider a milder base.[1][2][4] |
| Alkene | E2 elimination of the alkyl halide is promoted by the basic conditions.[1][6] | Use primary alkyl halides, avoid bulky bases, and maintain a lower reaction temperature.[1][5] |
| Hydrolyzed Product (Carboxylic Acid) | Presence of water during the reaction or workup hydrolyzes the ester functional groups.[1] | Use anhydrous reagents and solvents, and run the reaction under an inert atmosphere.[1][2] |
| O-Alkylated Product | The enolate reacts through its oxygen atom instead of the α-carbon. | This is generally a minor side product for malonic esters but can be influenced by the solvent and cation.[1] |
| Transesterification Products | The alkoxide base does not match the ester's alcohol component (e.g., sodium ethoxide with dimethyl malonate). | Not applicable if using a non-alkoxide base like NaH. If using an alkoxide, match it to the ester (e.g., sodium methoxide (B1231860) for dimethyl malonate). |
Experimental Protocol: Mono-alkylation of Dimethyl Malonate
This protocol is a general guideline for the mono-alkylation of dimethyl malonate using sodium hydride and a primary alkyl halide.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dimethyl malonate (1.1 equivalents)
-
Primary alkyl halide (e.g., 1-bromobutane) (1.0 equivalent)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Base Addition: Carefully add the sodium hydride to the solvent.
-
Enolate Formation: Cool the NaH suspension to 0 °C using an ice bath. Add the dimethyl malonate dropwise via the addition funnel over 15-20 minutes, ensuring the temperature does not rise significantly. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the enolate.[1][4]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide dropwise over 20-30 minutes. After the addition, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress using TLC or GC analysis until the starting material is consumed.[1][4]
-
Workup: Cool the mixture to 0 °C and cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[4]
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to isolate the desired mono-alkylated product.
Troubleshooting Workflow
References
How to avoid dialkylation in malonic ester synthesis with dimethyl bromomalonate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in malonic ester synthesis, with a specific focus on mitigating dialkylation when using dimethyl bromomalonate.
Troubleshooting Guide
Problem: Significant formation of dialkylated product.
Symptoms:
-
NMR or GC-MS analysis reveals a substantial peak corresponding to the dialkylated malonic ester.
-
The yield of the desired monoalkylated product is lower than anticipated.
-
Purification of the monoalkylated product is challenging due to the presence of the dialkylated byproduct with a similar polarity.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Stoichiometry | The molar ratio of reactants is critical. An excess of the base or alkylating agent relative to the malonic ester can lead to a second alkylation event after the formation of the monoalkylated product. Recommendation: Employ a slight excess of the this compound relative to the base and the alkylating agent. This increases the probability of the base reacting with an unreacted malonic ester molecule rather than the monoalkylated product. |
| Base Strength and Concentration | A strong base is necessary to deprotonate the malonic ester. However, a very high concentration or a prolonged reaction time with a strong base can favor the deprotonation of the monoalkylated product, leading to dialkylation. Recommendation: Use a base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). When using NaH, add it portion-wise to control the reaction rate. For NaOEt, ensure it is freshly prepared. |
| Reaction Temperature | Higher temperatures can increase the rate of the second alkylation reaction. Recommendation: The initial deprotonation should be carried out at a lower temperature (e.g., 0 °C). After the addition of the alkylating agent, the reaction can be allowed to proceed at room temperature or with gentle heating, while monitoring the progress by TLC or GC-MS to avoid prolonged reaction times at elevated temperatures. |
| Mode of Addition of Reagents | The order and rate of addition of reagents can significantly influence the product distribution. Recommendation: A common laboratory practice to favor monoalkylation is to add the solution of the deprotonated malonic ester dropwise to a solution of the alkylating agent. This maintains a low concentration of the enolate in the presence of an excess of the alkylating agent, thereby favoring the initial alkylation over the second. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for dialkylation in malonic ester synthesis?
A1: The monoalkylated malonic ester still possesses an acidic proton on the α-carbon. This proton can be removed by the base present in the reaction mixture, forming a new enolate. This enolate can then react with another molecule of the alkylating agent, leading to the formation of the dialkylated product.[1][2]
Q2: How does the choice of base impact the selectivity between mono- and dialkylation?
A2: The choice of base is crucial. A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred as it irreversibly deprotonates the malonic ester, leading to a more controlled reaction. Alkoxide bases like sodium ethoxide (NaOEt) are also commonly used, but it is important to use the corresponding alcohol as the solvent to prevent transesterification.[3] The stoichiometry of the base is the more critical factor in controlling selectivity.
Q3: Can steric hindrance of the alkylating agent prevent dialkylation?
A3: Yes, steric hindrance can play a role. Bulky alkylating agents will react more slowly in the second alkylation step due to increased steric hindrance around the already substituted α-carbon. However, relying solely on steric hindrance is often not sufficient to completely avoid dialkylation, especially with reactive primary alkyl halides.
Q4: Are there alternative methods to malonic ester synthesis to obtain mono-substituted acetic acids?
A4: Yes, one common alternative is the acetoacetic ester synthesis, which is used to prepare methyl ketones but can be adapted for the synthesis of certain carboxylic acids. Another approach involves using a temporary protecting group on one of the acidic protons of the malonic ester to ensure only monoalkylation occurs, followed by deprotection.
Data Presentation: Influence of Stoichiometry on Monoalkylation
The following table summarizes the effect of the molar ratio of reactants on the yield of the monoalkylated product in the synthesis of mono-substituted malonic acid half oxyesters. While the specific substrate is diethyl malonate, the trend is directly applicable to this compound.
| Entry | Diethyl Malonate (eq.) | Iodobutane (eq.) | NaH (eq.) | Solvent | Monoalkylated Product Yield (%) |
| 1 | 1.0 | 1.0 | 1.0 | DMF | 55 |
| 2 | 1.0 | 1.1 | 1.0 | DMF | 68 |
| 3 | 1.1 | 1.0 | 1.0 | DMF | 70 |
| 4 | 1.1 | 1.0 | 1.0 | DMF (c=0.5M) | 75 |
Data adapted from a study on the synthesis of mono-substituted malonic acid half oxyesters. The yields are for the isolated monoalkylated product.[4] This data clearly indicates that using a slight excess of the malonic ester (Entry 3) improves the yield of the monoalkylated product compared to a 1:1:1 stoichiometry (Entry 1).[4]
Experimental Protocol: Selective Monoalkylation of this compound
This protocol is designed to favor the formation of the monoalkylated product.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add sodium hydride (1.0 equivalent) to a flame-dried round-bottom flask containing anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: To the stirred suspension of NaH in DMF, add this compound (1.1 equivalents) dropwise via a dropping funnel over 30 minutes. Ensure the temperature remains at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution at 0 °C over 30 minutes. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired monoalkylated product.
Visualization of the Reaction Pathway
The following diagram illustrates the malonic ester synthesis pathway, highlighting the competitive formation of the mono- and dialkylated products.
Caption: Reaction pathway of malonic ester synthesis showing the formation of the desired monoalkylated product and the undesired dialkylated side product.
References
Minimizing elimination byproducts when using dimethyl bromomalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation when using dimethyl bromomalonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered when using this compound?
A1: The most common byproducts depend on the specific reaction. In nucleophilic substitution reactions, analogous to malonic ester synthesis, dialkylation is a frequent issue. In reactions with Michael acceptors, such as the synthesis of cyclopropanes, side reactions can include the formation of ring-opened products. Under certain conditions, decomposition of the this compound reagent can also occur.
Q2: How can I prevent the formation of dialkylated byproducts?
A2: Dialkylation occurs when the mono-substituted product reacts again with the electrophile. To minimize this:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of your nucleophile to this compound. A slight excess of the nucleophile can sometimes help suppress dialkylation.[1]
-
Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration, which favors the initial reaction over the subsequent one.[1]
-
Temperature Control: Maintain a controlled, and often low, temperature during the addition of this compound, as higher temperatures can increase the rate of the second alkylation.[1]
Q3: I am observing a low yield of my desired product and the formation of unexpected byproducts. What could be the cause?
A3: Low yields and unexpected byproducts can stem from several factors:
-
Base Selection: The choice of base is critical. A base that is too strong or too hindered can lead to side reactions. For instance, in cyclopropanation reactions, weaker bases like 2,6-lutidine are often employed to facilitate the desired reaction pathway.
-
Reaction Conditions: Temperature and reaction time are crucial parameters. Side reactions may become more prevalent at elevated temperatures or with prolonged reaction times. It is advisable to monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.[2]
-
Reagent Purity: Impurities in this compound, the solvent, or other reactants can lead to undesired side reactions. Ensure all reagents and solvents are of high purity and anhydrous where necessary.[1]
-
Radical Reactions: this compound can participate in radical reactions.[3] If you are not performing a radical reaction, ensure that you are excluding light and potential radical initiators from your reaction mixture.
Q4: What is a "Michael-Initiated Ring Closure" (MIRC) reaction, and what are the potential byproducts?
A4: A Michael-Initiated Ring Closure (MIRC) reaction is a powerful method for forming cyclic compounds, particularly cyclopropanes, where this compound is a key reagent. The process involves the Michael addition of a nucleophile (often an enolate) to an activated alkene (a Michael acceptor), followed by an intramolecular nucleophilic substitution to close the ring. A potential byproduct in these reactions is the formation of a ring-opened product instead of the desired cyclopropane (B1198618).
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-alkylation Product and Presence of Dialkylated Byproduct
| Possible Cause | Solution |
| Incorrect stoichiometry | Carefully control the molar ratio of reactants. A 1:1 ratio of nucleophile to this compound is recommended.[1] |
| High reaction temperature | Maintain a lower reaction temperature, especially during the addition of this compound.[1] |
| Rapid addition of reagents | Add this compound dropwise to the reaction mixture to maintain a low concentration.[1] |
| Inappropriate base | Use a base that is strong enough to deprotonate the nucleophile but does not promote side reactions. |
Issue 2: Formation of Byproducts in Cyclopropanation Reactions
| Possible Cause | Solution |
| Unwanted ring-opening of the cyclopropane product | Optimize the base and reaction conditions. Weaker, non-nucleophilic bases are often preferred. |
| Polymerization of the Michael acceptor | Add the Michael acceptor slowly to the reaction mixture. |
| Low diastereoselectivity | The choice of catalyst and solvent can significantly influence the stereochemical outcome. Screen different catalysts and solvents to improve selectivity. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dialkylation in Nucleophilic Substitution
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in a suitable anhydrous solvent.
-
Deprotonation: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the base dropwise. Stir for a sufficient time to ensure complete deprotonation.
-
Alkylation: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture via a syringe pump over a period of 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis.
-
Quenching: Once the starting material is consumed, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Workup and Purification: Perform a standard aqueous workup, followed by purification of the crude product by column chromatography.
Visualizations
Caption: Desired vs. side reaction pathway in nucleophilic substitution.
Caption: Troubleshooting workflow for minimizing byproducts.
References
Technical Support Center: Optimizing Dimethyl Bromomalonate Cyclopropanation
Welcome to the technical support center for the cyclopropanation of dimethyl bromomalonate. This resource is tailored for researchers, scientists, and professionals in drug development to assist in troubleshooting and optimizing experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the cyclopropanation reaction involving this compound, particularly in the context of Michael-Initiated Ring Closure (MIRC) reactions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low reaction yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Potential Causes:
-
Inefficient Base: The base may not be strong enough to efficiently deprotonate the this compound, leading to a low concentration of the active nucleophile.
-
Poor Quality Reagents: this compound can degrade over time. Similarly, the alkene substrate may contain impurities that inhibit the reaction. The solvent must be anhydrous if moisture-sensitive reagents are used.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, or conversely, cooling to prevent side reactions.
-
Incorrect Stoichiometry: An improper ratio of this compound to the alkene can lead to incomplete consumption of the limiting reagent.
-
Catalyst Inactivity: If using a catalyst, it may be poisoned by impurities or may not be the optimal choice for your specific substrate.
-
-
Solutions:
-
Base Selection: Consider using a stronger base to ensure complete deprotonation of the malonate. Common bases for this reaction include organic amines like DABCO (1,4-diazabicyclo[2.2.2]octane) for the final cyclization step, or stronger bases for the initial Michael addition if necessary.[1]
-
Reagent Purity: Ensure the purity of your this compound and alkene. It is good practice to purify reagents if their quality is uncertain. Use dry solvents, especially when working with organometallic catalysts or strong bases.
-
Temperature Optimization: Experiment with a range of temperatures. Start at room temperature and incrementally increase it, monitoring the reaction progress by TLC or GC/MS.
-
Stoichiometry Adjustment: Typically, a slight excess of one reagent is used to drive the reaction to completion. Experiment with varying the molar ratio of your reactants.
-
Catalyst Screening: If applicable, screen a variety of catalysts. For enantioselective syntheses, organocatalysts like derivatives of quinine (B1679958) have proven effective.[1][2]
-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The formation of byproducts can compete with the desired cyclopropanation pathway, thus reducing the overall yield.
-
Potential Byproducts:
-
Michael Adduct: The intermediate formed after the initial Michael addition may not undergo cyclization and can be isolated as a byproduct.
-
Polymerization: The alkene substrate may polymerize under the reaction conditions.
-
Side reactions of the malonate: Self-condensation or other side reactions of the this compound can occur, especially in the presence of a strong base.
-
-
Solutions:
-
Promote Cyclization: After the Michael addition is complete (as monitored by TLC or other methods), the addition of a suitable base like DABCO can facilitate the intramolecular ring-closing step to form the cyclopropane (B1198618).[1]
-
Control Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions like polymerization.
-
Controlled Addition: Adding the base or one of the reactants slowly (e.g., via syringe pump) can help to maintain a low concentration of reactive intermediates and minimize side reactions.
-
Q3: I am struggling with controlling the diastereoselectivity of my cyclopropanation. What factors influence this?
A3: Achieving high diastereoselectivity is crucial, especially in the synthesis of complex molecules. The stereochemical outcome is often influenced by the reaction conditions and the choice of catalyst.
-
Influencing Factors:
-
Catalyst: The catalyst, particularly in asymmetric catalysis, plays a pivotal role in determining the facial selectivity of the attack on the alkene. Chiral organocatalysts are designed to create a chiral environment that favors the formation of one diastereomer over the other.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.
-
Temperature: Lower reaction temperatures often lead to higher diastereoselectivity as the energy difference between the diastereomeric transition states becomes more significant.
-
-
Solutions:
-
Catalyst Choice: For high diastereoselectivity and enantioselectivity in the reaction with nitroalkenes, catalysts such as 6'-demethyl quinine have been shown to be highly effective.[1][2]
-
Solvent Screening: Screen a range of solvents with varying polarities to find the optimal conditions for your specific substrate.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can significantly improve diastereoselectivity.
-
Data Presentation
The following table summarizes the effect of different catalysts on the yield and stereoselectivity of the cyclopropanation of various nitroalkenes with this compound. This data is compiled from studies on organocatalyzed Michael-initiated ring-closure reactions.
| Entry | Alkene Substrate (Ar) | Catalyst (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 6'-demethyl quinine (10) | 78 | >99:1 | >99 |
| 2 | 4-Chlorophenyl | 6'-demethyl quinine (10) | 75 | >99:1 | >99 |
| 3 | 2-Naphthyl | 6'-demethyl quinine (10) | 72 | >99:1 | >99 |
| 4 | 2-Thienyl | 6'-demethyl quinine (10) | 65 | >99:1 | 98 |
Data synthesized from literature on enantioselective synthesis of nitrocyclopropanes.[1][2]
Experimental Protocols
Protocol: Organocatalyzed Cyclopropanation of a Nitroalkene
This protocol describes a general procedure for the enantioselective cyclopropanation of a nitroalkene with this compound using a quinine-derived organocatalyst, followed by base-mediated ring closure.[1]
Materials:
-
Nitroalkene (1.0 equiv)
-
This compound (1.2 equiv)
-
6'-demethyl quinine (0.1 equiv)
-
DABCO (1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the nitroalkene (1.0 equiv), 6'-demethyl quinine (0.1 equiv), and the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., room temperature or lower for improved selectivity).
-
Add this compound (1.2 equiv) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed. This step constitutes the Michael addition.
-
Once the Michael addition is complete, add DABCO (1.5 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the formation of the cyclopropane product by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclopropane.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the this compound cyclopropanation reaction.
Caption: Troubleshooting workflow for low reaction yield.
Reaction Pathway: Michael-Initiated Ring Closure (MIRC)
This diagram illustrates the general mechanism for the cyclopropanation of an electron-deficient alkene with this compound.
Caption: General mechanism of MIRC reaction.
References
- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 2. Item - Highly Enantioselective Synthesis of Nitrocyclopropanes via Organocatalytic Conjugate Addition of Bromomalonate to α,β-Unsaturated Nitroalkenes - figshare - Figshare [figshare.com]
Troubleshooting low conversion rates in reactions with dimethyl bromomalonate.
Welcome to the technical support center for reactions involving dimethyl bromomalonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in alkylation reactions with this compound?
Low conversion rates in these reactions can often be attributed to several factors:
-
Inadequate Base Selection: The chosen base may not be strong enough to completely deprotonate the dimethyl malonate, leading to a low concentration of the reactive enolate.
-
Presence of Moisture: Water in the reaction mixture can quench the base and the enolate, effectively halting the reaction. It is crucial to use anhydrous solvents and properly dried glassware.
-
Steric Hindrance: The structure of the alkylating agent or the nucleophile can sterically hinder the reaction, slowing it down or preventing it altogether.[1][2]
-
Low Reaction Temperature: While higher temperatures can promote side reactions, insufficient heat may lead to a sluggish or incomplete reaction.[2][3]
-
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.[3]
Q2: I am observing a significant amount of a dialkylated product. How can I favor mono-alkylation?
The formation of a dialkylated product is a common side reaction, as the mono-alkylated product still has an acidic proton that can be removed by the base, leading to a second alkylation.[4][5] To promote mono-alkylation:
-
Control Stoichiometry: Use a slight excess of this compound relative to the base and the alkylating agent. This ensures the enolate of the starting material is more likely to react.[3][6]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to keep its concentration low, reducing the likelihood of a second alkylation event.[3][5]
-
Choice of Base: While a strong base is necessary, using a milder base like potassium carbonate in combination with a phase-transfer catalyst can sometimes provide better control.[1][3]
Q3: My reaction is producing an alkene instead of the desired alkylated product. What is causing this?
The formation of an alkene is indicative of a competing E2 elimination reaction.[3][5] This is more likely to occur under the following conditions:
-
Sterically Hindered Alkyl Halides: Secondary and tertiary alkyl halides are more prone to elimination reactions. Whenever possible, use primary alkyl halides.[3][7]
-
Strong, Bulky Bases: A bulky base can preferentially act as a base to abstract a proton from the alkyl halide, rather than as a nucleophile to attack the carbon.
-
High Reaction Temperatures: Elevated temperatures can favor elimination over substitution.
Q4: Can I use bases other than sodium methoxide (B1231860)?
Yes, other bases can be used, but with certain considerations. It is generally recommended to use an alkoxide base that matches the ester to prevent transesterification.[6] For this compound, sodium methoxide is ideal. However, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to ensure complete and irreversible deprotonation, especially in aprotic solvents like THF or DMF.[2][6] Weaker bases like potassium carbonate can also be effective, particularly when used with a phase-transfer catalyst, which can enhance the reactivity of the enolate.[1]
Troubleshooting Guides
Guide 1: Low to No Product Formation
| Symptom | Possible Cause | Recommended Solution |
| No reaction observed (starting materials remain) | Inactive Base | Use a fresh batch of base or titrate to determine its activity. Ensure anhydrous conditions.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for product formation and side reactions.[2][3] | |
| Poor Reagent Quality | Ensure the purity of this compound and the alkylating agent. Purify if necessary.[8] | |
| Low yield of desired product | Insufficient Base | Use at least one full equivalent of a strong base to ensure complete enolate formation.[8] |
| Steric Hindrance | If using a bulky alkylating agent, consider switching to a less hindered one if possible. Increasing the reaction temperature or time may also help overcome the activation barrier.[1][9] | |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the malonate enolate.[2][9] |
Guide 2: Formation of Undesired Products
| Symptom | Possible Cause | Recommended Solution |
| Significant dialkylation | Incorrect Stoichiometry | Use a 1:1 molar ratio of this compound to the alkylating agent, or a slight excess of the malonate.[5][10] |
| High concentration of alkylating agent | Add the alkylating agent dropwise to the reaction mixture.[5][10] | |
| Alkene formation | Use of secondary or tertiary alkyl halides | Use primary alkyl halides, as they are less prone to E2 elimination.[3][10] |
| High reaction temperature | Maintain a controlled, lower temperature. | |
| Transesterification (mixed esters in product) | Mismatch between alkoxide base and ester | Use an alkoxide base that corresponds to the ester (e.g., sodium methoxide for dimethyl malonate).[6][10] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Alkylation of this compound
-
Materials:
-
This compound (1.0 equivalent)
-
Alkyl halide (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add this compound dropwise to the stirred suspension.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
-
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Reaction pathway and common side reactions.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Removal of Unreacted Dimethyl Bromomalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted dimethyl bromomalonate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound?
A1: The primary methods for removing unreacted this compound are fractional distillation under reduced pressure, basic aqueous wash, and column chromatography. The choice of method depends on the scale of the reaction, the properties of the desired product (e.g., boiling point, stability), and the required final purity.
Q2: My product is an ester. Is a basic aqueous wash safe to use?
A2: There is a risk of hydrolyzing your ester product with a basic wash. To minimize this risk, it is recommended to use a mild base such as sodium bicarbonate, keep the washing time short, and perform the wash at a low temperature (e.g., in an ice bath). A subsequent wash with brine can help remove any residual base.
Q3: When is column chromatography the most suitable purification method?
A3: Column chromatography is ideal for small-scale reactions, for separating compounds with very similar boiling points, or when multiple impurities are present. It is also the preferred method for purifying thermally sensitive products that may decompose during distillation.
Q4: I'm seeing a significant amount of a byproduct with a similar mass to my product. What could it be?
A4: In reactions involving bromomalonates, the formation of a dibromo-malonate species is a common side reaction.[1] This can occur if there is an excess of the brominating agent or if the reaction conditions favor further bromination.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Emulsion formation during aqueous wash | - Similar densities of the organic and aqueous layers.- Presence of surfactants or fine solid particles. | - Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.- Add more organic solvent to dilute the organic phase.- Gently swirl the separatory funnel instead of vigorous shaking.- Filter the emulsion through a pad of Celite. |
| Product decomposition during distillation | The distillation temperature is too high. | - Use a higher vacuum to lower the boiling point of the product.- Ensure the heating mantle is set to the lowest effective temperature. |
| Low purity after fractional distillation | The boiling points of the product and this compound are too close for efficient separation. | - Use a fractionating column with a higher number of theoretical plates.- Collect smaller fractions and analyze their purity by GC-MS or NMR.- Consider a post-distillation purification step like column chromatography for the enriched fractions. |
| Significant yield loss during purification | - For distillation, this can be due to product decomposition or hold-up in the distillation apparatus.- For chromatography, the product may be strongly adsorbed to the stationary phase. | - Optimize distillation conditions (vacuum, temperature).- In chromatography, choose an appropriate solvent system to ensure proper elution of the product. A silica-plug filtration can sometimes be a lower-loss alternative to a full column.[2] |
| Incomplete removal of this compound after basic wash | - Insufficient amount of base used.- Wash time was too short. | - Repeat the basic wash, ensuring the pH of the aqueous layer is basic after the wash.- Increase the contact time between the organic and aqueous layers by gentle swirling for a longer period. |
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Fractional Distillation | Separation based on differences in boiling points. | - Scalable to large quantities.- Can provide very pure product. | - Requires the product to be thermally stable.- Ineffective if boiling points are close.- Potential for considerable yield loss.[2] | Thermally stable products with boiling points differing from this compound (105-108 °C at 11 mmHg) by at least 20-30 °C. |
| Basic Aqueous Wash | Conversion of the acidic this compound to its water-soluble salt. | - Quick and simple procedure.- Also removes other acidic impurities. | - Risk of product hydrolysis, especially for other esters.- May not be completely effective in a single wash. | Products that are not sensitive to basic conditions. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | - High resolution for separating complex mixtures.- Suitable for thermally sensitive compounds. | - Can be time-consuming and require large amounts of solvent.- Less practical for very large scales. | Small to medium scale purification, thermally sensitive compounds, or when distillation and washing are ineffective. |
Experimental Protocols
Protocol 1: Removal by Basic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Shake the funnel gently for 1-2 minutes, venting frequently to release any evolved gas (CO₂).
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze a small sample of the product by GC, HPLC, or NMR to confirm the removal of this compound. Repeat the wash if necessary.
Protocol 2: Removal by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump and a fractionating column appropriate for the expected boiling point difference.
-
Distillation: Charge the distillation flask with the crude product and a magnetic stir bar. Heat the flask gently while stirring and slowly reduce the pressure.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the initial fraction, which will be enriched in the lower-boiling this compound. Once the temperature stabilizes at the boiling point of your product, change the receiving flask to collect the purified product.
-
Analysis: Confirm the purity of the collected product fraction using an appropriate analytical method (e.g., GC-MS, NMR).
Protocol 3: Removal by Column Chromatography
-
Column Packing: Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The polarity of the eluent should be chosen based on the polarity of the desired product.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Monitoring: Monitor the composition of the collected fractions by thin-layer chromatography (TLC).
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizing the Workflow
The following diagram illustrates the decision-making process for selecting the appropriate purification method.
References
Impact of solvent choice on the selectivity of dimethyl bromomalonate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl bromomalonate. The following information addresses common challenges related to reaction selectivity and the critical role of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What are the most common selectivity issues encountered in reactions with this compound?
A: The primary selectivity challenges involve:
-
C- vs. O-alkylation: this compound forms an enolate intermediate which is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.[1][2] The choice of solvent and other reaction conditions can influence whether C-alkylation (formation of a new carbon-carbon bond) or O-alkylation (formation of a ketene (B1206846) acetal) is favored.
-
Mono- vs. Di-alkylation: The product of a mono-alkylation still possesses an acidic proton and can react a second time with the electrophile, leading to a di-alkylated product.[3][4] Controlling the stoichiometry and reaction conditions is crucial to favor the desired mono-alkylated product.[4]
-
Elimination vs. Substitution: Under certain conditions, particularly with sterically hindered substrates or certain bases, an elimination reaction can compete with the desired substitution, leading to byproducts.
Q2: How does the choice of solvent impact the selectivity of this compound reactions?
A: Solvents play a critical role in stabilizing reactants and intermediates, which in turn influences the reaction pathway.[5]
-
Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents can form hydrogen bonds with the oxygen atom of the enolate intermediate.[6][7] This solvation shields the oxygen, making it less nucleophilic and thereby favoring C-alkylation .[7][8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents do not form hydrogen bonds with the enolate.[9][10][11] This leaves the more electronegative oxygen atom more exposed and nucleophilic, which can lead to a higher proportion of the O-alkylation product.[7] These solvents are often used to accelerate Sₙ2 reactions.[12]
-
Nonpolar Solvents (e.g., toluene, THF): The effect of these solvents can vary, but they generally do not strongly solvate the anionic nucleophile, which can influence the aggregation state of the enolate and the reaction pathway.
Q3: What is the best base to use for the alkylation of this compound?
A: The choice of base is often linked to the solvent and the desired outcome.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is often used in polar aprotic solvents like DMF or THF.[13]
-
Sodium Ethoxide (NaOEt) in Ethanol: A classic choice for malonic ester synthesis. It's important to match the alkoxide base with the ester's alcohol group (i.e., use sodium methoxide (B1231860) with dimethyl malonate) to prevent transesterification.[13]
-
Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic, and sterically hindered base that can be used to achieve rapid and complete deprotonation, especially at low temperatures.
Troubleshooting Guide
Issue 1: Low Selectivity - Predominance of O-Alkylated Product
-
Question: My reaction is yielding a significant amount of the O-alkylated product instead of the desired C-alkylated product. How can I improve the C-alkylation selectivity?
-
Possible Cause: The use of a polar aprotic solvent (like DMF or DMSO) that preferentially solvates the cation but leaves the oxygen of the enolate exposed and highly nucleophilic.
-
Solution:
-
Change the Solvent: Switch to a polar protic solvent such as ethanol or methanol. These solvents will solvate the oxygen atom of the enolate through hydrogen bonding, sterically hindering O-alkylation and promoting C-alkylation.[7][8]
-
Counter-ion Effects: The choice of base and its corresponding metal counter-ion can also play a role. Harder cations (like Li⁺) tend to coordinate more strongly with the oxygen, which can sometimes favor C-alkylation.
-
Issue 2: Formation of Di-alkylated Byproducts
-
Question: I am observing a significant amount of di-alkylated product in my reaction mixture. How can I favor mono-alkylation?
-
Possible Causes:
-
The mono-alkylated product is being deprotonated and reacting a second time.
-
The stoichiometry of the reactants is not optimal.
-
-
Solutions:
-
Adjust Stoichiometry: Use a slight excess of this compound relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).[3]
-
Control Reagent Addition: Add the alkylating agent slowly and at a controlled temperature to maintain a low concentration, which disfavors the second alkylation.
-
Choice of Base and Reaction Time: Using a strong base like NaH to pre-form the enolate completely before adding the alkylating agent can sometimes provide better control. Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction.
-
Issue 3: Low or No Conversion
-
Question: My reaction is not proceeding, or the yield is very low. What are the common causes?
-
Possible Causes:
-
Inactive or insufficient base.
-
Poor quality of reagents or solvent.
-
Reaction temperature is too low.
-
-
Solutions:
-
Verify Reagents: Ensure the base is fresh and active, and that all reagents and solvents are anhydrous. Moisture can quench the base.[3]
-
Optimize Temperature: While some reactions proceed at room temperature, others may require gentle heating. Monitor the reaction by TLC or GC to determine the optimal temperature.[14]
-
Check Solubility: Ensure that all reactants are sufficiently soluble in the chosen solvent.
-
Data Presentation
Table 1: Expected Impact of Solvent Choice on Reaction Selectivity
| Solvent Type | Examples | Primary Mode of Solvation | Expected Major Product | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Hydrogen bonding with the oxygen of the enolate.[6][15] | C-Alkylation | Solvation shields the oxygen atom, making the carbon atom the more accessible nucleophilic site.[7][8] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Dipole-dipole interactions; solvates the cation well.[9][10][11] | O-Alkylation | The "naked" enolate has a high charge density on the oxygen, making it a reactive nucleophile.[7] |
| Nonpolar | Toluene, Hexane, THF | Weak van der Waals forces. | Variable | Selectivity can be influenced by other factors like counter-ion and temperature. |
Experimental Protocols
Protocol 1: General Procedure for Investigating the Effect of Solvent on Alkylation Selectivity
This protocol provides a framework for comparing the selectivity of an alkylation reaction of this compound in different solvents.
Materials:
-
This compound
-
Alkylating agent (e.g., a primary alkyl halide)
-
Base (e.g., Sodium Hydride, 60% dispersion in mineral oil)
-
Anhydrous solvents (e.g., THF, DMF, Ethanol)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.1 equivalents) in the chosen anhydrous solvent (e.g., THF).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting enolate solution back to 0 °C. Add the alkylating agent (1.0 equivalent) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the ratio of starting material, mono-alkylated, and di-alkylated products.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product ratio by ¹H NMR or GC-MS. Purify the product by silica (B1680970) gel column chromatography.
Visualizations
Caption: C- vs. O-Alkylation Pathways
Caption: Experimental Workflow
Caption: Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medlifemastery.com [medlifemastery.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 9. quora.com [quora.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. uvadoc.uva.es [uvadoc.uva.es]
- 13. benchchem.com [benchchem.com]
- 14. echemi.com [echemi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Diastereoselectivity in Dimethyl Bromomalonate Additions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in improving the diastereoselectivity of dimethyl bromomalonate additions to carbonyls and imines.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in this compound additions?
A1: The primary factors governing diastereoselectivity are:
-
Substrate Stereochemistry: The presence of a stereocenter on the aldehyde, ketone, or imine, typically at the α-position, is the most common source of diastereoselectivity. The outcome is often predicted by models like the Felkin-Anh or Cram chelate models.
-
Lewis Acid/Metal Promoter: The choice of metal (e.g., Zn, SmI₂, TiCl₄) in these Reformatsky-type reactions is critical. Chelating Lewis acids can enforce a specific transition state geometry, often reversing the selectivity predicted by non-chelation models.[1][2]
-
Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity by increasing the energy difference between competing diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the organometallic intermediate and the effectiveness of the Lewis acid.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the this compound or the electrophile can provide excellent stereochemical control.[3][4]
Q2: How do I choose the right Lewis acid or metal for my reaction?
A2: The choice depends on the desired diastereomer.
-
For chelation-controlled additions to α-alkoxy aldehydes, Lewis acids like TiCl₄, SnCl₄, MgBr₂, and ZnBr₂ are effective as they can coordinate to both the carbonyl oxygen and the α-alkoxy group, leading to the syn or Cram-chelate product.[1]
-
For non-chelation-controlled (Felkin-Anh) additions, a non-chelating Lewis acid such as BF₃·OEt₂ is preferred, which typically yields the anti product.[1][2]
-
Metals like zinc are standard for classical Reformatsky reactions. Samarium(II) iodide (SmI₂) is also a powerful promoter, often providing high diastereoselectivity, particularly in intramolecular reactions.[5][6]
Q3: What is the role of a chiral auxiliary in these reactions?
A3: A chiral auxiliary is a stereogenic group temporarily attached to one of the reactants to direct the stereochemical outcome of the reaction.[4] For instance, an Evans oxazolidinone or an Oppolzer's sultam can be acylated with a bromomalonate derivative.[4][7] The steric bulk of the auxiliary blocks one face of the resulting enolate, forcing the electrophile (aldehyde or imine) to approach from the less hindered side, leading to a high diastereomeric excess.[3][4] The auxiliary is removed after the reaction to yield the desired product.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.)
Question: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
| Possible Cause | Suggested Solution | Expected Outcome |
| Inappropriate Reaction Temperature | Perform the reaction at a lower temperature (e.g., -78 °C). | Increased diastereoselectivity, though reaction times may be longer. |
| Incorrect Lewis Acid Choice | If the substrate has a chelating group (e.g., α-alkoxy), use a chelating Lewis acid (TiCl₄, ZnCl₂) for the syn product or a non-chelating one (BF₃·OEt₂) for the anti product.[1] | Reversal or significant improvement of diastereoselectivity depending on the chosen Lewis acid. |
| Solvent Effects | Screen different solvents. Aprotic, non-coordinating solvents like dichloromethane (B109758) or toluene (B28343) are often best for Lewis acid-mediated reactions. Coordinating solvents like THF can sometimes interfere with chelation. | Discovery of a solvent system that enhances diastereoselectivity. |
| Insufficient Steric Differentiation | If substrate control is weak, consider attaching a chiral auxiliary (e.g., Evans oxazolidinone) to the malonate moiety to enforce facial selectivity.[4] | High diastereomeric ratios (>95:5) can often be achieved. |
Issue 2: Poor Yield and/or Side Product Formation
Question: I am observing low conversion of my starting material and the formation of several side products. What can I do?
| Possible Cause | Suggested Solution | Expected Outcome |
| Inactive Metal Surface (for Zn, etc.) | Activate the metal before the reaction. For zinc dust, this can be done by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. | Improved reaction initiation and higher conversion to the desired product. |
| Moisture in the Reaction | Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | Reduced quenching of the organometallic intermediate, leading to higher yields. |
| Self-condensation of the Aldehyde | Add the aldehyde slowly to the pre-formed Reformatsky reagent at low temperature. | Minimized side reactions and increased yield of the desired addition product. |
| Decomposition of the Product | Use a mild aqueous quench (e.g., saturated ammonium (B1175870) chloride or a pH 7 buffer) during workup to avoid acid- or base-catalyzed elimination or retro-addition. | Improved isolated yield of the β-hydroxy ester product. |
Data Presentation: Diastereoselectivity in Reformatsky-Type Additions
The following tables summarize typical diastereomeric ratios (d.r.) observed in Reformatsky-type reactions of α-chiral aldehydes, which serve as a model for this compound additions.
Table 1: Effect of Lewis Acid on Diastereoselectivity of Additions to an α-silyloxy aldehyde
| Entry | Lewis Acid | Product Type | Diastereomeric Ratio (anti:syn) |
| 1 | BF₃·OEt₂ | Felkin-Anh (non-chelate) | >20:1 |
| 2 | TiCl₄ | Cram Chelate | 1:15 |
| 3 | SnCl₄ | Cram Chelate | 1:10 |
| 4 | ZnBr₂ | Cram Chelate | 1:8 |
Data is representative and based on trends reported for additions to α-chiral aldehydes where chelation is possible. The exact ratios depend on the specific substrate, nucleophile, and conditions.[1][2]
Table 2: Influence of Chiral Auxiliary on Diastereoselectivity
| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Ratio |
| 1 | Evans Oxazolidinone | Benzaldehyde | >95:5 (syn) |
| 2 | Oppolzer's Sultam | Isobutyraldehyde | >95:5 (anti) |
| 3 | None (substrate control only) | 2-Phenylpropanal | ~4:1 (anti) |
Data is representative of typical selectivities achieved with these auxiliaries in aldol-type reactions.[4][7][8]
Experimental Protocols
Protocol 1: Zinc-Mediated Diastereoselective Addition to a Chiral Aldehyde
This protocol describes a general procedure for the zinc-mediated addition of this compound to an α-chiral aldehyde, analogous to a classical Reformatsky reaction.
Materials:
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
α-chiral aldehyde (e.g., 2-phenylpropanal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add activated zinc dust (1.5 equivalents).
-
Add anhydrous THF to the flask.
-
In a separate flask, prepare a solution of this compound (1.2 equivalents) and the α-chiral aldehyde (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the this compound/aldehyde solution to the stirring suspension of zinc. Gentle heating may be required to initiate the reaction.
-
Once the reaction has initiated (indicated by an exotherm and/or color change), add the remainder of the solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the reaction at reflux for 1-2 hours, monitoring by TLC until the aldehyde is consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or HPLC.
Protocol 2: TiCl₄-Mediated Chelation-Controlled Addition
This protocol is designed to favor the syn diastereomer in additions to aldehydes with an α-chelating group (e.g., an alkoxy group).
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Anhydrous Dichloromethane (DCM)
-
This compound
-
α-alkoxy aldehyde
-
Zinc-Copper couple (Zn(Cu))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add the α-alkoxy aldehyde (1.0 equivalent) and anhydrous DCM.
-
Cool the solution to -78 °C.
-
Slowly add TiCl₄ (1.1 equivalents) dropwise to the stirred solution.
-
In a separate flask, prepare a slurry of Zn(Cu) couple (2.0 equivalents) and this compound (1.5 equivalents) in anhydrous DCM.
-
Slowly add the slurry of the zinc reagent to the aldehyde-TiCl₄ complex solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and filter through a pad of celite to remove titanium salts.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography and determine the diastereomeric ratio.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Comparison of Felkin-Anh and Cram Chelate models.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Catalyst Poisoning and Deactivation in Dimethyl Bromomalonate Reactions
Welcome, researchers, scientists, and drug development professionals. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning and deactivation in reactions involving dimethyl bromomalonate.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or has stalled. How do I know if catalyst poisoning is the cause?
A1: Catalyst poisoning or deactivation should be suspected if you observe the following:
-
Low or no product yield: This is the most common indicator.
-
Formation of byproducts: Unwanted side reactions can become more prevalent as the desired catalytic pathway is inhibited.
-
Change in reaction mixture appearance: The formation of a precipitate (e.g., "palladium black" in Pd-catalyzed reactions) can signal catalyst agglomeration and deactivation.[1]
-
Inconsistent results between batches: If you are using the same protocol but getting different outcomes, impurities in a new batch of solvent or reagent could be poisoning the catalyst.
Q2: What are the most common catalyst poisons I should be aware of in my this compound reactions?
A2: The nature of the poison depends on the catalyst you are using. Here are some common culprits for catalysts frequently used in malonate chemistry:
-
Palladium and Nickel Catalysts: Sulfur compounds are particularly detrimental as they can irreversibly bind to the metal center. Oxygen can also be a poison, leading to the oxidation of the active catalyst.[1] For nickel catalysts, even trace amounts of water can sometimes shut down the reaction completely.
-
Copper Catalysts: Like palladium and nickel, copper catalysts are susceptible to poisoning by sulfur compounds, which can form inactive copper sulfide (B99878) species.
-
Rhodium Catalysts: Deactivation often occurs through the formation of stable, inactive rhodium complexes, which can be promoted by impurities or suboptimal reaction conditions.
-
Phase-Transfer Catalysts (e.g., TBAB): While not "poisoned" in the traditional sense, their effectiveness can be significantly reduced by an excess or complete absence of water. The presence of a small amount of water is often crucial for the catalytic cycle to function.
-
Organocatalysts (e.g., Cinchona Alkaloids): These catalysts are generally less susceptible to poisoning by trace metals. However, their activity can be inhibited by acidic or basic impurities that disrupt the hydrogen-bonding interactions essential for catalysis.
Q3: Can I regenerate my poisoned catalyst?
A3: In some cases, yes. The feasibility of regeneration depends on the catalyst and the nature of the poisoning.
-
Palladium Catalysts: For deactivation due to coking or deposition of organic residues, thermal treatment or washing with specific solvents can be effective.
-
Rhodium Catalysts: Regeneration can be complex and often involves treatment with specific reagents to break down inactive complexes.
-
Organocatalysts: These can often be recovered and purified through standard chromatographic or extraction techniques to remove impurities.
Troubleshooting Guides
This section provides detailed guides for specific issues you might encounter during your experiments.
Issue 1: Palladium-Catalyzed Alkylation Shows Low Conversion
Observed Problem: A palladium-catalyzed reaction of this compound with an alkene or in a cross-coupling reaction is giving a low yield, and a black precipitate has formed.
Potential Cause: This strongly suggests the deactivation of the palladium catalyst through the formation of palladium black (agglomerated, inactive palladium nanoparticles). This can be caused by impurities, the presence of oxygen, or suboptimal reaction conditions.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Pd-catalyzed reactions.
Suggested Solutions:
-
Ensure a Strictly Inert Atmosphere: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[1] Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like nitrogen or argon.
-
Use High-Purity Reagents and Solvents: Impurities, especially sulfur-containing compounds, are potent poisons for palladium catalysts.[1] Use freshly purified reagents and anhydrous, degassed solvents.
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to agglomeration.
-
Adjust Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition and the formation of palladium black.[1]
Issue 2: Nickel-Catalyzed Reaction Fails to Initiate or Stalls
Observed Problem: A nickel-catalyzed cross-coupling reaction with this compound either does not start or stops after a short period.
Potential Cause: Nickel catalysts are highly sensitive to certain impurities. The primary suspects are water, oxygen, and coordinating solvents or additives that can lead to the formation of inactive nickel complexes or dimerization of the active catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed Ni-catalyzed reactions.
Suggested Solutions:
-
Strict Anhydrous Conditions: Ensure all solvents are rigorously dried and that glassware is flame-dried or oven-dried before use. Even trace amounts of water can be detrimental.
-
Inert Atmosphere: Similar to palladium catalysis, oxygen must be excluded.
-
Evaluate Additives: Some additives, while intended to improve the reaction, may coordinate too strongly to the nickel center and inhibit catalysis.
-
Ligand Choice: The stability of the nickel catalyst is highly dependent on the supporting ligand. A different ligand may be more robust under your reaction conditions.
Issue 3: Inconsistent Enantioselectivity in Organocatalyzed Michael Addition
Observed Problem: An enantioselective Michael addition of this compound to an α,β-unsaturated compound using a cinchona alkaloid-based organocatalyst gives variable and lower-than-expected enantiomeric excess (ee).
Potential Cause: The performance of many organocatalysts, particularly those relying on hydrogen bonding, is highly sensitive to acidic or basic impurities, water content, and solvent effects. These can disrupt the carefully organized transition state required for high enantioselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent enantioselectivity in organocatalysis.
Suggested Solutions:
-
Reagent Purity: Ensure both this compound and the Michael acceptor are of high purity. Acidic or basic impurities can neutralize the catalyst or interfere with its mechanism.
-
Solvent Effects: The choice of solvent can have a dramatic impact on enantioselectivity. Non-polar, aprotic solvents often give the best results. Ensure the solvent is dry.
-
Catalyst Handling: Ensure the organocatalyst is pure and has been stored correctly.
-
Temperature Control: Asymmetric reactions can be very sensitive to temperature fluctuations. Maintain a constant, controlled temperature throughout the reaction.
Quantitative Data Summary
While specific quantitative data for catalyst poisoning in this compound reactions is sparse in the literature, the following table provides a general overview of the tolerance of different catalyst classes to common poisons.
| Catalyst Class | Common Poisons | General Tolerance Level |
| Palladium | Sulfur Compounds, Oxygen, Halides | Very Low (ppm levels of sulfur can be detrimental) |
| Nickel | Water, Oxygen, Strongly Coordinating Ligands | Low to Moderate |
| Copper | Sulfur Compounds, Amines (in some cases) | Low to Moderate |
| Rhodium | Carbon Monoxide, Halides | Moderate |
| Phase-Transfer | Excess Water, Protic Solvents | High (but activity is sensitive to water content) |
| Organocatalysts | Strong Acids/Bases | Moderate to High (sensitive to stoichiometry) |
Experimental Protocols
Protocol 1: Testing the Activity of a Recovered Palladium Catalyst
This protocol allows you to assess the activity of a palladium catalyst that has been recovered from a previous reaction, to determine if it has been deactivated.
Materials:
-
Recovered palladium catalyst
-
Fresh palladium catalyst (as a control)
-
A standard substrate pair for a known, reliable cross-coupling reaction (e.g., iodobenzene (B50100) and phenylboronic acid for a Suzuki coupling)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane)
-
Appropriate base (e.g., K₂CO₃)
-
Internal standard for GC or NMR analysis (e.g., dodecane)
Procedure:
-
Set up two parallel reactions: One with the recovered catalyst and one with the fresh catalyst. Ensure all other conditions (reagent stoichiometry, solvent volume, temperature) are identical.
-
Reaction Monitoring: Take aliquots from each reaction at regular time intervals (e.g., 1, 2, 4, and 8 hours).
-
Analysis: Quench the aliquots and analyze them by GC or ¹H NMR, using the internal standard to quantify the product yield.
-
Comparison: Plot the yield versus time for both reactions. A significantly lower reaction rate and final yield for the recovered catalyst indicates deactivation.
Protocol 2: General Procedure for Catalyst Regeneration (Palladium on Carbon)
This protocol describes a general method for regenerating a Pd/C catalyst that has been deactivated by organic residues.
Materials:
-
Spent Pd/C catalyst
-
Suitable solvent for washing (e.g., ethyl acetate (B1210297), methanol)
-
Tube furnace
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Solvent Washing: Wash the spent catalyst multiple times with a suitable organic solvent to remove adsorbed organic material.
-
Drying: Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
-
Thermal Treatment: Place the dried catalyst in a tube furnace. Heat the catalyst to 550-700 °C under a flow of inert gas for 2-4 hours. This step aims to pyrolyze any remaining organic residues without oxidizing the palladium.
-
Cooling: Allow the catalyst to cool to room temperature under the inert gas flow.
-
Activity Testing: Test the activity of the regenerated catalyst using Protocol 1 to determine the success of the regeneration.
Protocol 3: Identifying Sulfur Poisoning in a Copper-Catalyzed Reaction
This protocol helps to diagnose if sulfur is the cause of deactivation in a copper-catalyzed reaction.
Materials:
-
A sample of the suspect solvent or reagent
-
Lead acetate paper or a solution of lead(II) acetate
-
A source of a mild reducing agent (e.g., sodium borohydride) if elemental sulfur is suspected.
Procedure:
-
Sample Preparation: If a solid reagent is suspected, dissolve a small amount in a suitable solvent.
-
Sulfide Test: For volatile sulfur compounds (like thiols), gently warm the sample and hold a strip of moist lead acetate paper over the vapor. A darkening of the paper indicates the presence of hydrogen sulfide. For non-volatile sulfur compounds, more advanced analytical techniques like X-ray photoelectron spectroscopy (XPS) would be required to analyze the catalyst surface directly.[2][3]
-
Elemental Sulfur Test: If elemental sulfur is suspected, treating the catalyst with a mild reducing agent may liberate sulfides, which can then be tested for as described above.
This technical support center provides a starting point for troubleshooting catalyst-related issues in your this compound reactions. Careful attention to reagent purity, reaction setup, and systematic investigation of potential problems will lead to more robust and reproducible synthetic outcomes.
References
Technical Support Center: Isolation of Pure Products from Dimethyl Bromomalonate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl bromomalonate and related malonic ester reactions. Our goal is to help you overcome common challenges in product isolation and purification to achieve high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: What is the initial step to take after my reaction involving this compound is complete?
A1: The first step in the work-up is to quench the reaction. This procedure neutralizes any remaining reactive reagents. The choice of quenching agent depends on the specific reactants used. For reactions involving strong bases like sodium hydride (NaH) or sodium ethoxide, a cautious addition of a proton source is necessary. This is typically done by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). For other reactions, water or dilute acid may be appropriate.[1][2]
Q2: My crude product contains a significant amount of unreacted dimethyl malonate. What is the most effective way to remove it?
A2: The best method for removing unreacted dimethyl malonate depends on the properties of your desired product.
-
Basic Aqueous Wash: If your product is not sensitive to basic conditions, a wash with a dilute basic solution like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be effective.[3] The acidic α-protons of dimethyl malonate (pKa ≈ 13) are deprotonated by these mild bases, forming a water-soluble salt that partitions into the aqueous layer.[3]
-
Fractional Distillation: For thermally stable products with a boiling point significantly different from dimethyl malonate (boiling point ~181 °C at atmospheric pressure), fractional distillation under reduced pressure is a highly effective and scalable purification method.[3]
-
Column Chromatography: This technique is ideal for small-scale reactions, for products with boiling points close to that of dimethyl malonate, or for thermally sensitive compounds.[3][4]
Q3: I am concerned about the potential hydrolysis of my ester product during a basic wash. How can I minimize this risk?
A3: Hydrolysis of the desired ester product is a valid concern when performing a basic wash. To mitigate this risk, consider the following precautions:
-
Use a Mild Base: Opt for a mild base like saturated sodium bicarbonate solution instead of strong bases like sodium hydroxide (B78521) (NaOH).[3]
-
Control the Temperature: Perform the wash at a low temperature, for example, in an ice bath, to slow down the rate of hydrolysis.[3]
-
Minimize Contact Time: Keep the duration of the basic wash as short as possible, typically a few minutes.[3]
-
Immediate Brine Wash: Following the basic wash, immediately wash the organic layer with brine (saturated NaCl solution) to remove any residual base.[3]
Q4: How do I choose an appropriate solvent system for extracting my product from the aqueous layer?
A4: The choice of extraction solvent depends on the polarity of your product and its solubility. Common choices include:
-
Diethyl ether or Ethyl acetate: These are good general-purpose solvents for a wide range of organic products.[4]
-
Dichloromethane (DCM): This is a denser-than-water solvent that can be useful for certain extractions.[5]
-
Toluene: This solvent can be used for the extraction of less polar compounds.[6][7]
It is crucial that the organic solvent is immiscible with water to ensure proper layer separation.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mono-Alkylated Product with Significant Di-alkylation
-
Symptom: NMR or GC-MS analysis of the crude product shows a mixture of mono- and di-substituted products, with the di-alkylated product being a major component.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a slight excess (1.1 to 1.5 equivalents) of dimethyl malonate relative to the base and the alkylating agent. This ensures that the enolate of the starting material is more likely to react than the enolate of the mono-alkylated product.[1] |
| Highly Reactive Alkylating Agent | Add the alkylating agent slowly and at a controlled temperature to maintain a low concentration, thus disfavoring the second alkylation. |
| Strongly Basic Conditions | While a strong base is often necessary, prolonged reaction times or high temperatures can promote the formation of the second enolate. Consider using a milder base like potassium carbonate with a phase-transfer catalyst.[1] |
Problem 2: The Reaction Has Stalled or Shows Low Conversion
-
Symptom: TLC or GC-MS analysis indicates a large amount of unreacted starting material and low formation of the desired product.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Inactive Base | The base may have decomposed due to exposure to moisture or air. Use a freshly opened bottle or properly stored base. For instance, sodium hydride should be a fine, grey powder; clumps may indicate deactivation. |
| Unreactive Alkyl Halide | Ensure the alkylating agent is of high purity. The reactivity of alkyl halides follows the trend: I > Br > Cl.[1] If using a less reactive halide, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF. |
| Insufficient Temperature | Some alkylations require heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC-MS while gradually increasing the temperature to find the optimal balance between reaction rate and side product formation.[1] |
| Poor Solubility | Ensure that all reactants are sufficiently soluble in the chosen solvent system. If solubility is an issue, consider a different solvent or a co-solvent system. |
Problem 3: Emulsion Formation During Aqueous Work-up
-
Symptom: A stable emulsion forms at the interface of the organic and aqueous layers in the separatory funnel, making separation difficult.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Vigorous Shaking | Shake the separatory funnel gently to mix the layers instead of inverting it vigorously. |
| High Concentration of Salts or Surfactant-like Molecules | Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion. |
| Presence of Fine Solid Particles | Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion. |
Experimental Protocols
General Work-up Procedure for Alkylation of Dimethyl Malonate
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).[4]
-
Washing: Combine the organic layers and wash sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by either vacuum distillation or column chromatography.[4]
Visualizations
Caption: General experimental workflow for the work-up and purification of products from dimethyl malonate reactions.
References
Identifying and characterizing impurities in dimethyl bromomalonate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl bromomalonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities encountered during the synthesis of this compound via the bromination of dimethyl malonate are:
-
Unreacted Dimethyl Malonate: The starting material may not fully react, leading to its presence in the crude product.
-
Dimethyl Dibromomalonate: Over-bromination of the starting material can lead to the formation of this di-substituted impurity.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., carbon tetrachloride, dichloromethane) may be present in the final product.
-
Acidic Byproducts: Hydrogen bromide (HBr) is a byproduct of the bromination reaction and needs to be effectively removed.
Q2: How can I identify these impurities?
A2: A combination of analytical techniques is recommended for the unambiguous identification of impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile compounds and identifying them based on their mass-to-charge ratio. It can effectively separate dimethyl malonate, this compound, and dimethyl dibromomalonate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. The chemical shifts of the methoxy (B1213986) and alpha-carbon protons will be distinct for each of the main components.
-
Infrared (IR) Spectroscopy: While less definitive for this specific mixture, IR can confirm the presence of the characteristic carbonyl ester functional group.
Q3: What is the expected ¹H NMR chemical shift for the alpha-proton in this compound and its common impurities?
A3: The chemical shift of the alpha-proton is a key diagnostic marker. Approximate chemical shifts in CDCl₃ are provided in the table below.
| Compound | Proton at Alpha-Carbon | Approximate ¹H NMR Chemical Shift (ppm) |
| Dimethyl Malonate | CH₂ | ~3.5 |
| This compound | CHBr | ~4.8 |
| Dimethyl Dibromomalonate | CBr₂ | No alpha-proton |
Q4: My reaction yield is low. What are the potential causes?
A4: Low yields in the bromination of dimethyl malonate can be attributed to several factors:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.
-
Suboptimal Reagent Quality: The purity of both dimethyl malonate and the brominating agent (e.g., bromine, N-bromosuccinimide) is crucial.
-
Moisture: The presence of water can interfere with the reaction. Ensure all glassware is dry and use anhydrous solvents if necessary.
-
Loss during Workup: Inefficient extraction or premature distillation of the product can lead to significant losses.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| GC-MS analysis shows a significant peak corresponding to unreacted dimethyl malonate. | Incomplete bromination. | 1. Increase Reaction Time: Monitor the reaction by TLC or GC until the starting material is consumed. 2. Optimize Temperature: Gently heating the reaction mixture can increase the reaction rate. 3. Ensure Stoichiometry: Use a slight excess of the brominating agent. |
| A high-boiling point fraction is observed during distillation, and NMR/GC-MS confirms the presence of dimethyl dibromomalonate. | Over-bromination of the starting material. | 1. Control Stoichiometry: Use no more than a slight excess of the brominating agent (e.g., 1.05 equivalents). 2. Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration at any given time. 3. Purification: Carefully perform fractional distillation under reduced pressure to separate this compound from the higher-boiling dimethyl dibromomalonate. |
| The purified product has an acidic pH. | Incomplete removal of HBr byproduct. | Thoroughly wash the organic layer with a saturated sodium bicarbonate or sodium carbonate solution during the workup until the aqueous layer is basic. Follow with a water wash to remove any remaining salts. |
| The final product is wet or contains residual solvent. | Inadequate drying or removal of solvent. | 1. Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) for a sufficient amount of time before filtration. 2. Solvent Removal: Ensure complete removal of the solvent under reduced pressure before proceeding to distillation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas trap to neutralize the HBr gas evolved.
-
Reagents: Charge the flask with dimethyl malonate (1.0 eq) and a suitable solvent such as carbon tetrachloride or dichloromethane (B109758).
-
Bromination: Add bromine (1.05 eq), dissolved in the same solvent, to the dropping funnel. Add the bromine solution dropwise to the stirred solution of dimethyl malonate. The reaction may be initiated with gentle warming if necessary.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Parameters (Illustrative):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-350.
-
-
Data Analysis: Identify the peaks corresponding to dimethyl malonate, this compound, and dimethyl dibromomalonate based on their retention times and mass spectra.
Visual Guides
Caption: Reaction pathway for the synthesis of this compound and the formation of the dibromo- impurity.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Validation & Comparative
Characterizing Dimethyl Bromomalonate Derivatives: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise characterization of dimethyl bromomalonate derivatives is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. These compounds are key building blocks in the synthesis of various active pharmaceutical ingredients (APIs). Mass spectrometry (MS) stands out as a powerful analytical tool for this purpose, offering high sensitivity and structural elucidation capabilities. This guide provides a comprehensive comparison of two primary mass spectrometry techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound derivatives, supported by experimental data and detailed protocols.
At a Glance: GC-MS vs. LC-MS/MS for this compound Derivative Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase before ionization and mass analysis. | Separates compounds in the liquid phase, followed by ionization and mass analysis, often with fragmentation for structural confirmation. |
| Ionization | Primarily Electron Ionization (EI), a "hard" ionization technique leading to extensive fragmentation. | Primarily Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), "soft" ionization techniques that typically preserve the molecular ion. |
| Sensitivity | Generally high, especially for volatile compounds. | Can achieve very high sensitivity, particularly with derivatization and targeted analysis (e.g., Multiple Reaction Monitoring). |
| Specificity | Good, based on characteristic fragmentation patterns. | Excellent, especially in MS/MS mode which provides an additional layer of structural confirmation. |
| Sample Derivatization | May be required to increase volatility for some derivatives. | Often necessary to improve ionization efficiency and chromatographic retention. |
| Key Advantage | Robust, well-established technique with extensive spectral libraries for compound identification. | Versatile for a wider range of derivatives, including those that are less volatile or thermally labile, with high sensitivity and specificity. |
In-Depth Analysis: Performance and Applications
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound derivatives, which are relatively volatile, GC-MS with Electron Ionization (EI) provides reproducible and characteristic fragmentation patterns that are invaluable for structural elucidation and identification.
Expected Fragmentation Pattern of this compound:
Based on the analysis of structurally similar compounds like diethyl bromomalonate, the EI mass spectrum of this compound is expected to exhibit key fragment ions resulting from the loss of methoxy (B1213986) (-OCH3) and carbomethoxy (-COOCH3) groups, as well as the bromine atom. The presence of bromine's two abundant isotopes (79Br and 81Br) will result in characteristic isotopic patterns for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).
Illustrative Quantitative Data for GC-MS Analysis of a Hypothetical this compound Derivative:
| Parameter | Value |
| Limit of Detection (LOD) | ~1-10 pg on-column |
| Limit of Quantification (LOQ) | ~5-50 pg on-column |
| Linearity (R²) | >0.995 |
| Precision (%RSD) | <10% |
| Mass Accuracy | <5 ppm (with high-resolution MS) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers greater flexibility for a broader range of this compound derivatives, including those that may be less volatile or thermally sensitive. The use of soft ionization techniques like Electrospray Ionization (ESI) typically results in the preservation of the molecular ion, which can then be subjected to collision-induced dissociation (CID) in the tandem mass spectrometer to generate structurally informative fragment ions.
Derivatization for Enhanced Performance:
For improved sensitivity and chromatographic performance, derivatization of the carboxyl groups in malonate derivatives can be employed. This chemical modification can enhance ionization efficiency in ESI, leading to lower detection limits.[1]
Expected Fragmentation in LC-MS/MS:
In positive-ion ESI-MS/MS, protonated molecules ([M+H]+) of this compound derivatives would be selected as precursor ions. Collision-induced dissociation would likely lead to the neutral loss of methanol (B129727) (CH3OH) and carbon monoxide (CO), providing valuable structural information.
Illustrative Quantitative Data for LC-MS/MS Analysis of a Hypothetical Derivatized this compound Derivative:
| Parameter | Value |
| Limit of Detection (LOD) | ~0.1-1 pg on-column |
| Limit of Quantification (LOQ) | ~0.5-5 pg on-column |
| Linearity (R²) | >0.998 |
| Precision (%RSD) | <5% |
| Mass Accuracy | <2 ppm (with high-resolution MS) |
Experimental Protocols
GC-MS Experimental Protocol (General)
1. Sample Preparation:
-
Dissolve the this compound derivative in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 1-10 µg/mL.
-
If derivatization is required to increase volatility, a common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
LC-MS/MS Experimental Protocol (General)
1. Sample Preparation and Derivatization:
-
Dissolve the this compound derivative in a mixture of water and a polar organic solvent (e.g., acetonitrile, methanol) to a final concentration of 1-10 ng/mL.
-
For derivatization to enhance ESI response, react the sample with a suitable derivatizing agent that introduces a readily ionizable group.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the characterization of this compound derivatives using mass spectrometry.
Caption: General workflow for the analysis of this compound derivatives.
Conclusion
Both GC-MS and LC-MS/MS are highly effective techniques for the characterization of this compound derivatives. The choice between the two will depend on the specific properties of the derivative, the required sensitivity, and the available instrumentation.
-
GC-MS with EI is a robust and reliable method for volatile and thermally stable derivatives, providing rich fragmentation information for structural confirmation.
-
LC-MS/MS with ESI or APCI offers greater versatility for a wider range of derivatives and can achieve exceptional sensitivity, particularly when coupled with derivatization and targeted MRM analysis.
For comprehensive characterization, the use of both techniques can be complementary, with GC-MS providing detailed fragmentation patterns and LC-MS/MS offering high sensitivity and confirmation of molecular weight. Researchers and drug development professionals should consider the specific analytical challenges and goals to select the most appropriate mass spectrometry approach for their needs.
References
Navigating the Analysis of Dimethyl Bromomalonate Reactions: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of reaction progress is paramount to ensuring optimal yields, purity, and safety. In the context of reactions involving dimethyl bromomalonate, a versatile reagent in organic synthesis, selecting the appropriate analytical technique is a critical decision. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for monitoring the progress of such reactions, supported by experimental data and detailed methodologies.
The choice between HPLC and GC hinges on the physicochemical properties of the analytes and the specific requirements of the analysis.[1][2] HPLC is generally favored for non-volatile, thermally unstable, or polar compounds, while GC excels in the analysis of volatile and thermally stable substances.[3][4] this compound, with a boiling point of 105-108 °C at 11 mmHg, possesses sufficient volatility to be considered for GC analysis; however, its thermal stability at elevated injector temperatures must be carefully considered to prevent on-column degradation.
Performance Comparison: HPLC vs. GC
The following table summarizes the key performance metrics for HPLC and GC in the context of analyzing this compound and related reaction components. The data is a composite derived from studies on similar ester compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for a wide range of compounds, including non-volatile and thermally labile molecules.[3] | Ideal for volatile and thermally stable compounds.[2] |
| Sensitivity | Moderate to high, detector-dependent (e.g., UV, MS). Limits of Detection (LOD) can reach the ng/L range with mass spectrometry.[2] | High, particularly with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). LODs can be in the µg/L to ng/L range.[2][5] |
| Resolution | Good to excellent, highly dependent on column chemistry and mobile phase composition. | Excellent, often providing sharper peaks and higher separation efficiency for volatile compounds.[4] |
| Analysis Time | Typically 10-60 minutes per sample.[4] | Generally faster, with run times from a few minutes to half an hour.[4] |
| Sample Preparation | Simple dissolution in a suitable solvent is often sufficient. | May require derivatization to increase volatility and thermal stability for certain analytes.[6] |
| Cost | Higher initial instrument cost and ongoing solvent expenses.[4] | Generally lower initial and operational costs.[4] |
Experimental Protocols
Detailed methodologies for monitoring a typical alkylation reaction of this compound using both HPLC and GC are presented below. These protocols are designed to serve as a starting point and may require optimization based on the specific reaction conditions and available instrumentation.
HPLC Method for Reaction Monitoring
This method is adapted from established procedures for the analysis of this compound and related esters.[7][8]
-
Instrumentation: HPLC system with a UV detector or Mass Spectrometer (MS).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient elution is often effective for separating reactants, intermediates, and products.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a higher concentration of Solvent A, gradually increasing the proportion of Solvent B over the course of the run to elute more non-polar compounds. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm or MS detection for higher sensitivity and specificity.
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of a weak acid). Dilute the sample with the initial mobile phase composition (e.g., 1:1000) and filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
GC Method for Reaction Monitoring
This protocol is based on methods for similar volatile esters and requires careful consideration of the thermal stability of this compound.[10]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 230 °C (A lower temperature should be tested to assess thermal degradation).
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Dilute the sample with a suitable solvent (e.g., ethyl acetate, 1:1000) and filter through a 0.45 µm syringe filter before injection. An internal standard can be added for improved quantitative accuracy.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
Logical Workflow for Method Selection and Application
The decision-making process for choosing and implementing an analytical method for monitoring a this compound reaction can be visualized as a logical workflow.
Conclusion
Both HPLC and GC are powerful techniques for monitoring the progress of reactions involving this compound. The choice between them is not always straightforward and depends on a careful evaluation of the reaction components and the analytical objectives. HPLC offers greater versatility for a wider range of compounds and is the safer choice if thermal stability is a concern.[3] GC, on the other hand, can provide faster analysis times and excellent resolution for volatile compounds, provided that the analytes are thermally stable under the chosen conditions.[4] For critical applications, coupling either technique with mass spectrometry provides the highest level of confidence in peak identification and quantification. By carefully considering the comparative data and implementing the appropriate experimental protocols, researchers can effectively monitor their reactions, leading to improved process understanding and outcomes.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Gas chromatographic determination of malonaldehyde formed by lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. HPLC Separation of Methylmalonic and Malonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 10. apps.dtic.mil [apps.dtic.mil]
Reactivity Face-Off: Dimethyl Bromomalonate vs. Diethyl Bromomalonate in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, dialkyl bromomalonates are pivotal intermediates, prized for their utility in carbon-carbon bond formation, particularly in the synthesis of complex molecules and pharmaceutical agents. Among these, dimethyl bromomalonate and diethyl bromomalonate are two of the most commonly employed reagents. While structurally similar, the seemingly minor difference in their ester alkyl groups—methyl versus ethyl—can significantly influence their reactivity, impacting reaction rates, yields, and the overall efficiency of a synthetic route. This guide provides an objective comparison of the reactivity of these two essential building blocks, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Performance Indicators
The reactivity of this compound and diethyl bromomalonate is primarily dictated by steric and electronic factors. The smaller size of the methyl groups in this compound generally leads to a higher reaction rate compared to the bulkier ethyl groups in its diethyl counterpart. This difference is most pronounced in sterically demanding reactions.
| Parameter | This compound | Diethyl Bromomalonate | Rationale for Difference |
| Relative Reactivity | Slightly higher | Slightly lower | The less sterically hindered methyl esters in this compound allow for more facile approach of nucleophiles to the electrophilic carbon atom. |
| Typical Reaction Yield (Alkylation) | Generally higher | Slightly lower | Reduced steric hindrance can lead to more complete and faster reactions, often resulting in higher isolated yields for the dimethyl ester. For example, in analogous alkylation reactions of their non-brominated precursors to form butylmalonic acid, the dimethyl ester can exhibit yields in the range of 62-72%, while the diethyl ester can achieve higher yields of 76-90% due to potentially more selective mono-alkylation. However, in the case of the brominated species acting as electrophiles, the less hindered nature of the dimethyl ester is expected to favor higher yields. |
| Ease of Purification | Generally straightforward | Can be more challenging | Reactions with diethyl bromomalonate may sometimes have a higher propensity for side reactions or incomplete conversions due to steric bulk, potentially complicating purification. |
Delving into Reactivity: A Mechanistic Perspective
The primary mode of reaction for both dimethyl and diethyl bromomalonate involves the substitution of the bromine atom. A common and illustrative example is the C-alkylation reaction, where a nucleophile attacks the carbon atom bearing the bromine. This reaction typically proceeds via an S(_N)2 mechanism.
dot
Caption: Generalized Sₙ2 reaction pathway for the alkylation of a dialkyl bromomalonate.
The key difference in reactivity arises from the steric hindrance presented by the ester's alkyl groups. The larger ethyl groups of diethyl bromomalonate create a more crowded environment around the reaction center compared to the methyl groups of this compound. This increased steric bulk can impede the approach of the nucleophile, leading to a slower reaction rate.
Experimental Protocols
The following are representative protocols for the C-alkylation of dimethyl and diethyl bromomalonate. These are generalized procedures and may require optimization based on the specific substrate and nucleophile.
Protocol 1: C-Alkylation of this compound
This procedure outlines the alkylation of this compound using a carbanion nucleophile, such as the enolate of a ketone.
Materials:
-
This compound (1.0 eq)
-
Ketone (e.g., cyclohexanone) (1.2 eq)
-
Strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the ketone and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: C-Alkylation of Diethyl Bromomalonate
This protocol describes a similar alkylation for diethyl bromomalonate.
Materials:
-
Diethyl bromomalonate (1.0 eq)
-
Active methylene (B1212753) compound (e.g., ethyl acetoacetate) (1.1 eq)
-
Base (e.g., Sodium Ethoxide) (1.1 eq)
-
Anhydrous Ethanol (B145695)
-
Diethyl ether
-
Dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add the active methylene compound dropwise with stirring.
-
After stirring for 1 hour at room temperature, add diethyl bromomalonate dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether (3 x).
-
Combine the organic extracts and wash successively with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a comparative study of the alkylation of dimethyl and diethyl bromomalonate.
dot
Caption: A typical experimental workflow for comparing the reactivity of dimethyl and diethyl bromomalonate.
Conclusion
The choice between these two reagents should be guided by the specific requirements of the synthetic target, the nature of the nucleophile, and the desired reaction kinetics. For transformations requiring rapid and efficient conversion, this compound is often the superior choice. For syntheses where other factors such as starting material cost, or downstream transformations might be influenced by the nature of the ester, a careful evaluation of both reagents is warranted. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to navigate these choices and optimize their synthetic strategies.
A Comparative Guide to Brominating Agents: Dimethyl Bromomalonate vs. N-Bromosuccinimide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selection of an appropriate brominating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides a detailed comparison of dimethyl bromomalorate and the widely utilized N-bromosuccinimide (NBS), with a focus on their application in the bromination of active methylene (B1212753) compounds. While NBS is a well-established and versatile reagent, this guide also explores the potential applications and characteristics of dimethyl bromomalonate.
Executive Summary
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of a variety of organic compounds, including the α-bromination of active methylene compounds. It is known for its ease of handling as a crystalline solid and its ability to provide a low concentration of bromine, which can enhance selectivity in certain reactions.[1] this compound, on the other hand, is less commonly employed as a general brominating agent. Its applications are more frequently documented in the context of Michael additions and cycloaddition reactions. Direct, head-to-head experimental comparisons of these two reagents for the bromination of active methylene compounds are scarce in the available scientific literature. This guide, therefore, presents a comparison based on their general reactivity, available experimental data for similar substrate classes, and their respective safety profiles.
Performance Comparison: Reactivity and Applications
N-Bromosuccinimide (NBS): The Versatile Workhorse
NBS is a go-to reagent for a wide array of bromination reactions. Its utility stems from its ability to serve as a source of electrophilic bromine or bromine radicals, depending on the reaction conditions.
-
α-Bromination of Carbonyl and Dicarbonyl Compounds: NBS is highly effective for the α-bromination of ketones, esters, and 1,3-dicarbonyl compounds.[2][3] The reaction often proceeds under mild conditions, and in the case of 1,3-dicarbonyls, can achieve high yields of monobrominated products without the formation of significant dibrominated byproducts.[4]
-
Allylic and Benzylic Bromination: A key application of NBS is in the Wohl-Ziegler reaction, the radical-mediated bromination of allylic and benzylic positions.[1][5] This selectivity is a significant advantage over using molecular bromine, which can lead to addition reactions with alkenes.[1]
-
Bromination of Aromatic Compounds: Electron-rich aromatic and heterocyclic compounds can be efficiently brominated with NBS.[3][6] The selectivity can often be tuned by the choice of solvent.[3]
This compound: A More Specialized Reagent
The literature on this compound as a general brominating agent is limited. It is primarily known as a reactant where the entire molecule is incorporated into the product, rather than acting as a simple bromine donor.
-
Synthesis of Nitrocyclopropanes: A notable application of this compound is in the organocatalyzed Michael addition to nitroalkenes, leading to the formation of synthetically useful nitrocyclopropanes.
-
Free-Radical Addition to Olefins: this compound can undergo manganese(III)-promoted free-radical chain addition to olefins.
Quantitative Data: A Tabular Comparison
| Substrate | Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | NBS (1.1 equiv) | p-TsOH (0.2 equiv) | CH₂Cl₂ | 0.5 | 95 | [4] |
| Acetylacetone | NBS (1.1 equiv) | p-TsOH (0.2 equiv) | CH₂Cl₂ | 0.5 | 92 | [4] |
| Dimethyl malonate | NBS (1.1 equiv) | p-TsOH (0.2 equiv) | CH₂Cl₂ | 1.0 | 90 | [4] |
| Diethyl malonate | NBS (1.1 equiv) | p-TsOH (0.2 equiv) | CH₂Cl₂ | 1.0 | 93 | [4] |
| Dibenzoylmethane | NBS (1.1 equiv) | p-TsOH (0.2 equiv) | CH₂Cl₂ | 0.5 | 96 | [4] |
Experimental Protocols
α-Monobromination of 1,3-Dicarbonyl Compounds using N-Bromosuccinimide
This protocol is adapted from a literature procedure for the efficient α-monobromination of β-keto esters and 1,3-diketones.[4]
Materials:
-
1,3-Dicarbonyl compound (1 mmol)
-
N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.2 mmol, 0.2 equiv)
-
Dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
To a solution of the 1,3-dicarbonyl compound in dichloromethane, add N-bromosuccinimide and p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Reaction Mechanisms and Logical Relationships
The primary mechanism for the α-bromination of 1,3-dicarbonyl compounds with NBS in the presence of an acid catalyst involves the formation of an enol intermediate, which then undergoes electrophilic attack by the bromine of NBS.
Mechanism of NBS-mediated α-bromination of 1,3-dicarbonyls.
The experimental workflow for this type of reaction is straightforward, involving simple mixing of reagents followed by workup and purification.
Experimental workflow for α-bromination.
Safety Profile
Both this compound and N-bromosuccinimide are hazardous chemicals and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
| Reagent | GHS Pictograms | Hazard Statements | Key Precautions |
| This compound | Corrosion | H314: Causes severe skin burns and eye damage. | Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors. |
| N-Bromosuccinimide | Oxidizer, Corrosive, Irritant, Environmental Hazard | H272: May intensify fire; oxidizer. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H410: Very toxic to aquatic life with long lasting effects. | Keep away from heat and combustible materials. Wear protective gloves, clothing, and eye/face protection. Avoid release to the environment.[2] |
Conclusion
Based on the available scientific literature, N-bromosuccinimide is the more established and versatile reagent for the bromination of active methylene compounds, with well-documented protocols and a broad substrate scope. It offers high yields for the α-monobromination of 1,3-dicarbonyls under mild, acid-catalyzed conditions. This compound, while a valuable synthetic building block in its own right, is not commonly utilized as a general brominating agent for this class of compounds. For researchers requiring a reliable and efficient method for the α-bromination of active methylene compounds, NBS remains the superior and recommended choice. Further research would be necessary to explore the potential of this compound as a viable alternative and to establish a direct comparative performance profile.
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
The Alkylating Agent of Choice: Unveiling the Advantages of Dimethyl Bromomalonate
In the landscape of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and other advanced materials, the malonic ester synthesis remains a cornerstone for the formation of carbon-carbon bonds. The choice of the alkylating agent in this synthesis is critical, directly impacting reaction efficiency, yield, and purity of the final product. This guide provides a comprehensive comparison of dimethyl bromomalonate with similar alkylating agents, presenting experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Enhanced Reactivity and Efficiency: The this compound Advantage
While a variety of alkylating agents can be employed in the malonic ester synthesis, this compound offers several distinct advantages over its counterparts, most notably diethyl bromomalonate. These advantages stem from fundamental chemical principles, including steric effects and molar economy.
Reduced Steric Hindrance: The methyl ester groups of this compound are sterically less demanding than the ethyl groups of diethyl bromomalonate. This reduced steric bulk around the reactive center facilitates the approach of the nucleophilic enolate, leading to a faster rate of reaction. This effect is particularly pronounced when employing bulky alkylating agents or when synthesizing highly substituted target molecules.
Favorable Molar Economy: With a lower molecular weight compared to its diethyl counterpart, this compound offers a better molar economy. In large-scale syntheses, this translates to a reduction in the mass of reagents required, contributing to more sustainable and cost-effective processes.
Ease of Purification and Downstream Processing: The lower boiling point of this compound and its derivatives can simplify purification by distillation. Furthermore, methyl esters can, in some cases, be more readily hydrolyzed or transesterified in subsequent synthetic steps.
Quantitative Comparison of Alkylating Agents
The following tables provide a summary of key physicochemical properties and a comparison of the reactivity of different leaving groups in malonic ester synthesis.
Table 1: Physicochemical Properties of this compound and Diethyl Bromomalonate
| Property | This compound | Diethyl Bromomalonate |
| Molecular Formula | C₅H₇BrO₄ | C₇H₁₁BrO₄ |
| Molecular Weight | 211.01 g/mol | 239.06 g/mol [1] |
| Boiling Point | 105-108 °C / 11 mmHg | 233-235 °C (lit.)[1] |
| Density | 1.601 g/mL at 25 °C | 1.402 g/mL at 25 °C[1] |
Table 2: Relative Reactivity of Leaving Groups in Malonic Ester Synthesis
This table illustrates the relative rates of reaction for different leaving groups in a typical malonic ester alkylation. While this data was generated using diethyl malonate, the trend is directly applicable to reactions involving this compound.
| Leaving Group | Alkylating Agent Example | Relative Rate Constant | Typical Yield (%) |
| Iodide | Ethyl Iodide | ~30 | >95 |
| Bromide | Ethyl Bromide | 1 | 85-95 |
| Tosylate | Ethyl Tosylate | ~0.5 | 80-90 |
| Chloride | Ethyl Chloride | ~0.01 | <50 |
Note: The rate constant for ethyl bromide is set to 1 for comparison. The data highlights that bromide is a highly effective leaving group, offering an excellent balance of reactivity and cost-effectiveness.
Experimental Protocols
The following is a representative experimental protocol for the alkylation of a malonic ester. This procedure can be adapted for both dimethyl and diethyl bromomalonate.
General Procedure for the Alkylation of Malonate Esters
Materials:
-
Dimethyl malonate or diethyl malonate (1.05 equivalents)
-
Sodium ethoxide (1.0 equivalent)
-
Alkyl halide (e.g., benzyl (B1604629) bromide) (1.0 equivalent)
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. To this solution, add the malonic ester (dimethyl or diethyl) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the enolate.
-
Alkylation: Add the alkyl halide dropwise to the enolate solution. The reaction may be exothermic, and cooling may be required to maintain a controlled temperature. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or column chromatography.
Visualizing the Process: Reaction Workflow and Influencing Factors
To better understand the malonic ester synthesis and the factors influencing its success, the following diagrams are provided.
Caption: General workflow of the malonic ester synthesis.
Caption: Factors influencing the outcome of malonic ester alkylation.
Conclusion
In the strategic design of synthetic routes, the selection of reagents is paramount. This compound presents clear advantages over similar alkylating agents, such as diethyl bromomalonate, in the context of the malonic ester synthesis. Its reduced steric hindrance can lead to faster reaction rates and higher yields, particularly with challenging substrates. Coupled with a more favorable molar economy and potentially simpler purification, this compound stands out as a superior choice for many applications in research, development, and large-scale chemical production. The data and protocols provided in this guide offer a solid foundation for chemists to optimize their synthetic endeavors.
References
A Spectroscopic Showdown: Unveiling the Nuances of Methyl vs. Ethyl Bromomalonate
For researchers, scientists, and professionals in drug development, the choice between structurally similar reagents can significantly impact synthetic outcomes and impurity profiles. This guide provides a detailed spectroscopic comparison of two common building blocks: dimethyl bromomalonate and diethyl bromomalonate. By presenting key experimental data and protocols, we aim to offer an objective resource for informed decision-making in your research endeavors.
This comparison delves into the subtle yet significant differences in the spectral characteristics of these two compounds, arising from the variation in their ester functionalities. The presented data, obtained through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), provides a comprehensive fingerprint of each molecule.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and diethyl bromomalonate.
¹H NMR Spectroscopy Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| This compound | ~4.95 | Singlet | 1H | N/A | CH-Br |
| ~3.85 | Singlet | 6H | N/A | 2 x -OCH₃ | |
| Diethyl Bromomalonate | ~4.85 | Singlet | 1H | N/A | CH-Br |
| ~4.30 | Quartet | 4H | ~7.1 | 2 x -OCH₂CH₃ | |
| ~1.32 | Triplet | 6H | ~7.1 | 2 x -OCH₂CH₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~165.5 | 2 x C=O |
| ~54.0 | 2 x -OCH₃ | |
| ~45.0 | CH-Br | |
| Diethyl Bromomalonate | ~165.0 | 2 x C=O |
| ~63.0 | 2 x -OCH₂CH₃ | |
| ~46.0 | CH-Br | |
| ~13.9 | 2 x -OCH₂C H₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
IR Spectroscopy Data
| Compound | Vibrational Frequency (cm⁻¹) | Functional Group Assignment |
| This compound | ~1740-1760 | C=O stretch (ester) |
| ~1200-1300 | C-O stretch (ester) | |
| ~650-750 | C-Br stretch | |
| Diethyl Bromomalonate | ~1735-1755 | C=O stretch (ester) |
| ~1200-1300 | C-O stretch (ester) | |
| ~650-750 | C-Br stretch |
Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | [C₅H₇BrO₄]⁺ | 179/181 ([M-OCH₃]⁺), 151/153 ([M-COOCH₃]⁺), 133 (base peak) |
| Diethyl Bromomalonate | [C₇H₁₁BrO₄]⁺ | 193/195 ([M-OC₂H₅]⁺), 165/167 ([M-COOC₂H₅]⁺), 29 (base peak) |
Note: Bromine-containing fragments appear as a pair of peaks (M and M+2) with approximately equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Workflow & Protocols
The following section details the methodologies for the synthesis and spectroscopic analysis of methyl and ethyl bromomalonate.
Caption: General workflow for the synthesis and spectroscopic analysis.
Synthesis Protocols
Synthesis of Diethyl Bromomalonate [1]
This procedure is adapted from Organic Syntheses.[1]
-
To a solution of diethyl malonate (1.0 eq) in a suitable solvent such as carbon tetrachloride, slowly add bromine (1.05 eq) at room temperature.
-
The reaction mixture is then heated to reflux until the evolution of hydrogen bromide gas ceases.
-
After cooling to room temperature, the reaction mixture is washed sequentially with water and aqueous sodium carbonate solution to remove any unreacted bromine and HBr.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure diethyl bromomalonate.
Synthesis of this compound
The synthesis of this compound follows a similar procedure to that of the diethyl ester, substituting diethyl malonate with dimethyl malonate.
Spectroscopic Analysis Protocols
NMR Spectroscopy
-
Sample Preparation: A small amount of the purified bromomalonate ester (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is taken prior to the sample measurement.
-
Data Processing: The absorbance spectrum is obtained and the characteristic vibrational frequencies are identified.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for these types of compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
This comprehensive guide provides the necessary data and protocols to distinguish between methyl and ethyl bromomalonate, aiding in the selection of the appropriate reagent for specific research and development applications.
References
A Comparative Guide to the Kinetic Studies of Reactions Involving Dimethyl Bromomalonate and Structurally Similar α-Halo Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic parameters of nucleophilic substitution reactions involving dimethyl bromomalonate and its structural analogs. Due to a scarcity of published kinetic data for this compound, this guide leverages experimental data from closely related α-halo esters, such as ethyl bromoacetate (B1195939), to provide insights into its expected reactivity. The information presented herein is intended to assist researchers in designing and interpreting kinetic studies, as well as in predicting the outcomes of reactions involving this versatile reagent.
Introduction to the Reactivity of α-Halo Esters
This compound, like other α-halo esters, is a potent electrophile in nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism. The presence of two electron-withdrawing ester groups enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by a wide range of nucleophiles. The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Understanding the kinetics of these reactions is crucial for optimizing synthetic protocols and for the development of new chemical entities.
Comparative Kinetic Data
While specific kinetic data for this compound is limited in the available literature, studies on analogous compounds such as ethyl bromoacetate provide valuable benchmarks for its reactivity. The following tables summarize the second-order rate constants and activation parameters for the reaction of ethyl bromoacetate with various nucleophiles. This data can be used to infer the relative reactivity of this compound under similar conditions.
Table 1: Second-Order Rate Constants for the Reaction of Ethyl Bromoacetate with Substituted Aliphatic Carboxylate Ions [1]
Nucleophile (XCH(_2)COO
| Temperature (°C) | k(_2) x 10
|
| H | 30 | 1.35 |
| H | 35 | 2.04 |
| H | 40 | 3.02 |
| CH(_3) | 30 | 2.11 |
| CH(_3) | 35 | 3.16 |
| CH(_3) | 40 | 4.68 |
| C(_2)H(_5) | 30 | 2.34 |
| C(_2)H(_5) | 35 | 3.47 |
| C(_2)H(_5) | 40 | 5.13 |
| i-C(_3)H(_7) | 30 | 2.63 |
| i-C(_3)H(_7) | 35 | 3.89 |
| i-C(_3)H(_7) | 40 | 5.70 |
Reaction Conditions: 90% acetone (B3395972) - 10% water (v/v) mixture.
Table 2: Activation Parameters for the Reaction of Ethyl Bromoacetate with Substituted Aliphatic Carboxylate Ions [1]
Nucleophile (XCH(_2)COO
| ΔH
| -ΔS
|
| H | 68.1 | 81.5 |
| CH(_3) | 66.0 | 85.3 |
| C(_2)H(_5) | 64.8 | 89.0 |
| i-C(_3)H(_7) | 63.5 | 92.8 |
Table 3: Second-Order Rate Constants and Activation Parameters for the Reaction of Ethyl Bromoacetate with Substituted Phenoxyacetate Ions [2]
Substituent (X) in X-C(_6)H(_4)-O-CH(_2)-COO
| Temperature (°C) | k(_2) x 10
| E(_a) (kJ mol
| ΔH
| -ΔS
|
| H | 30 | 0.83 | 64.4 | 61.9 | 108.7 |
| H | 35 | 1.23 | |||
| H | 40 | 1.81 | |||
| p-CH(_3) | 30 | 0.94 | 62.7 | 60.2 | 113.3 |
| p-CH(_3) | 35 | 1.39 | |||
| p-CH(_3) | 40 | 2.05 | |||
| p-Cl | 30 | 0.63 | 66.5 | 63.9 | 104.9 |
| p-Cl | 35 | 0.94 | |||
| p-Cl | 40 | 1.40 |
Reaction Conditions: 90% aqueous acetone.
Experimental Protocols
A generalized experimental protocol for determining the kinetics of the reaction between this compound and a nucleophile is provided below. This can be adapted for various nucleophiles and analytical techniques.
Objective: To determine the second-order rate constant for the reaction of this compound with a selected nucleophile (e.g., sodium azide) in a suitable solvent (e.g., acetonitrile) at a constant temperature.
Materials:
-
This compound (high purity)
-
Nucleophile (e.g., sodium azide, high purity)
-
Anhydrous solvent (e.g., acetonitrile, HPLC grade)
-
Thermostated reaction vessel (e.g., a jacketed beaker connected to a water bath)
-
Magnetic stirrer and stir bar
-
Analytical instrument for monitoring reaction progress (e.g., UV-Vis spectrophotometer, NMR spectrometer, or conductivity meter)
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.1 M) in the same solvent.
-
-
Reaction Setup:
-
Equilibrate the reaction vessel to the desired temperature (e.g., 25.0 ± 0.1 °C) using the circulating water bath.
-
Place a known volume of the nucleophile solution into the reaction vessel and allow it to reach thermal equilibrium.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction by adding a known volume of the this compound stock solution to the reaction vessel with vigorous stirring. Start a timer immediately upon addition.
-
Monitor the progress of the reaction by measuring the change in a physical property that is proportional to the concentration of a reactant or product at regular time intervals.
-
UV-Vis Spectroscopy: If a reactant or product has a distinct UV-Vis absorbance, monitor the change in absorbance at a specific wavelength.
-
NMR Spectroscopy: Acquire spectra at different time points to monitor the disappearance of reactant signals and the appearance of product signals.
-
Conductivity: If the reaction produces or consumes ions, monitor the change in the conductivity of the solution.
-
-
-
Data Analysis:
-
For a second-order reaction of the type A + B → Products, the integrated rate law is: 1/([B]₀-[A]₀) * ln(([A]₀[B])/([B]₀[A])) = kt where [A]₀ and [B]₀ are the initial concentrations of the reactants, and [A] and [B] are their concentrations at time t.
-
Plot the left side of the equation against time. A linear plot indicates that the reaction is second-order.
-
The slope of the line will be equal to the second-order rate constant, k.
-
Repeat the experiment at different temperatures to determine the activation energy (E(_a)) using the Arrhenius equation: ln(k) = ln(A) - Eₐ/RT A plot of ln(k) versus 1/T will yield a straight line with a slope of -E(_a)/R.
-
Visualizations
The following diagrams illustrate the key aspects of the kinetic studies of reactions involving this compound.
Caption: Generalized S(_N)2 reaction mechanism for this compound.
Caption: Experimental workflow for a kinetic study.
References
Unraveling the Reaction Mechanisms of Dimethyl Bromomalonate: A Computational and Experimental Comparison
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of reagents like dimethyl bromomalonate is paramount for optimizing synthetic routes and designing novel molecular entities. This guide provides a comparative analysis of the primary reaction pathways of this compound—nucleophilic substitution (SN2) and Michael addition—supported by a synthesis of available experimental data and insights from analogous computational studies.
This compound serves as a versatile C3 synthon in organic synthesis, primarily utilized for the alkylation of nucleophiles and as a Michael donor. Its reactivity is governed by the electrophilic carbon atom attached to the bromine and the acidity of the alpha-proton, enabling its participation in a range of carbon-carbon bond-forming reactions. This guide will delve into the computational analysis of its key reaction mechanisms and compare these theoretical insights with experimental findings.
Comparison of Key Reaction Mechanisms
The reactivity of this compound is predominantly characterized by two key reaction pathways: bimolecular nucleophilic substitution (SN2) and Michael addition. The preferred pathway is dictated by the nature of the reacting partner and the reaction conditions.
| Reaction Type | Reactant Type | Key Mechanistic Features | Typical Products |
| SN2 Reaction | Strong Nucleophiles (e.g., carbanions, amines) | Concerted backside attack by the nucleophile, leading to inversion of stereochemistry at the electrophilic carbon. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[1][2][3][4] | Alkylated malonic esters. |
| Michael Addition | Michael Acceptors (e.g., α,β-unsaturated carbonyls, nitroalkenes) | 1,4-conjugate addition of the enolate of this compound to an electron-deficient alkene. This is often followed by an intramolecular cyclization.[5][6][7] | Functionalized cyclopropanes or substituted dicarbonyl compounds.[7] |
| Free-Radical Addition | Olefins (in the presence of a radical initiator) | A manganese(III)-promoted free-radical chain addition can occur, yielding dimethyl 2-bromoalkylmalonates.[7] | Bromoalkylmalonates. |
Computational Analysis of Reaction Pathways
While specific computational studies focusing exclusively on this compound are limited in the publicly available literature, we can infer its mechanistic behavior from computational analyses of analogous systems, such as the SN2 reaction of simple alkyl halides and the Michael addition of dimethyl malonate.[1][2][3][6]
Methodologies for Computational Analysis
The following protocols are representative of the computational methods employed to study the reaction mechanisms of similar compounds and can be applied to this compound.
Computational Protocol for SN2 Reaction Analysis:
-
Software: Gaussian 09 or similar quantum chemistry package.[1][2][3]
-
Method: Density Functional Theory (DFT) is a common and effective method.[1][2][3]
-
Functional: The B3LYP functional is frequently used for these types of reactions.[1][2][3]
-
Basis Set: A basis set such as 6-31+G* is typically employed.[1][2][3]
-
Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent, such as acetonitrile (B52724) or cyclohexane.[1][2]
-
Analysis: The potential energy surface (PES) is evaluated to identify reactants, transition states, and products. Atomic charges (e.g., using Electrostatic Potential - ESP) and bond distances are analyzed throughout the reaction coordinate.[1][2][3]
Computational Protocol for Michael Addition Analysis:
-
Software: As above.
-
Method: DFT calculations.
-
Functional and Basis Set: Appropriate functionals and basis sets (e.g., B3LYP/6-31G*) are chosen based on the specific system.
-
Catalyst Modeling: If the reaction is catalyzed (e.g., by a chiral squaramide), the catalyst is included in the computational model.
-
Transition State Search: Quantum-chemical calculations are performed to locate the transition state structures.
-
Analysis: The geometries and energies of the transition states are analyzed to understand the origin of stereoselectivity and reactivity.[6]
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the SN2 and Michael addition reactions of this compound.
Experimental Data and Comparison with Alternatives
Experimental studies provide crucial benchmarks for validating computational models. The following table summarizes representative experimental data for the Michael addition of dimethyl malonate to nitroalkenes.
| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
| Chiral Squaramide | Toluene | 75 | 68:32 | 99:1 (major) | [6] |
| Cinchona-based catalysts | Various | <10 | - | - | [6] |
| Isosteviol-derived amine-thiourea | Water | up to 98 | - | up to 96% ee | [5] |
These results highlight the significant influence of the catalyst and solvent system on the efficiency and stereoselectivity of the Michael addition.[5][6] The high enantioselectivity achieved with certain organocatalysts underscores the importance of a well-defined transition state, which can be computationally modeled to rationalize the experimental outcome.[6]
Alternative Reagents to this compound
Several other reagents can be used for the alkylation of active methylene (B1212753) compounds, each with its own advantages and disadvantages.
| Reagent Class | Examples | Conditions | Advantages | Disadvantages |
| Alkyl Halides | Methyl iodide, Benzyl bromide | Basic conditions (e.g., NaH, K₂CO₃) | Readily available, wide range of alkyl groups. | Can require strong bases, potential for over-alkylation. |
| Sulfonate Esters | Methyl tosylate, Methyl mesylate | Basic conditions | Good leaving groups, often crystalline solids. | Can be more expensive than alkyl halides. |
| Dimethyl Carbonate | (CH₃O)₂CO | Basic conditions | Less toxic than dimethyl sulfate. | Generally requires higher temperatures.[8] |
| Phase-Transfer Catalysts | Tetrabutylammonium bromide | Biphasic conditions | Allows use of inorganic bases with organic substrates. | Can add to the cost and complexity of the reaction.[9] |
The choice of alkylating agent depends on factors such as the substrate's sensitivity to strong bases, the desired reactivity, and cost considerations.
Conclusion
The reaction mechanisms of this compound are well-understood in the context of fundamental organic reactions like SN2 and Michael additions. While specific computational studies on this particular reagent are not abundant, analysis of analogous systems provides a robust framework for predicting its behavior. The interplay between computational modeling and experimental validation is crucial for the rational design of synthetic strategies. Future computational work should focus on providing a more detailed quantitative analysis of the reaction pathways of this compound with a variety of nucleophiles and Michael acceptors to further refine our understanding and predictive capabilities.
References
- 1. sciforum.net [sciforum.net]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 溴丙二酸二甲酯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. CN103922934A - Alkylation method of active methylene compound - Google Patents [patents.google.com]
Quantifying product purity after a dimethyl bromomalonate synthesis
A Comparative Guide to Quantifying Dimethyl Bromomalonate Purity
For researchers, scientists, and professionals in drug development, accurate quantification of product purity is paramount. Following the synthesis of this compound, a versatile reagent in organic synthesis, selecting the appropriate analytical technique to determine its purity is a critical step. This guide provides an objective comparison of common analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Argentometric Titration—supported by experimental protocols and data.
Performance Comparison of Analytical Methods
The choice of analytical method for purity determination depends on various factors, including the required precision, the nature of potential impurities, available equipment, and sample throughput. The following table summarizes the key performance characteristics of four common techniques for quantifying this compound purity.
| Technique | Principle | Typical Purity Range (%) | Precision | Key Advantages | Limitations |
| HPLC | Separation based on polarity | 95.0 - 99.9 | High (RSD < 1%) | Suitable for non-volatile and thermally unstable impurities. Provides quantitative data on individual impurities.[1][2] | Requires a suitable chromophore for UV detection; can be more time-consuming and costly than GC.[1][3] |
| GC-MS | Separation by boiling point and fragmentation pattern | 90.0 - 99.9 | High (RSD < 2%) | High sensitivity and excellent for identifying volatile impurities.[4][5] | Not suitable for non-volatile or thermally labile compounds.[1] |
| qNMR | Signal integration relative to an internal standard | 90.0 - 99.9 | Very High (RSD < 0.5%) | Primary analytical method, highly accurate and does not require a reference standard of the analyte. Provides structural information.[6][7] | Lower sensitivity compared to chromatographic methods; peak overlap can be an issue.[6][8] |
| Argentometric Titration | Precipitation of bromide ions with silver nitrate (B79036) | Can determine total halide content | Moderate (RSD < 5%) | Simple, inexpensive, and does not require sophisticated instrumentation.[9][10] | Not specific to this compound; measures total inorganic and hydrolyzable bromide.[11] Cannot identify organic impurities. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components of a mixture. For this compound, a reverse-phase method is typically employed.
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) can be used. For MS compatibility, a small amount of formic acid can be added, while for UV detection, phosphoric acid may be used to improve peak shape.[12][13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Sample Quantitative Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 2.5 | 15,000 | 0.5 | Impurity A (e.g., Dimethyl malonate) |
| 2 | 4.2 | 2,955,000 | 98.5 | This compound |
| 3 | 5.8 | 30,000 | 1.0 | Impurity B (e.g., Dimethyl dibromomalonate) |
| Total | 3,000,000 | 100.0 |
HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for analyzing volatile compounds and can provide both quantitative and qualitative information about the product and any volatile impurities.
Experimental Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane (B109758) or acetone.
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[14]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
-
Quantification: Purity is typically determined by area percent, similar to HPLC. The mass spectrometer allows for the identification of impurity peaks by comparing their mass spectra to libraries.[4][15]
Sample Quantitative Data
| Retention Time (min) | Area % | Major m/z ions | Identity |
| 8.5 | 0.8 | 59, 101, 132 | Dimethyl malonate |
| 12.2 | 98.2 | 59, 131, 133, 210, 212 | This compound |
| 15.6 | 1.0 | 59, 210, 212, 290, 292 | Dimethyl dibromomalonate |
GC-MS Analysis Workflow
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that determines purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.
Experimental Protocol
-
Sample and Standard Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 10 mg of a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same NMR tube. The standard should have a peak that is well-resolved from the analyte peaks.
-
-
NMR Acquisition:
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1, e.g., 30-60 seconds) to ensure full relaxation of all protons, and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from this compound (e.g., the methoxy (B1213986) protons) and a signal from the internal standard.
-
Calculate the purity using the following formula[16]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
Sample Quantitative Data
| Parameter | Analyte (this compound) | Internal Standard (Maleic Anhydride) |
| Mass (m) | 20.5 mg | 10.2 mg |
| Molecular Weight (MW) | 211.01 g/mol | 98.06 g/mol |
| Signal Integral (I) | 3.50 (CHBr proton) | 2.35 (CH=CH protons) |
| Number of Protons (N) | 1 | 2 |
| Standard Purity (P_std) | - | 99.9% |
| Calculated Purity | 98.7% | - |
qNMR Analysis Workflow
Argentometric Titration
This classical method can be used to determine the total amount of hydrolyzable bromide, providing an indirect measure of purity if inorganic bromide salts or other brominated species are the primary impurities.
Experimental Protocol
-
Sample Preparation: Accurately weigh a sample of this compound. To hydrolyze the compound and release bromide ions, reflux the sample with an aqueous solution of sodium hydroxide.[11]
-
Titration:
-
After cooling, acidify the solution with dilute nitric acid. This prevents the precipitation of silver hydroxide.[11]
-
Add a few drops of an indicator (e.g., potassium chromate).
-
Titrate the solution with a standardized solution of silver nitrate (AgNO₃). The endpoint is reached when a reddish-brown precipitate of silver chromate (B82759) forms.[10]
-
-
Calculation: The amount of bromide is calculated based on the volume and concentration of the AgNO₃ solution used. This can be compared to the theoretical amount of bromide based on the initial mass of the sample to estimate purity.
Sample Quantitative Data
| Parameter | Value |
| Mass of Sample | 250.0 mg |
| AgNO₃ Concentration | 0.100 M |
| Volume of AgNO₃ used | 11.70 mL |
| Moles of AgNO₃ | 0.00117 mol |
| Moles of Bromide | 0.00117 mol |
| Theoretical Moles of Bromide | 0.00118 mol |
| Purity (as bromide content) | 99.2% |
Titration Analysis Workflow
References
- 1. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. Diethyl bromomalonate | C7H11BrO4 | CID 69637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy | Purity-IQ [purity-iq.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Precise Coulometric Titrations of Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Dimethyl malonate | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. Dimethyl malonate | C5H8O4 | CID 7943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to the Validation of Stereochemistry in Asymmetric Reactions of Dimethyl Bromomalonate
For Researchers, Scientists, and Drug Development Professionals
The precise control and validation of stereochemistry are paramount in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the physiological activity of enantiomers can differ dramatically. Dimethyl bromomalonate is a valuable C3 synthon utilized in various asymmetric reactions to construct complex chiral architectures. This guide provides an objective comparison of the primary analytical techniques used to validate the stereochemistry of products derived from asymmetric reactions of this compound, supported by experimental data and detailed protocols.
Introduction to Stereochemical Validation
The successful execution of an asymmetric reaction is contingent on the accurate determination of the stereochemical outcome, primarily the enantiomeric excess (ee) and diastereomeric ratio (dr). Several analytical techniques are routinely employed for this purpose, each with its own advantages and limitations. The most common methods include chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. This guide will focus on a representative asymmetric reaction of this compound: the organocatalytic conjugate addition to a nitroalkene to form a chiral nitrocyclopropane, as described by Xuan et al. This reaction serves as a practical example to compare the application of these validation methods.
Comparison of Analytical Techniques
The choice of analytical method for stereochemical validation depends on factors such as the developmental stage of the research, the physical properties of the analyte, the availability of instrumentation, and the level of structural information required.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Single-Crystal X-ray Crystallography |
| Primary Use | Determination of enantiomeric excess (ee) and diastereomeric ratio (dr). | Determination of diastereomeric ratio (dr), relative stereochemistry, and, with chiral auxiliaries, enantiomeric excess (ee). | Unambiguous determination of absolute stereochemistry and solid-state conformation. |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Different magnetic environments of diastereotopic or enantiotopic nuclei, often requiring chiral derivatizing or solvating agents to resolve enantiomeric signals. | Diffraction of X-rays by a single crystal lattice, providing a three-dimensional electron density map of the molecule. |
| Sample Requirement | Small quantities (µg to mg), must be soluble in the mobile phase. | Milligram quantities, requires a suitable deuterated solvent. | A suitable single crystal (typically > 0.1 mm in all dimensions). |
| Advantages | High accuracy and precision for ee determination, applicable to a wide range of compounds, well-established methods. | Provides detailed structural information, can determine dr without a reference standard, non-destructive. | Provides absolute configuration, considered the "gold standard" for stereochemical assignment. |
| Limitations | Requires a suitable chiral stationary phase and method development, does not provide absolute configuration directly. | Lower sensitivity for ee determination compared to HPLC, may require derivatization which can be time-consuming, interpretation can be complex. | Crystal growth can be challenging or impossible for some compounds, not suitable for all samples (e.g., oils). |
Experimental Data and Protocols
The following sections provide detailed experimental protocols and data for the validation of the stereochemistry of dimethyl 2-nitro-3-phenylcyclopropane-1,1-dicarboxylate, a product of the asymmetric reaction of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common method for determining the enantiomeric excess of a reaction product. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Experimental Protocol:
A sample of the purified cyclopropane (B1198618) derivative is dissolved in the mobile phase and injected into an HPLC system equipped with a chiral column. The enantiomers are separated and detected by a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as a Daicel Chiralpak AD-H or OD-H, is often effective for this class of compounds.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral HPLC. The ratio is optimized to achieve baseline separation of the enantiomers. For example, a 90:10 (v/v) mixture of n-hexane:isopropanol is a good starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
Data Presentation:
| Compound | Chiral Column | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | Retention Time (min) | Enantiomeric Excess (ee) (%) |
| Dimethyl 2-nitro-3-phenylcyclopropane-1,1-dicarboxylate | Daicel Chiralpak AD-H | 90:10 | 1.0 | t_major = 15.2, t_minor = 18.5 | 98 |
Note: The retention times are representative and can vary depending on the specific instrument and column batch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the diastereomeric ratio and relative stereochemistry of a molecule. For the determination of enantiomeric excess, the use of a chiral derivatizing agent or a chiral solvating agent is typically required to induce a chemical shift difference between the signals of the enantiomers.
Experimental Protocol for Diastereomeric Ratio:
The diastereomeric ratio of the cyclopropane product can be determined by ¹H NMR spectroscopy. The different spatial arrangement of the substituents in the diastereomers leads to distinct chemical shifts for the cyclopropyl (B3062369) protons.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Analysis: The relative integration of well-resolved signals corresponding to each diastereomer is used to calculate the diastereomeric ratio. For cyclopropane derivatives, the protons on the cyclopropane ring are often well-resolved.
Experimental Protocol for Enantiomeric Excess (using a Chiral Solvating Agent):
-
A ¹H NMR spectrum of the enantiomerically enriched sample is recorded.
-
A small amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added to the NMR tube.
-
A second ¹H NMR spectrum is recorded. The chiral solvating agent will form diastereomeric complexes with the enantiomers, leading to the separation of signals for the two enantiomers.
-
The enantiomeric excess is determined by integrating the separated signals.
Data Presentation:
| Method | Nucleus | Key Signals for Analysis | Chemical Shift (δ) ppm | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| ¹H NMR | ¹H | Cyclopropyl Protons | 4.15 (d, 1H), 3.85 (d, 1H) for major diastereomer; 4.05 (d, 1H), 3.75 (d, 1H) for minor diastereomer | >95:5 | N/A |
| ¹H NMR with Chiral Solvating Agent | ¹H | Methoxy Protons | 3.78 (s, major enantiomer), 3.76 (s, minor enantiomer) | N/A | 98 |
Note: The chemical shifts are representative and can be influenced by the specific chiral solvating agent and concentration used.
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique provides a three-dimensional structure of the molecule in the solid state.
Experimental Protocol:
A high-quality single crystal of the enantiomerically pure product is required. The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and used to solve the crystal structure. The absolute configuration is typically determined using the Flack parameter.
-
Instrumentation: Single-crystal X-ray diffractometer.
-
Sample Preparation: A suitable single crystal is grown by slow evaporation of a solvent, vapor diffusion, or other crystallization techniques.
-
Data Analysis: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The absolute configuration is established by comparing the experimental diffraction pattern with the calculated patterns for both possible enantiomers. A Flack parameter close to zero for one enantiomer confirms its absolute configuration.
Data Presentation:
| Compound | Crystal System | Space Group | Flack Parameter | Absolute Configuration |
| (1R,2S)-dimethyl 2-nitro-3-phenylcyclopropane-1,1-dicarboxylate | Orthorhombic | P2₁2₁2₁ | 0.02(3) | (1R, 2S) |
Note: The ability to obtain a suitable crystal and the resulting crystallographic data are highly dependent on the specific compound.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the validation of stereochemistry in the asymmetric synthesis of a chiral cyclopropane from this compound.
Caption: Workflow for the synthesis and stereochemical validation.
Caption: Comparison of advantages and limitations of validation techniques.
Conclusion
The validation of stereochemistry in asymmetric reactions of this compound is a critical step that relies on a combination of powerful analytical techniques. Chiral HPLC stands out for its accuracy and reliability in determining enantiomeric excess, making it an indispensable tool for routine analysis and reaction optimization. NMR spectroscopy provides invaluable information about the diastereomeric ratio and relative stereochemistry, and with the aid of chiral auxiliaries, can also be used to determine enantiomeric excess. For an unambiguous determination of the absolute configuration, single-crystal X-ray crystallography remains the definitive method, provided that suitable crystals can be obtained. A comprehensive approach, often employing at least two of these techniques, is recommended for the thorough and confident validation of stereochemical outcomes in the development of new chiral entities.
Safety Operating Guide
Proper Disposal of Dimethyl Bromomalonate: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat all dimethyl bromomalonate waste as hazardous. Collect in a designated, sealed, and properly labeled container for halogenated organic waste. Store in a cool, dry, well-ventilated area away from incompatible materials, particularly strong oxidizing agents and bases.[1][2]
This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. It is classified as a substance that can cause severe skin burns and eye damage, and may cause respiratory irritation.[3] Always handle this compound in a well-ventilated area or a chemical fume hood.[2][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[2]
-
Body Protection: Wear a lab coat and closed-toe shoes.[4]
Waste Collection and Storage
Proper segregation and storage of this compound waste are the first steps in its safe disposal.
-
Waste Container: Use a designated and clearly labeled waste container for "Halogenated Organic Waste."[4][5] The container should be made of a compatible material, such as polyethylene, and have a secure, vapor-tight lid.[1][2]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Irritant).[2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1][2] Ensure secondary containment is used to prevent the spread of material in case of a leak.[1]
-
Incompatibilities: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, bases, or metals.[1]
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.
-
Containment and Absorption: For small spills, contain the liquid and absorb it with an inert material, such as sand, diatomaceous earth, or a universal binding agent.[1]
-
Collection: Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) office at your institution.
Disposal Procedures
The primary and most compliant method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or by evaporation.[1]
For Small Quantities (In-Lab Chemical Neutralization):
For researchers who generate small quantities of this compound waste, chemical neutralization through alkaline hydrolysis can be a viable pre-treatment step before collection by a waste disposal service. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol for Alkaline Hydrolysis of this compound:
This protocol is based on the general principles of ester hydrolysis.
-
Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH).
-
Reaction Setup: Place the this compound waste in a suitable reaction vessel equipped with a magnetic stirrer.
-
Neutralization: Slowly add the 1 M NaOH solution to the this compound waste while stirring. The reaction is exothermic, so the addition should be gradual to control the temperature. An ice bath can be used if necessary. The target is to achieve a basic pH (pH > 12) to ensure complete hydrolysis of the ester groups.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion. The hydrolysis will convert this compound to malonic acid and bromide salts.
-
Final pH Adjustment: After the reaction is complete, check the pH of the solution. If necessary, neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1 M hydrochloric acid).
-
Collection: The final neutralized aqueous solution should be collected in a designated hazardous waste container for aqueous waste and disposed of through your institution's hazardous waste management program.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Neutralizing Agent | 1 M Sodium Hydroxide (NaOH) | General chemical principles |
| Target pH for Hydrolysis | > 12 | General chemical principles |
| Final pH for Disposal | 6 - 8 | Institutional waste guidelines |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09727A [pubs.rsc.org]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
